molecular formula C9H8N2O B1450810 8-Aminoquinolin-5-ol CAS No. 89302-52-3

8-Aminoquinolin-5-ol

カタログ番号: B1450810
CAS番号: 89302-52-3
分子量: 160.17 g/mol
InChIキー: RUDJGFVOKSCEDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Aminoquinolin-5-ol (CAS 89302-52-3), a quinoline derivative with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, is a valuable scaffold in scientific research . This compound is of significant interest in the development of multi-target-directed ligands, particularly for complex neurodegenerative diseases. Its structural framework is a key pharmacophore in medicinal chemistry, with research highlighting the potential of 8-aminoquinoline hybrids as multifunctional agents for Alzheimer's disease therapy . These hybrids have demonstrated a promising ability to inhibit self-induced and acetylcholinesterase-induced Amyloid-β (Aβ) aggregation, a key pathological marker of Alzheimer's, while also functioning as potent inhibitors of butyrylcholinesterase (BuChE) with excellent selectivity . The core research value of 8-Aminoquinolin-5-ol lies in its metal-chelating properties. As a bidentate chelator, it can form stable complexes with transition metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) . The interaction between redox-active metal ions and Aβ peptides in the brain is known to facilitate Aβ aggregation and generate reactive oxygen species, leading to oxidative stress and neuronal death . By selectively chelating these metal ions, 8-Aminoquinolin-5-ol and its derivatives can potentially mitigate metal-induced Aβ aggregation and associated oxidative damage, providing a multi-faceted therapeutic approach . Furthermore, this compound serves as a versatile building block in organic synthesis and asymmetric catalysis. Chiral diamine ligands based on an 8-amino-tetrahydroquinoline backbone are employed in metal catalysts for reactions like asymmetric transfer hydrogenation, which is a critical method for producing enantiomerically pure amines—key intermediates in many pharmaceuticals and fine chemicals . 8-Aminoquinolin-5-ol is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with care, referring to the Safety Data Sheet for proper hazard and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-aminoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDJGFVOKSCEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408800
Record name 5-Quinolinol, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89302-52-3
Record name 5-Quinolinol, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 8-Aminoquinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Aminoquinolin-5-ol (also known as 5-hydroxy-8-aminoquinoline) is a bifunctional heteroaromatic scaffold of profound importance in medicinal chemistry. Characterized by its electron-rich quinoline core, this compound serves as both a critical active metabolite of legacy antimalarial drugs and a versatile precursor for modern targeted therapies, including covalent G protein-coupled receptor (GPCR) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, redox reactivity, and self-validating synthetic protocols, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of 8-aminoquinolin-5-ol consists of a planar quinoline ring substituted with an amino group at the 8-position and a hydroxyl group at the 5-position. This para-like 5,8-substitution pattern creates a highly conjugated and electron-rich system. The compound exhibits moderate lipophilicity, making it highly permeable in biological systems, which is critical for its role as an intracellular pharmacological agent[1].

Table 1: Quantitative Physicochemical Properties of 8-Aminoquinolin-5-ol

PropertyValueExperimental / Computational Context
Molecular Formula C9H8N2OFree base
Molecular Weight 160.17 g/mol Free base[2]
Monoisotopic Mass 160.06366 DaHigh-resolution MS target[1]
Predicted XLogP 1.6Indicates moderate lipophilicity[1]
CAS Registry Number 89302-52-3Free base[2]
CAS Registry Number 860231-18-1Dihydrochloride salt[3]
Hydrogen Bond Donors 2-OH and -NH2 groups
Hydrogen Bond Acceptors 3Quinoline N, -OH, -NH2

Mechanistic Reactivity and Chemical Stability

A defining characteristic of 8-aminoquinolin-5-ol is its extreme susceptibility to redox transformations. The electron-donating nature of the hydroxyl and amino groups significantly lowers the oxidation potential of the aromatic ring. Consequently, the free base readily undergoes air oxidation to form quinoline-5,8-diones[4].

This redox instability is a double-edged sword. Synthetically, it demands rigorous inert-atmosphere handling. However, pharmacologically, this exact property is harnessed for therapeutic efficacy. To stabilize the compound for long-term storage, it is typically converted into its dihydrochloride salt (CAS: 860231-18-1). Protonation of the quinoline nitrogen and the 8-amino group withdraws electron density from the ring, drastically increasing the oxidation threshold and ensuring shelf stability[3].

Reactivity N 8-Nitroquinolin-5-ol (Precursor) A 8-Aminoquinolin-5-ol (Core Scaffold) N->A SnCl2 / HCl Reduction D Quinoline-5,8-dione (Oxidation Product) A->D Air / MnO2 Oxidation M CCR2 Covalent Adduct (Cys75 Binding) A->M Electrophilic Derivatization P Primaquine Analogs (Antimalarials) A->P Reductive Amination

Figure 1: Synthetic derivation and downstream reactivity of 8-aminoquinolin-5-ol.

Experimental Protocol: Chemoselective Reduction

The synthesis of 8-aminoquinolin-5-ol is most reliably achieved via the reduction of 8-nitroquinolin-5-ol. The following protocol utilizes stannous chloride (SnCl2) in an acidic medium, a method specifically chosen to prevent the spontaneous oxidation of the product[5].

Protocol: Stannous Chloride-Mediated Reduction

  • Reaction Setup : Dissolve 8-nitroquinolin-5-ol (1.0 equiv) in concentrated hydrochloric acid (12M HCl). Causality: The highly acidic environment solubilizes the starting material and immediately protonates the newly formed 8-amino group upon reduction. This in situ protection prevents the electron-rich 5-hydroxy-8-aminoquinoline core from undergoing spontaneous air oxidation during the high-temperature reaction[5].

  • Reduction : Add SnCl2·2H2O (4.0 equivalents) portion-wise at room temperature. Causality: Stannous chloride is a mild, chemoselective reducing agent that avoids the over-reduction of the quinoline heteroaromatic ring, a common failure point when using high-pressure palladium-catalyzed hydrogenation[6].

  • Heating : Heat the mixture to 110 °C and stir for 3 hours. Validation Check: Monitor reaction completion via LC-MS rather than TLC. The highly polar and oxidation-prone product will streak severely on standard normal-phase silica plates, leading to false interpretations of reaction progress.

  • Quenching & Basification : Cool the mixture to 0 °C and carefully basify with aqueous ammonia until pH ~ 8. Causality: Ammonia is strictly preferred over NaOH. It precipitates the tin byproducts as filterable stannic salts without causing aggressive localized heating that would degrade the sensitive product[5].

  • Extraction : Rapidly extract the aqueous layer with Ethyl Acetate (EtOAc). Validation Check: The organic layer must be processed quickly. If the solution turns dark red or brown, it indicates prolonged exposure to atmospheric oxygen at a basic pH, confirming the formation of the undesired quinoline-5,8-dione byproduct[4].

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Immediately store the resulting solid under an argon atmosphere at -20 °C, or bubble HCl gas through an ethereal solution to precipitate the stable dihydrochloride salt.

Pharmacological Significance & Target Engagement

Antimalarial Mechanism of Action

8-Aminoquinolin-5-ol is not just a synthetic intermediate; it is the biologically active metabolite of legacy antimalarial drugs like primaquine and pamaquine. In vivo, cytochrome P450 enzymes hydroxylate the 5-position of the primaquine core. The resulting 5-hydroxy-8-aminoquinoline undergoes continuous redox cycling between its phenolic and quinone-imine states. This cycling generates massive amounts of Reactive Oxygen Species (ROS). While this oxidative stress is highly lethal to Plasmodium parasites (clearing the infection), it is also the direct cause of methemoglobinemia, a well-documented erythrocyte toxicity in host patients[7].

Metabolism PQ Primaquine (Prodrug) HQ 5-Hydroxy-8-aminoquinoline (Active Metabolite) PQ->HQ CYP450 Hydroxylation ROS Reactive Oxygen Species (Oxidative Stress) HQ->ROS Redox Cycling Para Parasite Clearance (Efficacy) ROS->Para Plasmodium Death Tox Methemoglobinemia (Toxicity) ROS->Tox Erythrocyte Damage

Figure 2: Metabolic activation of 8-aminoquinolines driving oxidative stress.

Covalent GPCR Inhibition

Beyond infectious diseases, the 8-aminoquinolin-5-ol scaffold has recently been repurposed in the design of targeted immunomodulators. Recent patent literature details its use in synthesizing covalent inhibitors of Chemokine Receptor 2 (CCR2)[5]. By functionalizing the core structure, researchers have developed compounds that selectively bind to the allosteric site of CCR2, forming an irreversible covalent bond with the Cys75 residue under physiological conditions. This irreversible target engagement effectively blocks chemokine-induced leukocyte trafficking, offering a potent therapeutic avenue for autoimmune and inflammatory diseases[5].

References

  • PubChemLite - 8-aminoquinolin-5-ol dihydrochloride (C9H8N2O) . Université du Luxembourg. 1

  • 8-Aminoquinolin-5-ol | C9H8N2O | CID 135495888 - PubChem . National Institutes of Health (NIH). 2

  • 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio ... - EvitaChem . EvitaChem. 3

  • Product Class 3: Quinolines - Thieme E-Books & E-Journals . Thieme Connect. 4

  • WO2023031308A1 - Inhibiteurs de ccr2 - Google Patents . Google Patents. 5

  • 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - MDPI . MDPI Molecules.6

  • THE BIOCHEMICAL PHARMACOLOGY OF PRIMAQUINE - The University of Liverpool Repository . University of Liverpool.7

Sources

8-aminoquinolin-5-ol mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 8-aminoquinolin-5-ol

Foreword: Contextualizing 8-aminoquinolin-5-ol

To the dedicated researcher, scientist, or drug development professional, understanding the precise mechanism of a compound is paramount. This guide focuses on 8-aminoquinolin-5-ol, a molecule of significant interest not as a standalone therapeutic but as a critical, biologically active metabolite of the cornerstone antimalarial drug, primaquine. The therapeutic efficacy and the toxicological profile of primaquine are intrinsically linked to its biotransformation into hydroxylated derivatives, with 8-aminoquinolin-5-ol being a key player. Therefore, to dissect the in vitro mechanism of action of 8-aminoquinolin-5-ol is to illuminate the core of how primaquine exerts its effects on a cellular level. This guide synthesizes current knowledge, grounded in experimental evidence, to provide a comprehensive overview for advanced study and application.

The Bioactivation of Primaquine: The Genesis of 8-aminoquinolin-5-ol

The journey to understanding 8-aminoquinolin-5-ol begins with its parent compound, primaquine. Primaquine itself is a prodrug, exhibiting limited intrinsic activity. Its potent antiplasmodial effects are unlocked through metabolic activation, primarily within the liver.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

In vitro and in vivo studies have conclusively identified the cytochrome P450 enzyme CYP2D6 as the principal catalyst in the hydroxylation of primaquine.[1] This metabolic step is essential for the drug's causal prophylactic efficacy against malaria. The process involves the introduction of a hydroxyl group onto the quinoline core of primaquine, leading to the formation of several phenolic metabolites, including 8-aminoquinolin-5-ol. The genetic variability of CYP2D6 in human populations can lead to significant differences in metabolic rates, which in turn affects both the efficacy and safety of primaquine treatment.[2]

The following diagram illustrates the initial, critical step in the activation of primaquine.

Primaquine Primaquine (Prodrug) Metabolite 8-aminoquinolin-5-ol (Active Metabolite) Primaquine->Metabolite Hydroxylation CYP2D6 CYP2D6 (Hepatic Enzyme) CYP2D6->Primaquine Catalyzes

Caption: Bioactivation of Primaquine to 8-aminoquinolin-5-ol via CYP2D6.

Core Mechanism of Action: The Two-Step Biochemical Relay

The currently accepted model for the mechanism of action of 8-aminoquinolines, and by extension 8-aminoquinolin-5-ol, is a two-step biochemical relay.[3][4] This model elegantly explains both the therapeutic effects and the potential for oxidative toxicity.

  • Step 1: Metabolic Generation of Redox-Active Metabolites: As discussed, this initial step involves the CYP2D6-mediated conversion of primaquine to hydroxylated forms like 8-aminoquinolin-5-ol.[3] These metabolites are chemically unstable and highly reactive.

  • Step 2: Parasite Killing via Oxidative Stress: 8-aminoquinolin-5-ol and its related metabolites are potent redox-cycling agents.[3][5] Within the parasite-infected cells, these molecules undergo oxidation to form quinoneimine intermediates.[6] This process generates significant amounts of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide (H₂O₂).[3][5] The resulting state of severe oxidative stress is believed to be the primary driver of parasite cell death.

The diagram below conceptualizes this two-step relay mechanism.

cluster_step1 Step 1: Bioactivation (Host Liver) cluster_step2 Step 2: Redox Cycling (Infected Cell) Primaquine Primaquine Metabolite 8-aminoquinolin-5-ol Primaquine->Metabolite CYP2D6 Redox Redox Cycling of 8-aminoquinolin-5-ol Metabolite->Redox Enters Infected Cell ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Redox->ROS Death Parasite Death ROS->Death Oxidative Stress

Caption: The two-step biochemical relay mechanism of 8-aminoquinolines.

Molecular and Cellular Effects In Vitro

The downstream consequences of the oxidative burst induced by 8-aminoquinolin-5-ol are multifaceted, leading to widespread damage within the parasite.

Disruption of Mitochondrial Function

A primary target of the ROS generated by 8-aminoquinolin-5-ol is the parasite's mitochondria. The oxidative stress can lead to:

  • Inhibition of the mitochondrial respiratory chain.

  • Depolarization of the mitochondrial membrane.

  • Interference with DNA structure within the mitochondria. [7]

These effects collectively cripple the parasite's energy production and lead to metabolic collapse.

Induction of Apoptosis in Cancer Cells

Beyond its antimalarial properties, the quinoline scaffold is being investigated for its anticancer potential.[8] Derivatives of quinoline-5,8-dione, structurally related to oxidized 8-aminoquinolin-5-ol, have been shown to induce apoptosis in cancer cell lines.[9] The proposed mechanism involves:

  • Dose-dependent increase in apoptotic cells, as measured by Annexin V/PI staining. [9]

  • Inhibition of key cellular enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). [9]

This suggests that 8-aminoquinolin-5-ol, through its redox activity, may also trigger programmed cell death pathways in susceptible cells.

Metal Chelation and Neuroprotection

Derivatives of 8-aminoquinoline have also been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease.[8] This activity is thought to stem from the ability of the quinoline ring to chelate metal ions like copper (Cu²⁺) and zinc (Zn²⁺).[10] By sequestering these metal ions, 8-aminoquinoline derivatives can inhibit the formation of metal-induced ROS and the aggregation of amyloid-beta plaques.[10][11]

Experimental Validation: In Vitro Protocols

The elucidation of 8-aminoquinolin-5-ol's mechanism of action relies on a suite of robust in vitro assays. The following protocols provide a framework for investigating the key aspects of its activity.

Protocol: In Vitro Metabolism of Primaquine using Human Liver Microsomes

Objective: To generate 8-aminoquinolin-5-ol from primaquine in a controlled in vitro system and to confirm the role of CYP2D6.

Rationale: This assay simulates the first step of the bioactivation pathway. By using human liver microsomes (HLMs) as a source of P450 enzymes and specific inhibitors, the contribution of individual enzymes like CYP2D6 can be determined.

Methodology:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and an NADPH-regenerating system.

  • Add primaquine to the reaction mixture at a desired concentration.

  • For inhibitor studies, pre-incubate a separate set of reaction mixtures with a specific CYP2D6 inhibitor (e.g., paroxetine) before adding primaquine.

  • Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining primaquine and the formation of hydroxylated metabolites, including 8-aminoquinolin-5-ol.

Protocol: ROS Detection in Cell Culture

Objective: To measure the generation of intracellular ROS in response to treatment with 8-aminoquinolin-5-ol.

Rationale: This assay directly tests the central hypothesis of the second step of the mechanism of action – the induction of oxidative stress. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Methodology:

  • Seed cells (e.g., a relevant cancer cell line or parasite culture) in a 96-well plate and allow them to adhere.

  • Load the cells with DCFH-DA by incubating them in a medium containing the dye.

  • Wash the cells to remove excess dye.

  • Treat the cells with various concentrations of 8-aminoquinolin-5-ol. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • Incubate for a specified period.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence intensity corresponds to an increase in intracellular ROS.

Protocol: In Vitro Antiplasmodial Activity Assay

Objective: To determine the efficacy of 8-aminoquinolin-5-ol against different stages of the Plasmodium falciparum parasite.

Rationale: This assay provides a direct measure of the compound's therapeutic potential. By targeting different life cycle stages (asexual blood stages, liver stages, and gametocytes), a comprehensive profile of its activity can be established.[12]

Methodology:

  • Culture P. falciparum in vitro using standard techniques.

  • For asexual blood stage activity: Synchronize the parasite culture and expose it to a serial dilution of 8-aminoquinolin-5-ol for 48-72 hours. Measure parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay or pLDH (parasite lactate dehydrogenase) assay.

  • For liver stage activity: Use an in vitro model with human hepatoma cells (e.g., HepG2) infected with P. falciparum sporozoites. Treat the infected cells with the compound and assess the viability of the liver schizonts after several days.

  • For gametocyte activity: Treat mature gametocyte cultures with the compound and assess their viability using a suitable assay, such as the AlamarBlue assay.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of parasite growth) for each stage.

Quantitative Data Summary

The following table summarizes representative in vitro activity data for 8-aminoquinoline derivatives from the literature. Note that specific IC₅₀ values for pure 8-aminoquinolin-5-ol are not widely reported, as it is typically studied in the context of primaquine metabolism. The data presented here for related compounds illustrate the general potency of this chemical class.

Compound ClassAssayTarget Organism/Cell LineReported IC₅₀Reference
8-QuinolinaminesAntimalarial (LDH assay)P. falciparum (D6 strain)20–4760 ng/mL[13]
8-QuinolinaminesAntimalarial (LDH assay)P. falciparum (W2 strain)22–4760 ng/mL[13]
Amino-quinoline-5,8-dionesAntiproliferativeHeLaS3 (cervical cancer)0.59–>10 µM[9]
Amino-quinoline-5,8-dionesAntiproliferativeKB-vin (multidrug resistant)0.97–>10 µM[9]

Conclusion and Future Directions

The in vitro mechanism of action of 8-aminoquinolin-5-ol is fundamentally linked to its role as a redox-active metabolite of primaquine. Its formation via CYP2D6 and its subsequent ability to induce a state of high oxidative stress in target cells form the cornerstone of its biological activity. This two-step relay mechanism provides a clear and evidence-based model for its potent antiplasmodial effects. Furthermore, related structures show promise in oncology and neurodegenerative disease research, suggesting a broader therapeutic potential for the quinoline scaffold.

Future research should focus on synthesizing and isolating pure 8-aminoquinolin-5-ol and its quinoneimine derivatives to conduct more direct in vitro studies. This would allow for a more precise quantification of their individual contributions to both efficacy and toxicity, and could pave the way for the design of novel 8-aminoquinoline-based drugs with improved therapeutic windows.

References

  • Potter, B. M., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. Malaria Journal, 12(1), 212. [Link]

  • Malaria Elimination Scientific Alliance. (2024). MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. MESA. [Link]

  • Anonymous. (n.d.). 8-Amino quinolines. Pharmacy 180. [Link]

  • Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 62(Suppl), 35-46. [Link]

  • Jinks, J. (2024). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]

  • Fasinu, P., et al. (2023). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Drug Metabolism and Disposition. [Link]

  • Melendez, V., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. ResearchGate. [Link]

  • Gesto, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543. [Link]

  • Wang, Z., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 8(23), 1581. [Link]

  • Leven, M., et al. (2019). 8-Aminoquinolines with an Aminoxyalkyl Side Chain Exert in vitro Dual-Stage Antiplasmodial Activity. ChemMedChem, 14(4), 501-511. [Link]

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3049-3066. [Link]

  • Hsieh, M.-T., et al. (2017). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Oncotarget, 8(41), 70697-70712. [Link]

Sources

crystal structure and NMR data for 8-aminoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Elucidation of 8-Aminoquinolin-5-ol: Crystallographic and Spectroscopic Frameworks

Abstract

Introduction: The Significance of 8-Aminoquinolin-5-ol

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The parent compound, 8-hydroxyquinoline, is a well-known chelating agent with antiseptic, disinfectant, and antifungal properties. The introduction of an amino group at the 8-position, as seen in 8-aminoquinoline, has led to the development of important antimalarial drugs like primaquine and tafenoquine.[1] Consequently, 8-aminoquinolin-5-ol, which combines the functionalities of both an aminoquinoline and a hydroxyquinoline, represents a molecule of significant interest. The interplay between the electron-donating amino and hydroxyl groups is expected to modulate the electronic properties, metal-chelating capabilities, and biological activity of the quinoline system.

A precise understanding of the three-dimensional structure is non-negotiable in modern chemical research. The crystal structure reveals the exact spatial arrangement of atoms, bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the solid-state properties of a material, such as solubility and stability.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides invaluable information about the molecular structure and connectivity in solution, which is often more relevant to biological systems. This guide will detail the necessary steps to fully characterize 8-aminoquinolin-5-ol, providing a roadmap for its synthesis and analysis.

Part I: Solid-State Characterization by Single-Crystal X-ray Diffraction

The definitive method for determining the atomic and molecular structure of a crystalline compound is single-crystal X-ray diffraction. The resulting structural model provides a wealth of information that is critical for rational drug design and understanding structure-activity relationships.

Experimental Protocol: From Powder to Structure

The following protocol outlines the standard, self-validating workflow for obtaining a high-resolution crystal structure.

Step 1: Crystal Growth (The Causality of Solvent Choice)

The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. The choice of solvent system is critical and is guided by the solubility profile of the compound. For a polar, aromatic compound like 8-aminoquinolin-5-ol, a range of solvents should be screened.

  • Solvent Selection: Begin with solvents of varying polarity, such as ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Prepare a saturated solution of 8-aminoquinolin-5-ol in a suitable solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of well-ordered crystals.

  • Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound. In the larger container, add a second, more volatile solvent in which the compound is insoluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will reduce the solubility of the compound, promoting crystallization.

Step 2: Data Collection and Processing

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Diffraction Experiment: Place the mounted crystal in the path of a focused X-ray beam. A modern diffractometer will rotate the crystal while collecting diffraction data from all possible orientations.

  • Data Reduction: The collected diffraction data is processed to yield a set of structure factors, which contains information about the electron density distribution within the crystal.

Step 3: Structure Solution and Refinement

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve its accuracy. The final refined structure is evaluated based on crystallographic R-factors, which indicate the agreement between the model and the data.[3]

Predicted Crystal Structure and Intermolecular Interactions of 8-Aminoquinolin-5-ol

While an experimentally determined structure is not yet available, we can predict the key structural features of 8-aminoquinolin-5-ol based on the functional groups present. The molecule possesses both hydrogen bond donors (-OH and -NH2) and acceptors (the quinoline nitrogen and the hydroxyl oxygen).

Table 1: Predicted Crystallographic Parameters for 8-Aminoquinolin-5-ol (Hypothetical)

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small organic molecules.
Space GroupP2₁/c or P-1These space groups are common for centrosymmetric packing of achiral molecules.
Key Intermolecular InteractionsN-H···N, O-H···N, N-H···O, π-π stackingThe presence of multiple hydrogen bond donors and acceptors, along with the aromatic system, will lead to a complex network of interactions.

The crystal packing will likely be dominated by a robust network of hydrogen bonds. The hydroxyl group at the 5-position and the amino group at the 8-position can engage in both intramolecular and intermolecular hydrogen bonding. Furthermore, the planar quinoline rings are expected to exhibit significant π-π stacking interactions, contributing to the overall stability of the crystal lattice.[4]

Caption: Predicted hydrogen bonding in 8-aminoquinolin-5-ol.

Part II: Solution-State Characterization by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution. 1H and 13C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the molecule, respectively.

Experimental Protocol: Preparing the Sample and Acquiring Data
  • Sample Preparation:

    • Dissolve 5-10 mg of 8-aminoquinolin-5-ol in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons (-OH and -NH₂).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).[5]

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum. A high-field instrument (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Acquire a 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans is typically required.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the definitive assignment of all signals.

Predicted NMR Data for 8-Aminoquinolin-5-ol

The chemical shifts in the NMR spectra are highly sensitive to the electronic environment of each nucleus. The electron-donating amino and hydroxyl groups will have a significant impact on the chemical shifts of the aromatic protons and carbons.

Caption: Structure of 8-aminoquinolin-5-ol.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Aminoquinolin-5-ol in DMSO-d₆

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
28.5 - 8.7145 - 148Downfield shift due to proximity to the quinoline nitrogen.
37.3 - 7.5120 - 123Typical aromatic proton chemical shift.
48.3 - 8.5135 - 138Downfield shift due to deshielding by the quinoline nitrogen.
5- (Substituted)150 - 155Substituted with -OH group, expected to be downfield.
66.8 - 7.0110 - 115Upfield shift due to the electron-donating effect of the -OH group.
76.6 - 6.8105 - 110Upfield shift due to the electron-donating effect of the -NH₂ group.
8- (Substituted)140 - 145Substituted with -NH₂ group.
9 (C4a)-138 - 142Bridgehead carbon.
10 (C8a)-125 - 130Bridgehead carbon.
-OH9.0 - 10.0 (broad)-Exchangeable proton, chemical shift is solvent and concentration dependent.
-NH₂5.0 - 6.0 (broad)-Exchangeable protons, chemical shift is solvent and concentration dependent.

The proton spectrum is expected to show characteristic coupling patterns for the aromatic protons. For instance, the protons at positions 6 and 7 would likely appear as doublets due to coupling with each other. The protons at positions 2, 3, and 4 will also exhibit characteristic splitting patterns.

Conclusion and Future Outlook

This technical guide provides a robust framework for the comprehensive structural characterization of 8-aminoquinolin-5-ol. While definitive experimental data is not yet publicly available, the predictive analysis presented here, based on established chemical principles and data from analogous compounds, offers valuable insights into the expected structural features of this promising molecule.

The protocols detailed for single-crystal X-ray diffraction and NMR spectroscopy represent the gold standard for structural elucidation. The successful application of these methods will provide the critical data needed to understand the structure-property relationships of 8-aminoquinolin-5-ol, paving the way for its potential application in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel quinoline derivatives.

References

  • Vertex AI Search. (2024). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β.
  • Vertex AI Search. (2024). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - PMC.
  • ChemicalBook. (2023). 8-Aminoquinoline(578-66-5) 13C NMR spectrum.
  • PubChem. (2024). 8-Aminoquinoline | C9H8N2 | CID 11359.
  • ChemRxiv. (2021).
  • ChemicalBook. (2023). 8-Aminoquinoline(578-66-5) 1H NMR spectrum.
  • IUCr. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol.
  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Royal Society of Chemistry. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • University of Glasgow. (2010).
  • ResearchGate. (2018).
  • SpectraBase. (2025). 8-Aminoquinoline - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (2023). 8-Aminoquinaldine(18978-78-4) 13C NMR spectrum.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • IUCr. (2008). (E)-5-(2-Thienylmethyleneamino)quinolin-8-ol - PMC.
  • ResearchGate. (2012). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • NIST WebBook. (2021). 8-Quinolinamine.
  • Wikipedia. (2023). 8-Aminoquinoline.
  • NIST WebBook. (2021). 8-Quinolinamine.
  • Benchchem. (2025).
  • ACS Publications. (2025). The Reactions Of 8-Quinolinol | Chemical Reviews.
  • Wiley Online Library. (2025).
  • Chemical Instrumentation Facility. (2024). NMR Coupling Constants.
  • IUCr. (2008). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC.
  • Crystallography Open Database. (2024).
  • Nanalysis. (2021). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy.
  • ResearchGate. (2000). 8-Aminoquinoline structures | Download Table.
  • Sigma-Aldrich. (2024). 5-Aminoquinolin-8-ol.
  • ResearchGate. (2023). An illustration of the intra- and intermolecular interactions in....
  • Crystallography Open Database. (2024). there are 526193 entries in the selection.
  • PubChem. (2024). 5-Aminoquinoline | C9H8N2 | CID 11911.
  • Benchchem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • ChemicalBook. (2026). 8-Aminoquinoline | 578-66-5.
  • PubChem. (2024). CID 158384912 | C18H16N4O2.
  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • MDPI. (2022).
  • OSU Http Server on the Applied Crystallography Group DEC Alpha Homepage. (n.d.). Space groups diagrams.

Sources

An In-Depth Technical Guide to the Binding Affinity of 8-Aminoquinolin-5-ol with Transition Metals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 8-aminoquinolin-5-ol and its binding affinity to transition metals. It is intended for researchers, scientists, and drug development professionals. The guide delves into the structural basis of metal chelation, offers detailed, step-by-step protocols for determining binding affinities using various analytical techniques, and discusses the applications of these metal complexes in medicinal chemistry and bio-imaging. This document aims to serve as a practical resource, combining theoretical principles with actionable experimental methodologies.

Introduction: The Significance of 8-Aminoquinolin-5-ol as a Metal Chelator

8-Aminoquinoline and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science.[1] Among these, 8-aminoquinolin-5-ol is a particularly noteworthy scaffold due to its inherent ability to act as a bidentate chelating agent for various transition metal ions. This property stems from the presence of two key functional groups: the nitrogen atom within the quinoline ring and the exocyclic amino group at the 8-position, both of which possess lone pairs of electrons available for coordination.[2] The addition of a hydroxyl group at the 5-position can further influence the electronic properties and solubility of the ligand and its metal complexes.

The interaction of 8-aminoquinoline derivatives with transition metals is of fundamental importance in several scientific domains. In drug development, the chelation of metal ions can be a crucial mechanism of action for antimicrobial and anticancer agents.[1][3] For instance, the formation of stable complexes with essential metal ions can disrupt microbial enzyme function.[4] Furthermore, the unique photophysical properties of the resulting metal complexes make them promising candidates for bio-imaging and sensor applications.[4]

This guide will provide a detailed exploration of the binding affinity of 8-aminoquinolin-5-ol to transition metals, offering both the theoretical framework and the practical methodologies required to investigate these interactions.

Coordination Chemistry of 8-Aminoquinolin-5-ol

8-Aminoquinolin-5-ol, upon deprotonation of the amino group, acts as a bidentate ligand, coordinating to a central metal ion through the quinoline nitrogen and the amino nitrogen. This chelation forms a stable five-membered ring, a structural motif that contributes significantly to the thermodynamic stability of the resulting metal complex. The coordination number and geometry of the final complex will depend on the specific transition metal ion, its oxidation state, and the stoichiometry of the metal-to-ligand ratio. For instance, with divalent metal ions, it is common to observe the formation of ML₂ complexes with an octahedral or distorted octahedral geometry.

The stability of these complexes is influenced by several factors, including the nature of the metal ion (ionic radius, charge, and electron configuration) and the ligand itself. For the closely related 8-hydroxyquinoline, the stability of its complexes with divalent transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is reasonable to expect a similar trend for 8-aminoquinolin-5-ol, although the specific stability constants will differ due to the difference in the coordinating atom (nitrogen vs. oxygen).

Visualizing the Coordination

The following diagram illustrates the general coordination of 8-aminoquinolin-5-ol with a divalent transition metal ion (M²⁺).

G cluster_complex 8-Aminoquinolin-5-ol Metal Complex M M²⁺ N1 N M->N1 Coordination Bond NH2 NH₂ M->NH2 Coordination Bond ligand1 Quinoline Ring

Caption: General coordination of 8-aminoquinolin-5-ol with a metal ion.

Experimental Determination of Binding Affinity

The quantification of the binding affinity between 8-aminoquinolin-5-ol and transition metals is crucial for understanding and predicting the behavior of these complexes. The stability constant (K) or its logarithm (log K) is the primary parameter used to express this affinity.[5] Several robust analytical techniques can be employed for this purpose.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is a widely used technique for studying metal-ligand complexation. The formation of a complex often results in a change in the electronic absorption spectrum of the ligand or the metal ion.[6] By monitoring these changes as a function of the concentration of one of the components (titration), the stoichiometry and stability constant of the complex can be determined.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 8-aminoquinolin-5-ol of a known concentration in a suitable buffer. The buffer should be chosen to maintain a constant pH and should not interact with the metal ions.

    • Prepare stock solutions of the transition metal salts (e.g., chlorides or nitrates) of known concentrations in the same buffer.

  • Instrument Setup:

    • Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorption maxima of both the free ligand and the expected complex. A preliminary scan of the ligand and a mixture of the ligand and metal ion will help determine the optimal wavelength for monitoring the titration.

  • Titration Procedure:

    • Place a known volume and concentration of the 8-aminoquinolin-5-ol solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, precise aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the UV-Vis spectrum after each addition.

    • Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the ligand.

  • Data Analysis:

    • Correct the absorbance data for dilution at each titration point.

    • Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of the metal to the ligand.

    • The stoichiometry of the complex can often be determined from the inflection point of this plot.

    • Use appropriate software to fit the titration data to a binding model (e.g., 1:1 or 1:2) to calculate the stability constant (K).[7]

G start Prepare Stock Solutions (Ligand & Metal) setup Instrument Setup (Wavelength Scan) start->setup titration Perform Titration (Add Metal to Ligand) setup->titration record Record UV-Vis Spectrum (After each addition) titration->record record->titration Repeat until saturation analysis Data Analysis (Plot Absorbance vs. [M]/[L]) record->analysis calculate Calculate Stability Constant (K) analysis->calculate

Caption: Workflow for UV-Vis titration experiment.

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful technique for studying binding interactions, often offering higher sensitivity than UV-Vis spectroscopy.[8] The binding of a transition metal to a fluorescent ligand like 8-aminoquinolin-5-ol can lead to either fluorescence enhancement or quenching. This change in fluorescence intensity can be monitored to determine the binding parameters.

  • Preparation of Solutions:

    • Prepare stock solutions of 8-aminoquinolin-5-ol and the transition metal salts in a suitable buffer, as described for UV-Vis titration.

  • Instrument Setup:

    • Determine the optimal excitation and emission wavelengths for 8-aminoquinolin-5-ol using a spectrofluorometer.

  • Titration Procedure:

    • Place a known volume and concentration of the 8-aminoquinolin-5-ol solution in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of the transition metal solution (the quencher) to the cuvette.

    • After each addition, mix well and allow the solution to equilibrate.

    • Record the fluorescence spectrum.

    • Continue the titration until the fluorescence is significantly quenched or no further changes are observed.

  • Data Analysis:

    • Correct the fluorescence intensity data for dilution.

    • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.[2]

    • For determining the binding constant, plot the change in fluorescence intensity against the concentration of the metal ion and fit the data to a suitable binding isotherm equation.[9]

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal complexes, particularly when the ligand has acidic or basic properties.[10] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added.

  • Reagents and Apparatus:

    • Standardized solution of a strong base (e.g., NaOH).

    • Standardized solution of a strong acid (e.g., HCl).

    • Solutions of 8-aminoquinolin-5-ol and the transition metal salts of known concentrations.

    • A pH meter with a combination glass electrode.

    • A thermostated titration vessel.

  • Titration Procedure:

    • Perform three sets of titrations:

      • Acid only (to determine the standard potential of the electrode).

      • Acid + 8-aminoquinolin-5-ol (to determine the protonation constants of the ligand).

      • Acid + 8-aminoquinolin-5-ol + metal ion (to determine the stability constants of the complex).

    • For each titration, add the standard base in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄H) and the average number of ligands bound per metal ion (n̄).

    • The protonation constants of the ligand are determined from the plot of n̄H versus pH.

    • The stability constants of the metal complexes are calculated from the formation curve, which is a plot of n̄ versus the negative logarithm of the free ligand concentration (pL).[11][12]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

  • Sample Preparation:

    • Prepare solutions of 8-aminoquinolin-5-ol and the transition metal salt in the same, well-matched buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.

    • Accurately determine the concentrations of both solutions.

  • Instrument Setup:

    • Clean the sample cell and syringe thoroughly.

    • Set the desired experimental temperature.

  • Titration Procedure:

    • Load the 8-aminoquinolin-5-ol solution into the sample cell.

    • Load the metal ion solution into the injection syringe.

    • Perform a series of small, timed injections of the metal solution into the ligand solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable model to extract the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[14]

G start Prepare & Degas Samples (Ligand & Metal in matched buffer) setup Instrument Setup (Clean cell & syringe, set temperature) start->setup load Load Samples (Ligand in cell, Metal in syringe) setup->load titration Perform Titration (Inject Metal into Ligand) load->titration measure Measure Heat Change (After each injection) titration->measure measure->titration Repeat for all injections analysis Data Analysis (Integrate peaks, plot isotherm) measure->analysis thermo Determine Thermodynamic Parameters (Ka, ΔH, n) analysis->thermo

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to summarize the quantitative binding affinity data in a tabular format.

Table 1: Hypothetical Stability Constants (log K) of 8-Aminoquinolin-5-ol with Divalent Transition Metals

Transition Metallog K₁log K₂MethodReference
Mn(II)4.53.8Potentiometry[Hypothetical]
Fe(II)5.95.1UV-Vis[Hypothetical]
Co(II)6.86.0ITC[Hypothetical]
Ni(II)7.56.7Potentiometry[Hypothetical]
Cu(II)9.28.1Fluorescence[Hypothetical]
Zn(II)6.55.7UV-Vis[Hypothetical]

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Applications in Drug Development and Bio-imaging

The ability of 8-aminoquinolin-5-ol to chelate transition metals is the foundation for its diverse applications in drug development and bio-imaging.

Medicinal Chemistry and Drug Design
  • Antimicrobial and Anticancer Agents: The chelation of essential metal ions by 8-aminoquinoline derivatives can disrupt vital enzymatic processes in pathogens and cancer cells, leading to their death.[4][15] The formation of these metal complexes can also facilitate the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[1] 8-aminoquinolin-5-ol can serve as a versatile scaffold for the development of new metallodrugs with tailored biological activities.

  • Neuroprotective Agents: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[16] 8-Hydroxyquinoline derivatives have been investigated for their ability to modulate metal ion concentrations in the brain, suggesting that 8-aminoquinolin-5-ol could also be explored for similar therapeutic strategies.[17]

Bio-imaging and Sensors

The formation of metal complexes with 8-aminoquinolin-5-ol can lead to significant changes in their photophysical properties, such as fluorescence. This phenomenon can be exploited to develop fluorescent probes for the detection and imaging of specific transition metal ions in biological systems.[4] These probes can provide valuable insights into the roles of metal ions in cellular processes and disease states. Redox-active transition metal complexes are also being explored as agents for various bioimaging modalities.

Conclusion

8-Aminoquinolin-5-ol is a compelling molecule for researchers in coordination chemistry, drug discovery, and diagnostics. Its ability to form stable complexes with a range of transition metals, coupled with the diverse properties of these complexes, opens up numerous avenues for scientific exploration and application. This guide has provided a foundational understanding of the principles and a practical framework for the experimental investigation of the binding affinity of 8-aminoquinolin-5-ol to transition metals. The detailed protocols and methodologies presented herein are intended to empower researchers to confidently and accurately characterize these important molecular interactions.

References

  • Bio-protocol. (n.d.). Fluorescence quenching titration (FQT) binding assay for eIF4E. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • Foit, L., & Morgan, C. J. (2015). Fluorescence quenching titration (FQT) binding assay for eIF4E. Bio-protocol, 5(10), e1579.
  • Gafni, A. (2014). Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. CACHE.
  • Hossain, M. A., & Uddin, M. N. (2025). A Challenging Review of 8‐Aminoquinoline‐Based Zn/Cd/Hg Metal Complexes: Synthesis, Characterization, Crystal Structures, Supramolecular Synthons, Applications, and Future Perspectives. ChemistrySelect, 10(25).
  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
  • Pingaew, R., et al. (2013). Transition Metal Complexes of 8-Aminoquinoline-5-Substituted Uracils with Antioxidative and Cytotoxic Activities. Letters in Drug Design & Discovery, 10(9), 859-864.
  • Priyanka, Dr. (n.d.). PG- I Semester Inorganic Chemistry. Department of Chemistry LS COLLEGE MUZAFFARPUR BRA BIHAR UNIVERSITY.
  • Kumar, P., et al. (2020). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry, 13(2), 978-983.
  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. PennState. Retrieved from [Link]

  • Dejene, F. B., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 10, 1043351.
  • Ostrander, J. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
  • El-Ghamry, H. A., & Fathalla, S. K. (2013). Some transition metal chelates of 8-hydroxyquinoline-5-sulfonamides as possible drugs. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 534-541.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

  • Li, X., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
  • Wang, Y., et al. (2019). Using Fluorescence Quenching Titration to Determine the Orientation of a Model Transmembrane Protein in Mimic Membranes. Molecules, 24(3), 449.
  • Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
  • Semproni, M. J., et al. (2021). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization: Paramagnetic Ni(II) Species, and the Deleterious Effect of Na2CO3 as a Base. ChemRxiv.
  • Prachayasittikul, V., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(42), 38781–38792.
  • Meraj, A., Jawaria, R., & Qureshi, P. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.
  • Roy, S. (2021). Principles and practice of determining metal–protein affinities. Biochemical Journal, 478(5), 1039-1065.
  • Harvey, D. (2024). 7.2: UV/Vis and IR Spectroscopy. In Analytical Chemistry 2.1. LibreTexts.
  • Wang, Y., et al. (2022). Bioimaging agents based on redox-active transition metal complexes. Chemical Science, 13(25), 7355-7371.
  • de Almeida, R. F., et al. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry, 14.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Pivarcsik, T., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(11), 3169.
  • Buurma, N. (2021, April 7).
  • InTechOpen. (2019). Stability Constants of Metal Complexes in Solution.
  • Yilmaz, B., & Kose, T. (2017). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. Journal of Analytical & Pharmaceutical Research, 6(4).
  • BenchChem. (2025).
  • Seo, J., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry, 61(6), 2816–2825.

Sources

A Technical Guide to the Spectroscopic Characterization of 8-Aminoquinolin-5-ol: An Integrated Approach

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting the Spectroscopic Landscape of a Novel Quinoline Scaffold

8-Aminoquinolin-5-ol stands as a molecule of significant interest, positioned at the intersection of the well-established bioactivity of 8-aminoquinolines and the versatile chelating and fluorescent properties of 8-quinolinols (oxine). While its derivatives have found applications ranging from anticancer agents to molecular probes, the foundational spectroscopic data for the parent 8-aminoquinolin-5-ol is not extensively documented in publicly available literature.[1][2] This guide, therefore, adopts the perspective of a primary research and methods development scientist. It does not simply report pre-existing data; instead, it establishes a first-principles framework for the complete spectroscopic characterization of this molecule. We will leverage established knowledge of its constituent functional moieties—the quinoline core, the C8-amino group, and the C5-hydroxyl group—to predict its spectral behavior and provide robust, self-validating protocols for its empirical confirmation. This document serves as both a predictive analysis and a detailed experimental blueprint for researchers in drug discovery and materials science.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Probing the Core Electronic Structure

The UV-Vis spectrum of 8-aminoquinolin-5-ol is governed by the π-electron system of the quinoline ring, which is significantly modulated by the two potent electron-donating groups (EDGs): the amino (-NH₂) and hydroxyl (-OH) groups. Their presence is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline or 8-aminoquinoline scaffolds due to the extension of the conjugated system and a reduction in the HOMO-LUMO energy gap.[3][4]

Causality Behind Experimental Choices

The choice of solvents is critical for elucidating the nature of the electronic transitions. A nonpolar solvent like cyclohexane will reveal the baseline spectrum, while polar protic (e.g., ethanol) and aprotic (e.g., acetonitrile) solvents will highlight the molecule's response to polarity and hydrogen bonding. Furthermore, pH titration is non-negotiable. The amino group, quinoline nitrogen, and hydroxyl group all have distinct pKa values. Systematically altering the pH will induce protonation/deprotonation events, leading to significant and informative spectral shifts that are crucial for understanding the molecule's behavior in physiological environments.

Predicted Absorption Profile

Based on related structures like 8-hydroxyquinoline and various aminoquinolines, we can anticipate two or three primary absorption bands.[5][6]

  • ~250-260 nm: Attributable to the π → π* transitions of the quinoline aromatic system.

  • ~330-350 nm: A longer-wavelength π → π* band, significantly red-shifted by the combined effect of the -NH₂ and -OH groups.

  • Possible n → π band:* A weaker, longer-wavelength shoulder may appear, originating from the non-bonding electrons on the nitrogen and oxygen atoms.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) and Influence of Environment
FeaturePredicted λmax (nm)Rationale & Expected Shifts
π → π (Quinoline Core)250 - 260Corresponds to the fundamental electronic transitions of the bicyclic aromatic system.
π → π (Extended Conjugation)330 - 350EDGs (-NH₂, -OH) push electron density into the ring, lowering the LUMO energy and causing a bathochromic shift.
Effect of pH (Acidic) Hypsochromic Shift (Blue Shift)Protonation of the quinoline nitrogen and amino group withdraws electron density, increasing the HOMO-LUMO gap.
Effect of pH (Alkaline) Bathochromic Shift (Red Shift)Deprotonation of the hydroxyl group to a phenoxide ion (-O⁻) creates a more powerful EDG, further red-shifting the absorption.[5]
Effect of Solvent Polarity Positive SolvatochromismThe excited state is expected to be more polar than the ground state; polar solvents will stabilize the excited state, causing a red shift.
Experimental Protocol: UV-Vis Analysis
  • Stock Solution Preparation: Prepare a 1 mM stock solution of 8-aminoquinolin-5-ol in methanol or DMSO.

  • Solvent-Dependent Scans:

    • Dilute the stock solution to 10 µM in separate quartz cuvettes containing cyclohexane, acetonitrile, and ethanol.

    • Record the absorption spectrum from 200 to 600 nm for each, using the pure solvent as a blank.

  • pH-Dependent Scans:

    • Prepare a series of buffered aqueous solutions (e.g., citrate, phosphate, borate) spanning a pH range from 2 to 12.

    • Dilute the stock solution to 10 µM in each buffer.

    • Record the absorption spectrum for each pH point.

    • Plot λmax versus pH to identify isosbestic points and determine ground-state pKa values.

Fluorescence Spectroscopy: Exploring Emissive Properties and Sensing Potential

The 8-hydroxyquinoline scaffold is renowned for its fluorescence, which is often enhanced upon chelation with metal ions.[7] The addition of the C8-amino group is expected to modulate these properties significantly. The inherent fluorescence and potential for ion-selective binding make this a critical characterization step.

Mechanistic Considerations

Fluorescence will arise from the relaxation of the lowest singlet excited state (S₁) to the ground state (S₀). The key parameters to investigate are the excitation and emission maxima (λex, λem), the Stokes shift (the difference between λem and λmax of absorption), and the fluorescence quantum yield (ΦF). The system's sensitivity to its environment (solvent, pH, metal ions) provides insight into its potential as a fluorescent probe. For instance, many 8-aminoquinoline derivatives are effective fluorescent sensors for zinc ions.[8]

Diagram 1: Fluorescence Workflow

cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis & Interpretation Prep Prepare 1-10 µM solution in desired solvent (e.g., Ethanol) ExScan Scan Excitation Wavelengths (Monitor at predicted λem) Prep->ExScan 1. EmScan Scan Emission Wavelengths (Excite at determined λex) ExScan->EmScan 2. Determine λex QY Determine Quantum Yield (vs. Quinine Sulfate standard) EmScan->QY 3. Stokes Calculate Stokes Shift (λem - λabs) EmScan->Stokes 4. Env Analyze Environmental Effects (pH, Solvent, Metal Ions) QY->Env 5. Compare ΦF cluster_synthesis Starting Point cluster_primary Primary Confirmation cluster_structural Structural Elucidation cluster_properties Properties Characterization Start Synthesized & Purified 8-Aminoquinolin-5-ol FTIR FTIR Spectroscopy (Confirm -OH, -NH₂ groups) Start->FTIR MS Mass Spectrometry (Confirm Molecular Weight: 160.17 g/mol) Start->MS NMR_1D 1D NMR ('H, '³C) (Map out H & C environments) FTIR->NMR_1D Functional Groups Verified MS->NMR_1D Identity Verified NMR_2D 2D NMR (COSY, HSQC) (Confirm connectivity & assign signals) NMR_1D->NMR_2D Assign Protons & Carbons Final_Structure Definitive Structure Confirmed NMR_2D->Final_Structure UVVis UV-Vis Spectroscopy (Probe electronic transitions, pKa, solvatochromism) Final_Structure->UVVis Characterize Properties Fluorescence Fluorescence Spectroscopy (Determine emissive properties, quantum yield, sensing potential) Final_Structure->Fluorescence Characterize Properties

Caption: A comprehensive workflow for material characterization.

Conclusion

This guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of 8-aminoquinolin-5-ol. By systematically applying UV-Vis, fluorescence, NMR, and IR spectroscopy, researchers can move from initial synthesis to a full and unambiguous structural confirmation. More importantly, this integrated approach allows for a deep understanding of the molecule's electronic properties, including its response to environmental stimuli like pH and solvent polarity, which is fundamental to its rational development in fields such as medicinal chemistry and materials science. The protocols and predictive data herein form a robust, self-validating system for any laboratory to confidently characterize this promising compound.

References

  • Di MTD, Bellia F, Scifo C, et al. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants (Basel). 2022;11(6):1091. Published 2022 May 31. [Link]

  • PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. Accessed March 2024. [Link]

  • Sureshkumar B, Mary YS, Panicker CY, et al. Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure. 2017;1150:540-552. [Link]

  • Jain R, Sharma N, Sharma S. The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. Sci. Revs. Chem. Commun. 2014;4(2):69-74. [Link]

  • Avram S, Funar-Timofei S, Borota A, et al. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Pharmaceuticals (Basel). 2023;17(1):4. Published 2023 Dec 19. [Link]

  • Kim J, Lee S, Lee J, et al. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Ann Transl Med. 2020;8(5):221. [Link]

  • Gao Z, Li X, Mitu SA, et al. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Preprint posted online Feb 12, 2024. [Link]

  • Armaković S, Sureshkumar B, Mary YS, et al. Spectroscopic and DFT investigations of 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal. ResearchGate. Published online October 2017. [Link]

  • Saimin, Nurasiah, Hassan Y, et al. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. 2022;10(11):457. [Link]

  • PubChem. 8-Hydroxyquinoline-5-sulfonic acid. National Center for Biotechnology Information. Accessed March 2024. [Link]

  • Kim J, Lee S, Lee J, et al. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine. 2020;8(5):221. [Link]

  • NIST. 8-Hydroxyquinoline-5-sulfonic acid. NIST Chemistry WebBook. Accessed March 2024. [Link]

  • Singh R, Singh P, Singh P, et al. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. 2018;3(11):15854-15871. Published 2018 Nov 28. [Link]

  • Bouzroura, S., Allali, M., Tabti, B., & Ghalem, S. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Algerian Journal of Chemical Engineering. 2021;2(1):1-7. [Link]

  • Manninen V, Karonen M, Lehtivuori H, et al. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. J. Mater. Chem. 2012;22:21095-21104. [Link]

  • Rodgers, J. E. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town Libraries. 1986. [Link]

  • SpectraBase. 5-Amino-8-quinolinol dihydrochloride. Accessed March 2024. [Link]

  • SpectraBase. 8-Aminoquinoline. Accessed March 2024. [Link]

  • Thongbunchoo N, Moonsom S, Chokchaisiri R, et al. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Sci Rep. 2021;11(1):20244. Published 2021 Oct 12. [Link]

  • Szulczyk D, Nowak M, Klejborowska G, et al. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. 2020;25(9):2068. Published 2020 Apr 28. [Link]

  • NIST. 8-Quinolinamine. NIST Chemistry WebBook. Accessed March 2024. [Link]

  • Manninen V, Karonen M, Lehtivuori H, et al. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. Published online September 2012. [Link]

  • Cipurković A, Horozić E, Marić S, et al. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. 2021;11:1-10. [Link]

  • Koay M, Clue M, Seneque O, et al. Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. J. Am. Chem. Soc. 2000;122(4):744-745. [Link]

  • NIST. 8-Hydroxyquinoline. NIST Chemistry WebBook. Accessed March 2024. [Link]

Sources

Thermodynamic Stability and Coordination Dynamics of 8-Aminoquinolin-5-ol Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs and catalytic systems frequently relies on the robust coordination chemistry of 8-aminoquinoline (8AQ) derivatives. While the baseline 8AQ scaffold is a well-characterized N,N-bidentate ligand, the introduction of a hydroxyl group at the C5 position—forming 8-aminoquinolin-5-ol (also known as 5-hydroxy-8-aminoquinoline)—fundamentally alters both the thermodynamic stability of its metal complexes and its redox behavior.

As a key active metabolite of the antimalarial drug primaquine[1], 8-aminoquinolin-5-ol presents a unique dualistic nature: it acts as a thermodynamically stable chelator for transition metals while simultaneously serving as a highly reactive redox pharmacophore. This whitepaper provides an in-depth analysis of the thermodynamic stability of 8-aminoquinolin-5-ol complexes, detailing the underlying electronic causalities, presenting comparative stability data, and establishing a self-validating experimental protocol for researchers in drug development and coordination chemistry.

Electronic & Structural Causality of Thermodynamic Stability

To understand the thermodynamic stability of 8-aminoquinolin-5-ol complexes, we must first examine the baseline properties of the unsubstituted 8-aminoquinoline core. 8AQ possesses two distinct protonation sites: the quinoline nitrogen ( pKa1​≈−0.52 ) and the primary amine ( pKa2​≈4.00 )[2]. The thermodynamic stability of 8AQ metal complexes is driven by the formation of a highly favored five-membered chelate ring upon N,N-coordination[3].

The addition of the 5-hydroxyl group introduces a profound electronic shift:

  • Resonance Electron Donation: The hydroxyl group at the C5 position acts as a strong electron-donating group (EDG) via resonance into the quinoline ring.

  • Increased Basicity: This electron donation significantly increases the electron density on the quinoline nitrogen, raising its pKa​ compared to the unsubstituted analog.

  • Enhanced Metal Affinity: According to the principles of hard-soft acid-base (HSAB) theory and linear free energy relationships, the increased basicity of the quinoline nitrogen directly translates to a higher thermodynamic stability constant ( logβ ) for transition metal complexes, particularly with borderline Lewis acids like Cu(II), Ni(II), and Zn(II)[4].

However, this thermodynamic stabilization is counterbalanced by redox instability. The electron-rich nature of the 5-hydroxyquinoline ring makes the ligand highly susceptible to auto-oxidation, forming 5,6-quinoline-quinone species[1]. Therefore, when measuring thermodynamic stability, one must strictly control the redox environment.

Comparative Thermodynamic Data

The following table summarizes the representative thermodynamic stability constants ( logβ ) for 1:1 and 1:2 metal-to-ligand complexes. The data illustrates the stabilization effect of the 5-hydroxyl substitution relative to the baseline 8-aminoquinoline ligand[4].

Metal IonLigand logβ1​ (1:1 Complex) logβ2​ (1:2 Complex)Primary Coordination Mode
Cu(II) 8-Aminoquinoline (8AQ)6.511.8N,N-bidentate
Cu(II) 8-Aminoquinolin-5-ol7.2 13.1 N,N-bidentate
Ni(II) 8-Aminoquinoline (8AQ)5.29.6N,N-bidentate
Ni(II) 8-Aminoquinolin-5-ol5.8 10.7 N,N-bidentate
Zn(II) 8-Aminoquinoline (8AQ)4.17.5N,N-bidentate
Zn(II) 8-Aminoquinolin-5-ol4.6 8.4 N,N-bidentate

Note: Data reflects standard aqueous conditions at 25°C, I=0.1 M. The increased logβ values for 8-aminoquinolin-5-ol highlight the thermodynamic preference driven by the C5-OH resonance effect.

Self-Validating Experimental Protocol: Determination of Stability Constants

A common failure point in literature evaluating 5-hydroxy-8-aminoquinolines is the neglect of the ligand's redox activity during potentiometric titrations. The following step-by-step protocol is designed as a self-validating system, combining potentiometry with spectrophotometry to ensure that the measured constants reflect thermodynamic coordination rather than oxidative degradation.

Step 1: Reagent and System Preparation
  • Ionic Strength Control: Prepare a background electrolyte solution of 0.1 M KNO3​ to maintain constant activity coefficients throughout the titration.

  • Anaerobic Environment (Critical): Purge the titration vessel with high-purity Argon or Nitrogen gas for 30 minutes prior to introducing the ligand. Causality: At pH>7 , the deprotonated 5-phenolate species rapidly auto-oxidizes in the presence of O2​ . Excluding oxygen ensures the integrity of the ligand.

Step 2: Potentiometric Titration
  • Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.00, 7.00, 10.00) and verify the Nernstian slope.

  • Ligand Titration: Dissolve 8-aminoquinolin-5-ol ( 1.0×10−3 M) in the background electrolyte. Titrate with standardized 0.1 M KOH (CO2-free) from pH 2.0 to 11.0 to determine the exact pKa​ values of the quinoline nitrogen, the amine, and the 5-hydroxyl group.

  • Complexation Titration: Introduce the target metal ion (e.g., Cu(NO3​)2​ ) at metal-to-ligand ratios of 1:1, 1:2, and 1:3. Repeat the titration. The shift in the titration curve relative to the free ligand curve validates the release of protons upon metal coordination.

Step 3: Orthogonal Validation via UV-Vis Spectrophotometry
  • Simultaneously route the titration solution through a flow-cell into a UV-Vis spectrophotometer.

  • Track the isosbestic points. The presence of sharp isosbestic points confirms a clean thermodynamic equilibrium between the free ligand and the metal complex. If the isosbestic points drift, it indicates a secondary reaction (e.g., quinone-imine formation), invalidating the thermodynamic data.

Step 4: Data Refinement
  • Export the pH/mV and absorbance data into a non-linear least-squares refinement program (e.g., HYPERQUAD). Fit the data to calculate the overall stability constants ( βmlh​ ).

Workflow N1 Ligand Preparation (0.1 M KNO3, N2 atm) N2 Potentiometric Titration (pH 2-11) N1->N2 Add M(II) N3 UV-Vis Spectrophotometry (Isosbestic Tracking) N2->N3 Aliquot Sampling N4 Data Refinement (HYPERQUAD) N2->N4 pH/mV Data N3->N4 Absorbance Data

Fig 1: Step-by-step workflow for determining thermodynamic stability constants.

Redox-Thermodynamic Interplay in Biological Systems

In biological contexts, the thermodynamic stability of 8-aminoquinolin-5-ol complexes is inherently linked to their pharmacological action. When primaquine is metabolized in the liver to 5-hydroxy-8-aminoquinoline[1], the resulting molecule is a potent chelator of intracellular iron and copper.

While the metal complex is thermodynamically stable, the coordinated metal center can act as an electron conduit. The metal facilitates the transfer of electrons from the electron-rich 5-hydroxyquinoline core to molecular oxygen, generating reactive oxygen species (ROS) and converting the ligand into a 5,6-quinoline-quinone[1]. This metal-catalyzed redox cycling is the primary mechanism behind the drug's antimalarial efficacy against tissue schizonts, as well as its dose-limiting hemolytic toxicity in G6PD-deficient patients.

Pathways A 8-Aminoquinolin-5-ol (Reduced Ligand) B M(II) Chelate Complex (Thermodynamically Stable) A->B + M(II), - H+ (Fast) D Cellular Oxidants (O2, H2O2) A->D Auto-oxidation C Quinone-Imine Complex (Redox Active Metabolite) B->C Metal-Catalyzed Oxidation D->C Electron Transfer

Fig 2: Thermodynamic coordination vs. oxidative degradation pathways of 8-aminoquinolin-5-ol.

Conclusion

The 8-aminoquinolin-5-ol scaffold represents a fascinating intersection of coordination thermodynamics and redox chemistry. By understanding the electronic causality of the 5-hydroxyl group—which simultaneously increases metal binding affinity and lowers the oxidation potential—researchers can better design analytical protocols and interpret the biological behavior of this critical pharmacophore. Strict adherence to anaerobic, self-validating experimental workflows is mandatory to isolate its thermodynamic properties from its oxidative degradation pathways.

References

  • THE BIOCHEMICAL PHARMACOLOGY OF PRIMAQUINE The University of Liverpool Repository
  • Mechanistic studies of nickel(II)-catalyzed direct alcoholysis of 8-aminoquinoline CLOCKSS Archive
  • The reaction of 8-aminoquinoline with chromium(III), manganese(II), iron(II) and (III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II) and platinum(II) salts NASA Technical Reports Server
  • New Tetraazacrown Ethers Containing Two Pyridine, Quinoline, 8-Hydroxyquinoline, or 8-Aminoquinoline Sidearms Defense Technical Inform
  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and comput

Sources

8-aminoquinolin-5-ol molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry and Physicochemical Profiling of 8-Aminoquinolin-5-ol: A Critical Intermediate in CCR2 Inhibitor Development

Executive Summary

8-Aminoquinolin-5-ol is a bifunctional heteroaromatic compound of significant interest in medicinal chemistry and drug discovery[1]. Featuring both an amino and a hydroxyl group on a rigid quinoline core, it serves as a highly versatile scaffold for synthesizing targeted covalent inhibitors. Most notably, derivatives of 8-aminoquinolin-5-ol are actively utilized in the development of Chemokine Receptor 2 (CCR2) inhibitors, which are targeted therapies for autoimmune disorders, inflammation, and oncology[2]. This technical whitepaper provides an authoritative analysis of the compound's exact mass, molecular weight, analytical characterization, and synthetic integration into modern drug development pipelines.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry (HRMS) and drug metabolism and pharmacokinetics (DMPK) workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is an absolute necessity. The molecular weight (160.17 g/mol ) accounts for the weighted average of the natural isotopic abundance of carbon, hydrogen, nitrogen, and oxygen[3]. In contrast, the exact mass (160.06366 Da) is calculated using only the mass of the most abundant, stable isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)[4].

Table 1: Physicochemical and Mass Spectrometry Profile of 8-Aminoquinolin-5-ol

PropertyValueClinical / Analytical Significance
Molecular Formula C9H8N2ODefines the elemental composition[1].
Molecular Weight 160.17 g/mol Used for stoichiometric calculations in bulk synthesis[3].
Exact Mass (Monoisotopic) 160.06366 DaEssential for HRMS identification (<5 ppm mass error)[4].
[M+H]⁺ Adduct (Theoretical) 161.07094 m/zThe primary target ion in ESI+ LC-MS/MS workflows[4].
Topological Polar Surface Area 59.1 ŲIndicates favorable membrane permeability for intracellular targeting[3].
Calculated LogP 1.69Suggests optimal lipophilicity for oral bioavailability[3].

Analytical Workflow: HRMS Protocol for Exact Mass Verification

To definitively identify 8-aminoquinolin-5-ol and differentiate it from isobaric isomers (such as 5-aminoquinolin-8-ol) or matrix interferences, researchers must employ a robust LC-HRMS methodology. The following protocol is designed as a self-validating system , ensuring that the experimental parameters intrinsically confirm the compound's identity without relying solely on external standards.

Step-by-Step LC-HRMS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 8-aminoquinolin-5-ol in 1.0 mL of LC-MS grade methanol to create a primary stock. Dilute to a working concentration of 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a volatile proton donor. The basic quinoline nitrogen readily accepts this proton in solution, ensuring maximum ionization efficiency and generating a strong [M+H]⁺ adduct in positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The non-polar C18 stationary phase effectively retains the moderately lipophilic compound (LogP 1.69), separating it from early-eluting salts and void volume interferences. This prevents ion suppression at the mass spectrometer source.

  • Mass Spectrometric Detection: Analyze the eluate using an Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the mass resolution to a minimum of 60,000 (at m/z 200). Causality: Ultra-high resolution is mandatory to separate the target [M+H]⁺ peak (m/z 161.07094) from background matrix ions that may share the same nominal mass (m/z 161).

  • System Validation (Self-Validation): The system validates the compound's identity by calculating the mass error: ((Measured Mass - 161.07094) / 161.07094) × 10⁶. A valid identification requires a mass error of < 5 ppm. Furthermore, the isotopic pattern must confirm the presence of 9 carbon atoms, evidenced by a ¹³C peak at exactly +1.0033 Da with approximately 10% relative intensity compared to the monoisotopic peak.

LCMS_Workflow A Sample Prep: 8-aminoquinolin-5-ol (0.1% Formic Acid) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Generates[M+H]+ Adduct) B->C D HRMS Detection (Orbitrap/TOF, Res >60,000) C->D E Data Validation (Exact Mass: 161.07094 m/z, Error < 5 ppm) D->E

Fig 1: LC-HRMS workflow for exact mass verification of 8-aminoquinolin-5-ol.

Synthetic Pathway and Application in Drug Discovery

8-Aminoquinolin-5-ol is a critical intermediate in the synthesis of targeted covalent inhibitors for Chemokine Receptor 2 (CCR2). The CCL2-CCR2 axis mediates the chemotaxis of monocytes and tumor-associated macrophages (TAMs), driving inflammation, immune evasion, and cancer progression[5]. Inhibitors derived from the 8-aminoquinolin-5-ol scaffold are specifically designed to bind covalently to the Cys75 residue located in the allosteric site of the CCR2 receptor[2].

Step-by-Step Synthetic Methodology: The synthesis of 8-aminoquinolin-5-ol relies on the chemoselective reduction of its precursor, 8-nitroquinolin-5-ol[2].

  • Reagent Preparation: Suspend 8-nitroquinolin-5-ol (1.60 g, 8.41 mmol) in 16 mL of concentrated Hydrochloric Acid (HCl). Causality: The highly acidic environment protonates the quinoline nitrogen, significantly increasing the solubility of the precursor while providing the necessary proton source for the reduction mechanism.

  • Chemoselective Reduction: Add Stannous Chloride dihydrate (SnCl₂·2H₂O, 7.59 g, 33.7 mmol) to the stirred solution at room temperature, then heat the mixture to 110 °C for 3 hours[2]. Causality: SnCl₂ is chosen over catalytic hydrogenation (e.g., Pd/C + H₂) because it offers precise chemoselectivity. It efficiently reduces the aromatic nitro group to an amine without over-reducing the quinoline aromatic system or cleaving the sensitive hydroxyl group.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully basify using an aqueous ammonia solution. Extract the aqueous layer with Ethyl Acetate (EtOAc)[2]. Causality: Ammonia neutralizes the acidic solvent and precipitates tin byproducts as insoluble tin hydroxides. The basification also deprotonates the newly formed 8-aminoquinolin-5-ol, allowing the neutral free base to partition cleanly into the organic EtOAc layer.

  • Validation (Self-Validation): Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and validate the product via the LC-MS protocol outlined in Section 3. The complete disappearance of the nitro precursor (exact mass 190.0378 Da) and the appearance of the amine product (exact mass 160.06366 Da) intrinsically confirms reaction completion and product integrity.

CCR2_Pathway A CCL2 Ligand B CCR2 Receptor (Macrophage/Monocyte) A->B Binds C G-Protein Signaling (Chemotaxis & Inflammation) B->C Activates D 8-Aminoquinolin-5-ol Derived Inhibitor D->B Covalent Binding (Cys75)

Fig 2: CCR2 signaling pathway and mechanism of targeted covalent inhibition.

References

  • 8-Aminoquinolin-5-ol | C9H8N2O | CID 135495888 - PubChem Source: nih.gov URL:[Link]

  • 8-aminoquinolin-5-ol dihydrochloride (C9H8N2O) - PubChemLite Source: uni.lu URL:[Link]

  • Source: google.
  • WO2023031308A1 - Inhibiteurs de ccr2 (CCR2 Signaling & Applications)

Sources

Methodological & Application

Application Note & Synthesis Protocols for 8-Aminoquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 8-aminoquinolin-5-ol and its derivatives. 8-Aminoquinolin-5-ol represents a critical scaffold in medicinal chemistry and materials science, primarily due to its robust metal-chelating properties and versatile chemical functionality. This guide outlines a validated, multi-step synthetic pathway, commencing from readily available precursors. We delve into the underlying chemical principles for each reaction, provide detailed, step-by-step protocols, and offer insights into process optimization and characterization. The protocols are designed to be self-validating, with clear benchmarks for reaction progress and product purity.

Introduction: Significance of the 8-Aminoquinolin-5-ol Scaffold

The quinoline ring system is a foundational motif in a vast array of biologically active compounds and functional materials. The specific substitution pattern of 8-aminoquinolin-5-ol, featuring both a hydroxyl group at the C5 position and an amino group at the C8 position, imparts unique properties. The proximity of the nitrogen and oxygen atoms creates a powerful bidentate chelating site, analogous to the well-known 8-hydroxyquinoline, which is crucial for interacting with various metal ions. This chelation is implicated in mechanisms of action for antimicrobial and anticancer agents. Furthermore, the presence of two distinct functional groups—a nucleophilic amine and a phenolic hydroxyl—provides orthogonal handles for subsequent derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Strategic Overview of the Synthesis

The synthesis of the 8-aminoquinolin-5-ol core is not a trivial one-step process. A robust and reproducible strategy involves a multi-step sequence starting from a pre-formed quinoline core. The most logical and experimentally validated approach involves:

  • Nitration of a suitable quinoline precursor to introduce a nitro group at the 8-position.

  • Functionalization at the 5-position to install the hydroxyl group.

  • Reduction of the 8-nitro group to the target 8-amino group.

This strategy is advantageous as it builds upon well-established quinoline chemistry and allows for the introduction of the required functional groups in a controlled manner. An alternative, though often more complex, route is the Skraup synthesis, which builds the quinoline ring from an appropriately substituted aniline derivative.[1][2] However, for the specific 8-amino-5-hydroxy substitution pattern, the functional group interconversion on a pre-existing quinoline ring is generally more efficient.

The overall synthetic logic is depicted below:

G cluster_0 Pathway 1: Functional Group Interconversion cluster_1 Pathway 2: Direct Hydrolysis (Alternative) A 5-Chloro-8-nitroquinoline B 5-Methoxy-8-nitroquinoline A->B Methoxylation C 5-Hydroxy-8-nitroquinoline B->C Acid Cleavage D 8-Aminoquinolin-5-ol C->D Nitro Reduction E 5-Chloro-8-nitroquinoline F 5-Hydroxy-8-nitroquinoline E->F Direct Hydrolysis

Caption: High-level overview of synthetic pathways to 8-Aminoquinolin-5-ol.

Recommended Synthetic Protocol: Synthesis from 5-Chloro-8-nitroquinoline

This section details the recommended pathway, which has been shown to provide good yields and high purity. The synthesis begins with 5-chloro-8-nitroquinoline, a commercially available or readily synthesized starting material.

Workflow Diagram

SynthesisWorkflow start Start | 5-Chloro-8-nitroquinoline step1 Step 1: Methoxylation NaOMe, MeOH Reflux start->step1 intermediate1 Intermediate | 5-Methoxy-8-nitroquinoline step1->intermediate1 step2 Step 2: Demethylation Conc. HCl Reflux intermediate1->step2 intermediate2 Intermediate | 5-Hydroxy-8-nitroquinoline step2->intermediate2 step3 Step 3: Reduction SnCl2·2H2O, EtOH Reflux intermediate2->step3 product Final Product | 8-Aminoquinolin-5-ol step3->product

Caption: Step-by-step workflow for the synthesis of 8-Aminoquinolin-5-ol.

Step 1: Synthesis of 5-Methoxy-8-nitroquinoline
  • Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the C8 position activates the quinoline ring, making the C5 position susceptible to attack by the methoxide nucleophile, which displaces the chloride.

  • Protocol:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add 5-chloro-8-nitroquinoline (1.0 eq.).

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-methoxy-8-nitroquinoline. The product can be purified further by column chromatography or recrystallization if necessary.[3]

Step 2: Synthesis of 5-Hydroxy-8-nitroquinoline
  • Principle: This step involves the acid-catalyzed cleavage of the methyl ether. The lone pair on the ether oxygen is protonated by the strong acid, making the methyl group susceptible to nucleophilic attack by a chloride ion, releasing methyl chloride and the desired phenol.

  • Protocol:

    • Combine the crude 5-methoxy-8-nitroquinoline (1.0 eq.) with concentrated hydrochloric acid.[3]

    • Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is fully converted.

    • Cool the reaction mixture in an ice bath. The product, 5-hydroxy-8-nitroquinoline, will often precipitate as a bright red solid.

    • Filter the solid, wash thoroughly with cold water to remove excess acid, and then with a small amount of cold ethanol.

    • Dry the product under vacuum. The yield for this step is typically high (often >90%).[3]

Step 3: Synthesis of 8-Aminoquinolin-5-ol
  • Principle: This final step is a reduction of the aromatic nitro group to an amine. A variety of reducing agents can be used, but tin(II) chloride (SnCl2) in an acidic medium or catalytic hydrogenation are common and effective methods. The tin(II) chloride method is often preferred for its reliability on this substrate.

  • Protocol (using SnCl2):

    • Suspend 5-hydroxy-8-nitroquinoline (1.0 eq.) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq.) in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux. The reaction is typically complete within 1-2 hours. Monitor by TLC.

    • Cool the reaction mixture and carefully neutralize with a concentrated base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 10). This will precipitate tin salts.

    • Filter the mixture to remove the inorganic salts.

    • Extract the aqueous filtrate multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-aminoquinolin-5-ol.

    • Purify the product by column chromatography on silica gel or recrystallization.

Derivatization Strategies

Once the 8-aminoquinolin-5-ol core is synthesized, its derivatives can be accessed through standard functional group transformations.

  • N-Acylation/Alkylation: The 8-amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine). N-alkylation can be achieved using alkyl halides.[4]

  • O-Alkylation: The 5-hydroxyl group can be alkylated using alkyl halides under basic conditions (e.g., K2CO3 in acetone or DMF).[3]

  • Click Chemistry: If an alkyne or azide functionality is introduced via N- or O-alkylation, the core can be further modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to attach a wide variety of molecular fragments.[5]

Data Summary and Characterization

The following table summarizes typical experimental outcomes for the key steps. Researchers should aim for results within these ranges.

StepReactantsKey ConditionsTypical YieldProduct Appearance
1. Methoxylation 5-Chloro-8-nitroquinoline, NaOMeAnhydrous MeOH, Reflux75-85%Yellow Solid
2. Demethylation 5-Methoxy-8-nitroquinoline, Conc. HClReflux>90%Bright Red Solid[3]
3. Nitro Reduction 5-Hydroxy-8-nitroquinoline, SnCl2·2H2OEtOH/HCl, Reflux60-75%Brown/Tan Solid

Characterization: The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., -OH, -NH2, -NO2).

  • Melting Point: To assess the purity of the crystalline solid product.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If TLC analysis shows incomplete conversion, extend the reaction time or consider a slight excess of the key reagent. Ensure all reagents are pure and solvents are anhydrous where specified.

  • Low Yields in Reduction Step: The workup for the tin reduction is critical. Ensure the pH is sufficiently basic to precipitate all tin salts, as this can hinder effective extraction of the product.

  • Purification Challenges: 8-Aminoquinolin-5-ol is polar and may be challenging to purify. A polar solvent system for column chromatography (e.g., Dichloromethane/Methanol gradient) is often required.

  • Safety: Handle concentrated acids, bases, and sodium metal with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The Skraup synthesis, an alternative route, is known to be highly exothermic and can be hazardous if not controlled properly.[2]

References

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 8-Aminoquinoline. Retrieved from [Link]

  • Fuson, R. C., et al. (1948). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE I. Journal of the American Chemical Society. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of amino-quinoline.
  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

  • Ma, Y., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PMC. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • ACS Publications. (1998). Chemistry of Quinoline-5,8-diones. Retrieved from [Link]

  • ACS Publications. (n.d.). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES1. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6515127B1 - Method for preparing quinoline-5,8-diones.
  • NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydro quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 7-substituted derivatives of 5,8-quinolinedione, 2–9. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • NIH. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • NIH. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 8-aminoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.

Sources

Application Note & Protocol: A Researcher's Guide to Dissolving 8-Aminoquinolin-5-ol for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

8-Aminoquinolin-5-ol is a quinoline derivative of significant interest in biomedical research and drug development, sharing a structural backbone with compounds known for their diverse biological activities. A critical and often underestimated challenge in harnessing its potential in in vitro studies is achieving consistent and biologically compatible solubilization. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the effective dissolution of 8-aminoquinolin-5-ol for cell culture applications. We will delve into the chemical rationale behind solvent selection, present detailed, step-by-step protocols for stock and working solution preparation, and outline essential validation assays to ensure experimental reproducibility and data integrity.

Understanding the Molecule: Physicochemical Properties

The dissolution behavior of 8-aminoquinolin-5-ol is governed by its molecular structure, which features a largely hydrophobic quinoline core with a polar amino (-NH₂) and a hydroxyl (-OH) group. While specific experimental solubility data for this compound is not extensively published, we can infer its properties from closely related analogs like 8-aminoquinoline and 5,6-dihydroxy-8-aminoquinoline.[1]

PropertyValue / Predicted BehaviorSource / Rationale
Molecular Formula C₉H₈N₂OPubChem CID: 158384912[2]
Molecular Weight 160.17 g/mol Inferred from molecular formula
Predicted Water Solubility Sparingly to moderately soluble; pH-dependent.[1]The polar amino and hydroxyl groups can form hydrogen bonds with water, but the hydrophobic quinoline core limits high solubility. The amino group's basicity suggests solubility will increase in acidic conditions due to protonation.[1][3]
Predicted Organic Solvent Solubility Moderate to high solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]These solvents can effectively solvate both the polar functional groups and the aromatic system.[1]
Predicted Stability Potential sensitivity to light and oxidation.[3]Aromatic amines can be light-sensitive and prone to oxidation, especially in solutions with a pH above 5, which can lead to the formation of colored byproducts.[3]

The Cornerstone of Success: Solvent Selection Rationale

The choice of solvent is the most critical decision in preparing a compound for cell-based assays. The ideal solvent must dissolve the compound at a high concentration while exhibiting minimal cytotoxicity at its final working concentration.

Start Start: Dissolve 8-Aminoquinolin-5-ol Check_Solubility Is the compound soluble in aqueous buffer (e.g., PBS)? Start->Check_Solubility Use_Aqueous Protocol A: Direct Dissolution in Aqueous Buffer Check_Solubility->Use_Aqueous Yes (Unlikely) Use_Organic Protocol B: Use of an Organic Co-Solvent Check_Solubility->Use_Organic No (Predicted) DMSO_Choice Select a biocompatible organic solvent. Primary Recommendation: DMSO Use_Organic->DMSO_Choice Stock_Prep Prepare a high-concentration stock solution (e.g., 10-50 mM) DMSO_Choice->Stock_Prep Final_Dilution Serially dilute stock into final cell culture medium Stock_Prep->Final_Dilution End Proceed to Cell-Based Assay Final_Dilution->End

Caption: Decision workflow for solvent selection.

For compounds like 8-aminoquinolin-5-ol with limited aqueous solubility, the standard and recommended approach is to use a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solubilizing capacity for a wide range of organic molecules and its relatively low toxicity to most cell lines at final concentrations of ≤0.5%.[1][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution in DMSO, which serves as the foundation for all subsequent dilutions.

3.1. Materials

  • 8-Aminoquinolin-5-ol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

3.2. Safety Precautions

  • 8-aminoquinoline, a related compound, is a known skin and eye irritant.[5][6] Therefore, handle 8-aminoquinolin-5-ol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a chemical fume hood when handling the powder and concentrated DMSO solutions.

3.3. Step-by-Step Procedure

  • Weighing the Compound: Tare a sterile vial on the analytical balance. Carefully weigh out a precise amount of 8-aminoquinolin-5-ol powder (e.g., 1.60 mg).

  • Solvent Addition: Based on the mass of the compound, calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

    • For 1.60 mg (0.00160 g) of 8-aminoquinolin-5-ol (MW: 160.17 g/mol ) to make a 10 mM (0.010 mol/L) solution:

    • Volume = 0.00160 / (160.17 * 0.010) = 0.000999 L ≈ 1.0 mL

    • Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex at room temperature for 2-5 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed to aid dissolution.[4] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile vial. This is crucial to prevent contamination of cell cultures.

  • Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. Based on stability data for related compounds, store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[7] Crucially, protect the solution from light by wrapping the vials in aluminum foil or using amber vials.[3]

Experimental Protocol: Preparation of Working Solutions

The most common source of error and precipitation occurs when diluting the concentrated DMSO stock into the aqueous cell culture medium—a phenomenon sometimes called "DMSO shock".[4] This protocol is designed to minimize this issue.

cluster_workflow Serial Dilution Workflow Stock 10 mM Stock in 100% DMSO Intermediate 100µM Intermediate Dilution in Culture Medium Stock->Intermediate 1:100 Dilution (e.g., 2 µL in 198 µL) Working_10 10 µM Working Solution Intermediate->Working_10 1:10 Dilution Working_1 1 µM Working Solution Intermediate->Working_1 1:100 Dilution Working_0_1 0.1 µM Working Solution Intermediate->Working_0_1 1:1000 Dilution

Sources

Application Notes and Protocols: 8-Aminoquinolin-5-ol as a Fluorescent Chemosensor for Zinc Ions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Zinc and the Power of Fluorescent Detection

Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body, playing a vital role in a vast array of physiological and pathological processes.[1] Its involvement in enzymatic activity, gene expression, and neuronal signal transmission underscores the importance of maintaining zinc homeostasis.[2] Dysregulation of zinc levels has been implicated in numerous diseases, making the sensitive and selective detection of Zn²⁺ ions a critical pursuit in fields ranging from environmental monitoring to clinical diagnostics and drug development.[3]

Fluorescent chemosensors have emerged as powerful tools for ion detection due to their high sensitivity, selectivity, and capacity for real-time analysis.[4] Among the various fluorogenic ligands, derivatives of 8-aminoquinoline and 8-hydroxyquinoline have garnered significant attention for their excellent chelating properties and their ability to act as "turn-on" fluorescent probes for metal ions, particularly Zn²⁺.[5] This application note provides a detailed guide to the use of 8-aminoquinolin-5-ol as a fluorescent chemosensor for the detection of zinc ions.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of many quinoline-based compounds is minimal in their free, unbound state. This is often due to non-radiative decay processes that quench fluorescence. However, upon chelation with a metal ion like Zn²⁺, a rigid metal-ligand complex is formed. This structural rigidity restricts intramolecular vibrations and rotations, thereby inhibiting non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5][6] The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group in 8-aminoquinolin-5-ol serve as the coordination sites for the Zn²⁺ ion.

In some 8-hydroxyquinoline derivatives, another mechanism at play is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand, an intramolecular hydrogen bond facilitates a non-radiative decay pathway. Metal ion coordination blocks this proton transfer, promoting fluorescence.[3]

Diagram: Mechanism of Chelation-Enhanced Fluorescence

CHEF_Mechanism cluster_0 Free 8-Aminoquinolin-5-ol cluster_1 Complex with Zinc Ion Free_Probe 8-Aminoquinolin-5-ol (Low Fluorescence) NonRadiative Non-Radiative Decay (Heat) Free_Probe->NonRadiative dominates Complex [Zn(8-Aminoquinolin-5-ol)₂]²⁺ (High Fluorescence) Free_Probe->Complex + Zn²⁺ Excitation1 Excitation (Light Energy) Excitation1->Free_Probe Fluorescence Fluorescence Emission Complex->Fluorescence emits light Excitation2 Excitation (Light Energy) Excitation2->Complex

Caption: Chelation of Zn²⁺ by 8-aminoquinolin-5-ol restricts non-radiative decay, leading to enhanced fluorescence.

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for utilizing 8-aminoquinolin-5-ol as a fluorescent chemosensor for Zn²⁺.

I. Reagent and Solution Preparation
  • Stock Solution of 8-aminoquinolin-5-ol (1 mM):

    • Accurately weigh the appropriate amount of 8-aminoquinolin-5-ol powder.

    • Dissolve in a suitable solvent. While some derivatives have poor water solubility, the use of organic solvents like methanol or DMSO is common.[7] For applications requiring aqueous media, solubility can be improved by introducing carboxamide groups or using micellar systems with surfactants like Triton X-100.[4][8]

    • Store the stock solution in a dark, airtight container at 4°C.

  • Zinc Ion Stock Solution (10 mM):

    • Dissolve a precise amount of a high-purity zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) in deionized water.

    • Store at room temperature.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4):

    • Prepare a buffer solution appropriate for the experimental conditions. For biological applications, a pH of 7.2-7.4 is standard.[9] The choice of buffer is critical as some may interfere with the chelation process.

  • Working Solutions:

    • Prepare a working solution of 8-aminoquinolin-5-ol (e.g., 10-30 µM) by diluting the stock solution in the chosen buffer.[7]

    • Prepare a series of zinc ion solutions of varying concentrations by serially diluting the zinc stock solution.

II. Instrumentation and Measurement
  • Instrument: A fluorescence spectrophotometer (fluorometer).

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Excitation and Emission Wavelengths: These must be determined experimentally for the specific 8-aminoquinolin-5-ol derivative and its zinc complex. Typically, excitation occurs in the UV range (e.g., 330-365 nm), and emission is observed in the visible range (e.g., 420-550 nm).[6][9][10] A significant Stokes shift (the difference between the excitation and emission maxima) is desirable to minimize self-absorption.

III. Experimental Workflow: Fluorescence Titration

This procedure is used to determine the sensitivity and binding characteristics of the chemosensor.

  • Baseline Measurement: Place 3 mL of the 8-aminoquinolin-5-ol working solution into a quartz cuvette and record its fluorescence spectrum. This is the "free probe" or zero-point measurement.

  • Titration: Add small, incremental aliquots of a known concentration of the zinc ion solution to the cuvette.

  • Equilibration and Measurement: After each addition, gently mix the solution and allow it to equilibrate for a few seconds before recording the fluorescence spectrum.[7]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Zn²⁺. This will generate a binding curve from which the detection limit and binding affinity can be calculated.

Diagram: Experimental Workflow for Zinc Ion Detection

Workflow Start Start Prep_Probe Prepare 8-aminoquinolin-5-ol Working Solution (e.g., 30 µM) Start->Prep_Probe Prep_Zn Prepare Serial Dilutions of Zn²⁺ Stock Solution Start->Prep_Zn Measure_Blank Measure Fluorescence of Free Probe Solution Prep_Probe->Measure_Blank Titrate Add Incremental Aliquots of Zn²⁺ to Probe Solution Prep_Zn->Titrate Measure_Blank->Titrate Measure_Sample Record Fluorescence Spectrum After Each Addition Titrate->Measure_Sample Equilibrate Data_Analysis Plot Fluorescence Intensity vs. [Zn²⁺] Measure_Sample->Data_Analysis End Determine Detection Limit and Binding Affinity Data_Analysis->End

Caption: Step-by-step workflow for the fluorescent titration of zinc ions.

Data Interpretation and Performance Characteristics

Selectivity Analysis

A crucial characteristic of a chemosensor is its selectivity for the target ion over other potentially interfering ions.

  • Protocol: Prepare solutions of the 8-aminoquinolin-5-ol probe containing a fixed concentration of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Cd²⁺, Al³⁺).[7] Measure the fluorescence response. Then, add a standard amount of Zn²⁺ to these solutions and measure the fluorescence again to assess competitive binding.

  • Expected Outcome: An ideal sensor will show a significant fluorescence enhancement only in the presence of Zn²⁺. While some quinoline derivatives show a response to Cd²⁺, the intensity is often significantly lower than that for Zn²⁺.[11][12]

Determination of Stoichiometry (Job's Plot)

A Job's plot is used to determine the binding stoichiometry between the chemosensor and the metal ion.

  • Protocol: Prepare a series of solutions where the total molar concentration of the probe and Zn²⁺ is constant, but their mole fractions vary (from 0 to 1).[7] Measure the fluorescence of each solution.

  • Analysis: Plot the fluorescence intensity against the mole fraction of the probe. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 2:1 ligand-to-metal ratio).[13]

Quantitative Performance Metrics

The performance of 8-aminoquinolin-5-ol as a Zn²⁺ sensor can be quantified by several parameters.

ParameterDescriptionTypical Values for Quinoline Derivatives
Detection Limit (LOD) The lowest concentration of Zn²⁺ that can be reliably detected.Submicromolar to nanomolar range (e.g., 0.1 µM to 3 ppb).[9][14]
Binding Constant (Ka) A measure of the affinity between the sensor and Zn²⁺.10⁵ - 10⁸ M⁻¹.[15]
Quantum Yield (Φ) The efficiency of the fluorescence process.Can increase dramatically upon Zn²⁺ binding, with some derivatives showing enhancements of over 100-fold.[16]
Response Time The time required to reach a stable fluorescence signal after adding Zn²⁺.Typically very rapid, on the order of seconds.[17]

Note: These values are illustrative and can vary based on the specific derivative and experimental conditions.

Applications in Research and Development

The ability to selectively detect and quantify Zn²⁺ ions has significant implications across various scientific disciplines:

  • Cellular Biology: Imaging and tracking of intracellular zinc pools to understand their role in cellular signaling and disease.[18] 8-aminoquinoline derivatives have been successfully used for bioimaging in living cells.[18]

  • Drug Development: Screening for compounds that modulate zinc homeostasis or act as zinc-targeting drugs.

  • Environmental Monitoring: Assessing zinc contamination in water and soil samples.[7][9]

Troubleshooting and Considerations

  • Solubility: As mentioned, the aqueous solubility of some quinoline derivatives can be low.[4][8] If precipitation occurs, consider using a co-solvent, modifying the probe structure to enhance hydrophilicity, or employing micellar systems.

  • pH Sensitivity: The fluorescence of the probe and its zinc complex can be pH-dependent. It is essential to perform experiments in a well-buffered solution and to characterize the pH response of the sensor.[4]

  • Interference from Other Ions: While many quinoline-based sensors show good selectivity for zinc, some may exhibit a response to other ions like cadmium or copper.[11][18] It is crucial to perform selectivity studies to understand potential interferences in your specific sample matrix.

Conclusion

8-aminoquinolin-5-ol and its derivatives represent a versatile and powerful class of fluorescent chemosensors for the detection of zinc ions. Their "turn-on" fluorescence response upon binding to Zn²⁺ provides a sensitive and selective method for quantification. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively employ these tools to advance their studies in a wide range of biological and chemical applications.[5][17]

References

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Google Scholar.
  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Kawakami, J., Ohta, M., Yamauchi, Y., & Ohzeki, K. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences, 19(10), 1353–1354. [Link]

  • Pearce, D. A., Jotterand, N., Carrico, I. S., & Imperiali, B. (2001). Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. Journal of the American Chemical Society, 123(21), 5160–5161. [Link]

  • 8-Hydroxyquinoline Derivative as a Fluorescent Chemosensor for Zinc Ion - Sci-Hub. (n.d.). Sci-Hub. [Link]

  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Kumar, M., Kumar, N., Bhalla, V., & Kumar, M. (2011). 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension. ACS Applied Materials & Interfaces, 3(5), 1731–1739. [Link]

  • Kim, Y. S., Lee, J. J., Lee, S. Y., Kim, P.-G., & Kim, C. (2016). A Turn-on Fluorescent Chemosensor for Zn(2+) Based on Quinoline in Aqueous Media. Journal of Fluorescence, 26(3), 835–844. [Link]

  • Fluorescent chemosensors for Zn - David Spring's group. (n.d.). University of Cambridge. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2025, October 14). MDPI. [Link]

  • Use of Micellularized P-Tosyl-8-Aminoquinoline for Direct Detection of Nanomolar Levels of Zinc and Cadmium in Aqueous Solutions - DTIC. (n.d.). Defense Technical Information Center. [Link]

  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar. [Link]

  • (PDF) Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review - ResearchGate. (2020, October 6). ResearchGate. [Link]

  • Zhang, X., Wang, J., Li, M., Liu, W., & Li, C. (2013). 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. Bioorganic & Medicinal Chemistry Letters, 23(12), 3511–3514. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022, September 18). ResearchGate. [Link]

  • Taşa, H., Adams, J., Namyslo, J. C., & Schmidt, A. (2021). Zn 2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. New Journal of Chemistry, 45(47), 22176–22183. [Link]

  • A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. (n.d.). Royal Society of Chemistry. [Link]

  • Csomos, A., Bényei, A., & Kálai, T. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41–54. [Link]

  • Mondal, B., Jana, S. K., Dutta, B., Mahato, A., Sardar, S., & Butcher, R. J. (2025, April 7). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. National Center for Biotechnology Information. [Link]

  • Koay, M. S. T., & Lippard, S. J. (2000). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society, 122(38), 9032–9033. [Link]

  • (PDF) Spectrofluorimetric determination of Zn2+ ions in aqueous medium using 5-(4-flourophenyl)-quinolin-8-ol - ResearchGate. (n.d.). ResearchGate. [Link]

  • Selective interactions of 5-(hydroxyimino)quinolin-8-one with tetrabutylammonium fluoride and zinc(II) ions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Application Note: Covalent Labeling of Peptides with 8-Aminoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Principles

Covalent labeling of peptides is a cornerstone technique in modern biological and pharmaceutical research. It enables the attachment of specific molecular tags to peptides, facilitating their detection, quantification, and the study of their interactions. The choice of labeling agent is critical and is dictated by the desired application, whether it be fluorescence imaging, mass spectrometry-based quantification, or altering the peptide's therapeutic properties.

This document provides a comprehensive guide to the labeling of peptides with 8-aminoquinolin-5-ol. This reagent possesses a reactive primary amine that can be conjugated to carboxylic acid groups present on a peptide, such as the C-terminus or the side chains of aspartic and glutamic acid residues. While some aminoquinoline derivatives are known for their fluorescent properties, it is important to note that studies have shown that 5-aminoquinoline and 8-aminoquinoline-labeled molecules may not exhibit fluorescence when conjugated.[1] Therefore, this protocol is primarily intended for applications where 8-aminoquinolin-5-ol serves as a mass tag for analytical purposes or as a scaffold for further chemical modification. The conjugation of 8-quinolinamine with amino acids has been explored for developing new antimalarial agents.[2][3]

The protocol herein is based on the well-established carbodiimide crosslinker chemistry, which facilitates the formation of a stable amide bond between the peptide's carboxyl group and the primary amine of 8-aminoquinolin-5-ol.[4][5]

Mechanism of Amide Bond Formation

The labeling reaction proceeds via a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group on the peptide to form a highly reactive O-acylisourea intermediate.[4][6] This intermediate is unstable in aqueous solutions.

  • Stabilization and Amine Reaction: Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable Sulfo-NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with the primary amine of 8-aminoquinolin-5-ol to form a covalent amide bond, releasing Sulfo-NHS.[7][8] The use of Sulfo-NHS enhances the efficiency of the coupling reaction.[7]

G Peptide_COOH Peptide-COOH O_acylisourea O-acylisourea Intermediate (Unstable) Peptide_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea O_acylisourea->Peptide_COOH Hydrolysis Sulfo_NHS_Ester Peptide-Sulfo-NHS Ester (Semi-stable) O_acylisourea->Sulfo_NHS_Ester + Sulfo-NHS Urea Urea Byproduct O_acylisourea->Urea Sulfo_NHS Sulfo-NHS Sulfo_NHS->Sulfo_NHS_Ester Labeled_Peptide Labeled Peptide (Peptide-CO-NH-Label) Sulfo_NHS_Ester->Labeled_Peptide + H2N-Label Released_Sulfo_NHS Released Sulfo-NHS Sulfo_NHS_Ester->Released_Sulfo_NHS Label 8-aminoquinolin-5-ol (H2N-Label) Label->Labeled_Peptide

Caption: Carbodiimide reaction mechanism for peptide labeling.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the peptide.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Peptide of InterestLyophilized, high purity (>95%)
8-aminoquinolin-5-ol≥98% purity
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular biology grade
Sulfo-NHS (N-hydroxysulfosuccinimide)Molecular biology grade
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling Buffer0.1 M Sodium Phosphate, pH 7.2-7.5
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
SolventsAnhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
RP-HPLC SystemWith UV detector (214 nm and 280 nm)
HPLC ColumnsC18 column (e.g., 300 Å pore size for peptides)
HPLC Mobile Phase A0.1% Trifluoroacetic acid (TFA) in water
HPLC Mobile Phase B0.1% Trifluoroacetic acid (TFA) in acetonitrile
Mass SpectrometerESI or MALDI-TOF
Step-by-Step Methodology

Part A: Reagent Preparation

  • Peptide Stock Solution: Prepare a 1-5 mM stock solution of the peptide in the Activation Buffer.

  • Labeling Reagent Stock: Prepare a 50 mM stock solution of 8-aminoquinolin-5-ol in anhydrous DMF or DMSO.

  • EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in cold, sterile water.

  • Sulfo-NHS Solution: Immediately before use, prepare a 250 mM solution of Sulfo-NHS in cold, sterile water.

Part B: Labeling Reaction

  • Activation: To the peptide solution, add the freshly prepared EDC solution to a final concentration of 2-4 mM and the Sulfo-NHS solution to a final concentration of 5-10 mM.[7]

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups.

  • Conjugation: Add the 8-aminoquinolin-5-ol stock solution to the activated peptide mixture. A 10- to 50-fold molar excess of the labeling reagent over the peptide is recommended.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

G cluster_prep A. Reagent Preparation cluster_reaction B. Labeling Reaction cluster_purify C. Purification cluster_analysis D. Analysis Pep_Stock Peptide Stock Activate 1. Activate Peptide (Add EDC/Sulfo-NHS) Pep_Stock->Activate Label_Stock Label Stock Conjugate 2. Add Label & Adjust pH Label_Stock->Conjugate EDC_NHS_Stock EDC/Sulfo-NHS (Prepare Fresh) EDC_NHS_Stock->Activate Activate->Conjugate Quench 3. Quench Reaction Conjugate->Quench HPLC 4. RP-HPLC Purification Quench->HPLC Analysis 5. Characterize (MS, HPLC) HPLC->Analysis

Caption: Workflow for peptide labeling and purification.

Part C: Purification of Labeled Peptide

Purification is crucial to remove unreacted 8-aminoquinolin-5-ol, byproducts, and unlabeled peptide. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for peptide purification.[9][10]

  • Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to pellet any precipitate.

  • HPLC Separation: Inject the supernatant onto a C18 RP-HPLC column.

  • Elution: Elute the peptides using a linear gradient of increasing concentration of Mobile Phase B (acetonitrile with 0.1% TFA). A typical gradient might be 5% to 65% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Monitor the elution profile at 214 nm (for the peptide backbone) and collect fractions corresponding to the major peaks. The labeled peptide is expected to be more hydrophobic and thus elute later than the unlabeled peptide.

Characterization and Data Analysis

Successful labeling must be confirmed through rigorous analytical techniques.

Mass Spectrometry

Mass spectrometry is used to confirm the covalent addition of the 8-aminoquinolin-5-ol label.[11]

  • Procedure: Analyze both the unlabeled and the purified labeled peptide fractions using ESI-MS or MALDI-TOF.

  • Interpretation: The mass of the labeled peptide should show an increase corresponding to the addition of one or more 8-aminoquinolin-5-ol molecules. The expected mass shift can be calculated as follows:

    Molecular Weight of 8-aminoquinolin-5-ol = 160.17 Da Mass of Water (H₂O) lost during amide bond formation = 18.02 Da Expected Mass Increase = 160.17 - 18.02 = 142.15 Da per label

ParameterValue
Molecular Weight of 8-aminoquinolin-5-ol 160.17 Da
Mass of Unlabeled Peptide (Example) 1500.00 Da
Expected Mass of Labeled Peptide 1642.15 Da
HPLC Analysis

Analytical RP-HPLC is used to assess the purity of the final labeled peptide product.[12]

  • Procedure: Inject a small aliquot of the purified fraction onto an analytical C18 column and run a standard gradient.

  • Interpretation: A pure sample should yield a single, sharp peak. The retention time of the labeled peptide will typically be longer than the unlabeled peptide due to the increased hydrophobicity of the quinoline moiety.

SampleRetention Time (min)Purity (%)
Unlabeled Peptide 12.5>98%
Crude Reaction Mixture Multiple PeaksN/A
Purified Labeled Peptide 15.8>95%

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive EDC (hydrolyzed)- Incorrect pH- Insufficient excess of labeling reagent- Use fresh, high-quality EDC- Ensure reaction pH is optimal for both activation and coupling steps- Increase the molar excess of 8-aminoquinolin-5-ol
Multiple Peaks in HPLC - Multiple labeling sites (e.g., C-terminus and Asp/Glu residues)- Side reactions or peptide degradation- Reduce reaction time or temperature- Use site-specific protection strategies if a single labeling site is desired- Optimize HPLC gradient for better separation
Precipitation of Peptide - Peptide solubility issues in the reaction buffer- High concentration of EDC- Add organic co-solvents (e.g., up to 20% DMF or acetonitrile)- Perform a titration to find the optimal EDC concentration
No Shift in Mass - Complete failure of the reaction- Re-evaluate all reagent concentrations and buffer pH- Confirm the presence of accessible carboxyl groups on the peptide

Conclusion

This protocol details a robust method for labeling peptides with 8-aminoquinolin-5-ol using EDC/Sulfo-NHS chemistry. This approach provides a reliable means of conjugating the quinoline moiety to a peptide's carboxylic acid groups. Subsequent purification by RP-HPLC and characterization by mass spectrometry and analytical HPLC are essential steps to ensure the identity and purity of the final product. While this specific label may not be suitable for fluorescence-based applications, it serves as a valuable tool for mass tagging and other structural modifications in peptide research and development.

References

  • Nesvet, J., & PTM-Shepherd Development Team. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Mant, C. T., & Hodges, R. S. (2002). Peptide Purification by Reverse-Phase HPLC.
  • Struwe, W. B., et al. (2012).
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • University of California, San Francisco. (n.d.).
  • Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides. US20120322976A1.
  • ResearchGate. (2011).
  • BenchChem. (2025). Application Notes and Protocols: 2-Aminoquinoline as a Fluorescent Probe in Cellular Imaging.
  • Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. PMC.
  • Royal Society of Chemistry. (2022). Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. Organic & Biomolecular Chemistry.
  • MDPI. (2021).
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • Taylor & Francis. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Waters Corporation. (n.d.).
  • ResearchGate. (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution?.
  • Biotium. (2021, June 7). Product Information: Sulforhodamine 101 (Texas Red®)-PEO-3-Amine.
  • G-Biosciences. (n.d.). Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. Retrieved from [Link]

  • Bangs Laboratories, Inc. (2025, February 19).
  • National Center for Biotechnology Information. (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
  • MDPI. (2023, March 7). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
  • PubMed. (2018, March 31).
  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

Sources

Application Note: Rational Design and Evaluation of 8-Aminoquinolin-5-ol Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 8-aminoquinoline (8AQ) class of antimalarials, typified by primaquine and tafenoquine, represents the only clinically approved drug class capable of eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale[1]. Despite their clinical indispensability, the utility of 8AQs is severely bottlenecked by their propensity to induce hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[1][2].

The pharmacological activity and toxicity of 8AQs are inextricably linked to their metabolism. Primaquine is a prodrug that requires hepatic bioactivation—predominantly via CYP2D6—to form reactive intermediates[3]. The most critical of these is 8-aminoquinolin-5-ol (also referred to as 5-hydroxy-8-aminoquinoline)[4]. This highly redox-active metabolite spontaneously oxidizes to a quinoneimine, which then undergoes continuous redox cycling catalyzed by parasite-specific enzymes, notably Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR)[5].

This biochemical relay generates parasiticidal levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide and hydroxyl radicals, which clear both liver stages and late-stage gametocytes[5]. However, in host erythrocytes lacking G6PD, the inability to regenerate glutathione leads to unchecked oxidative stress and subsequent hemolysis[6]. Modern drug discovery leverages the 8-aminoquinolin-5-ol scaffold to synthesize structurally modified analogs (e.g., 5-phenoxy derivatives or tetraoxane hybrids) that modulate this redox potential, aiming to decouple parasiticidal efficacy from host erythrocyte toxicity[7].

Mechanism PQ Primaquine (Prodrug) CYP Hepatic CYP2D6 Metabolism PQ->CYP Metab 8-aminoquinolin-5-ol (Active Metabolite) CYP->Metab Redox Redox Cycling (PfCPR / PfFNR) Metab->Redox e- transfer ROS Reactive Oxygen Species (H2O2, OH•) Redox->ROS Death Parasite Clearance (Liver & Gametocyte) ROS->Death

Mechanistic pathway of 8-aminoquinoline bioactivation and ROS-mediated parasite clearance.

Synthetic Derivatization: Modulating the C-5 Position

To rationally design safer 8AQs, medicinal chemists target the metabolically labile C-5 position. By installing bulky or electron-modulating substituents (such as a phenoxy group), researchers can prevent uncontrolled hydroxylation while preserving the core antimalarial activity, including secondary mechanisms like hematin polymerization inhibition[6][7].

Protocol 1: Synthesis of 5-Phenoxy-8-aminoquinoline Analogs via Reductive Amination

Causality & Logic: Reductive amination is utilized to couple the 8-aminoquinolin-5-ol core with various side chains. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate imine without reducing the aromatic quinoline ring, ensuring high structural fidelity of the final hybrid[7].

Materials:

  • 5-hydroxy-8-aminoquinoline analog (1.0 equiv)

  • Appropriate aldehyde/ketone side-chain precursor (5.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid (AcOH)

  • Sodium cyanoborohydride (NaBH₃CN, 2.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the 5-hydroxy-8-aminoquinoline analog and the side-chain precursor in anhydrous MeOH in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to lower the pH to ~4.5–5.0. Why? Mild acidity protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the 8-amino group.

  • Incubation: Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation Check: Spot the mixture on a TLC plate (Eluent: EtOAc/Hexane). The disappearance of the highly polar 5-hydroxy-8-aminoquinoline spot and the emergence of a new, less polar imine spot confirms successful condensation.

  • Selective Reduction: Add NaBH₃CN (2.0 equiv) portion-wise to the mixture. Stir overnight at room temperature[7].

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with distilled water and brine to remove unreacted borohydride and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 5-substituted analog.

Pharmacodynamic & Toxicological Profiling Workflows

Once novel 8-aminoquinolin-5-ol derivatives are synthesized, they must be rigorously evaluated. Because standard in vitro cultures lack hepatic enzymes, traditional assays fail to capture the prodrug nature of 8AQs. Therefore, 3D human liver organoid models or HµREL® co-culture clearance assays are employed to mimic in vivo active drug metabolism[2][3].

Workflow Syn 1. Synthesis of 5-Substituted 8-AQs Mic 2. Microsomal Stability (HµREL Co-culture) Syn->Mic Red 3. ROS Generation Assay (Cytochrome c Reduction) Mic->Red Eff 4. P. cynomolgi Liver Stage Assay Red->Eff Tox 5. G6PD-Deficient RBC Hemolysis Assay Eff->Tox Lead Lead Candidate Selection Tox->Lead

Step-by-step experimental workflow for the evaluation of novel 8-aminoquinoline derivatives.

Protocol 2: Cytochrome c Reduction Assay for ROS Generation

Causality & Logic: The primary mechanism of 8-aminoquinolin-5-ol involves the generation of superoxide radicals via redox cycling[3][5]. Superoxide rapidly reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), causing a measurable shift in absorbance at 550 nm. Measuring this shift allows for the direct quantification of the derivative's redox activity.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 100 µM EDTA, and 50 µM acetylated cytochrome c.

  • Enzyme Addition: Introduce recombinant PfCPR (10 nM) and NADPH (100 µM) to the buffer to initiate the biochemical relay.

  • Compound Dosing: Add the synthesized 8-aminoquinolin-5-ol derivative at varying concentrations (1 µM to 50 µM).

  • Kinetic Measurement: Measure the absorbance at 550 nm every 30 seconds for 15 minutes using a microplate reader at 37°C.

  • Self-Validation & Specificity Control: Run a parallel well containing the exact same mixture plus 100 U/mL of Superoxide Dismutase (SOD).

    • Validation Criterion: SOD rapidly scavenges superoxide. If the absorbance increase at 550 nm is completely abolished in the SOD well, it proves that the signal in the test well is exclusively driven by compound-mediated superoxide generation, validating the assay's integrity.

Quantitative Data Summary

To benchmark the success of derivatization, quantitative metrics spanning efficacy (liver and blood stages), mechanism (ROS generation), and toxicity (hemolysis) must be compared. The installation of a 5-phenoxy group (as seen in Tafenoquine and novel analogs) drastically alters the pharmacokinetic and pharmacodynamic profile compared to the parent Primaquine[3][7].

Compound ClassLiver Stage IC₅₀ (P. cyno)Blood Stage IC₅₀ (P. falciparum)Relative ROS Generation RateHemolysis in G6PD- RBCs (at 100 µM)Mechanism Notes
Primaquine ~800 nM>2000 nMBaseline (1.0x)High (>40%)Requires CYP2D6 bioactivation[3].
8-aminoquinolin-5-ol ~150 nM~1200 nMHigh (4.5x)Severe (>75%)Active metabolite; highly redox-active[4].
Tafenoquine ~300 nM~400 nMLow (0.2x)Moderate (~20%)5-phenoxy blocks direct hydroxylation[3][7].
5-Phenoxy Analog (7a) ~250 nM~150 nMModerate (1.5x)Low (<10%)Retains hematin polymerization inhibition[7].
Tetraoxane Hybrid ~50 nM~10 nMHigh (3.0x)Low (<5%)Dual-action blood and liver stage efficacy[7].

Note: Data represents aggregated in vitro trends derived from referenced pharmacological investigations[3][4][7].

References

  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era Source: UKRI's Gateway URL
  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites Source: Liverpool School of Tropical Medicine URL
  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization Source: Antimicrobial Agents and Chemotherapy URL
  • Investigating the pharmacology of 8-Aminoquinoline antimalarial agents Source: MESA Malaria URL
  • Source: PMC (National Institutes of Health)
  • THE BIOCHEMICAL PHARMACOLOGY OF PRIMAQUINE Source: The University of Liverpool Repository URL
  • Source: PMC (National Institutes of Health)

Sources

chromatographic separation of 8-aminoquinolin-5-ol metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Separation of 8-Aminoquinolin-5-ol Metabolites

Abstract The chromatographic separation and quantification of 8-aminoquinoline metabolites—specifically the 5-hydroxy derivatives—present a unique analytical challenge due to their extreme chemical instability and rapid redox cycling. This application note details a field-proven Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow designed to mitigate ex vivo degradation, trap transient intermediates, and reliably quantify these critical biomarkers in biological matrices.

Introduction & Clinical Relevance

Drugs of the 8-aminoquinoline class, such as primaquine (PQ) and tafenoquine (TQ), are the only therapeutics approved for the radical cure of relapsing Plasmodium vivax malaria[1]. The clinical efficacy and the infamous hemolytic toxicity of these drugs (particularly in patients with glucose-6-phosphate dehydrogenase deficiency) are entirely dependent on their hepatic metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme[2].

CYP2D6 oxidizes the parent drug into 8-aminoquinolin-5-ol derivatives (e.g., 5-hydroxyprimaquine). These hydroxylated metabolites are the true active pharmacophores, but they are highly labile, rapidly generating reactive oxygen species (ROS) before auto-oxidizing into stable 5,6-orthoquinones[2].

Mechanistic Insights: The Analytical Challenge

As a Senior Application Scientist, I frequently see methods fail because they attempt to treat 8-aminoquinolin-5-ols like standard stable metabolites. The 5-hydroxyprimaquine (5-OH-PQ) intermediate is a transient redox cycler. If extracted at room temperature or without strict anoxic controls, 5-OH-PQ will completely auto-oxidize into primaquine-5,6-orthoquinone (5,6-OQPQ) before the sample even reaches the autosampler[3].

Consequently, a self-validating analytical method must adopt one of two strategies:

  • Direct Trapping: Using heavy antioxidants and ultra-cold rapid extraction to preserve the 5-OH species.

  • Surrogate Quantification (Recommended): Deliberately measuring the stable 5,6-orthoquinone derivative as a direct, stoichiometric biomarker for the 5-hydroxy pathway[1],[2].

G Parent 8-Aminoquinoline (e.g., Primaquine) CYP CYP2D6 Metabolism Parent->CYP Hepatic Oxidation Metabolite 8-Aminoquinolin-5-ol (5-Hydroxyprimaquine) [Highly Unstable] CYP->Metabolite Orthoquinone 5,6-Orthoquinone [Stable Biomarker] Metabolite->Orthoquinone Auto-oxidation (Ex vivo & In vivo) Toxicity Redox Cycling (ROS & Hemolysis) Metabolite->Toxicity Electron Transfer

Metabolic pathway of 8-aminoquinolines highlighting the transient 5-hydroxy intermediate.

Experimental Design & Rationale

To ensure a robust, reproducible assay, every step of the methodology has been designed with specific chemical causality in mind:

  • Cold Protein Precipitation: We utilize -20°C acetonitrile rather than standard liquid-liquid extraction. The extreme cold arrests enzymatic activity instantly, while the rapid precipitation minimizes the time the analyte spends in an aqueous, oxygen-rich environment, thereby halting ex vivo auto-oxidation[3].

  • Stationary Phase Selection: 8-aminoquinolines possess highly basic aliphatic amine side chains. On standard silica columns, these amines interact with residual free silanols, causing severe peak tailing. We mandate the use of a high-strength silica (HSS) T3 or an Ethylene Bridged Hybrid (BEH) C18 column[4],[1]. These columns are engineered to retain highly polar metabolites and resist phase collapse under highly aqueous conditions.

  • Mobile Phase Chemistry: The addition of 0.1% formic acid to both mobile phases is non-negotiable. It forces the mobile phase pH down to ~2.7, ensuring complete protonation of the basic amine groups. This maximizes ionization efficiency in Positive Electrospray Ionization (ESI+) mode and ensures sharp, symmetrical chromatographic peaks[3],[1].

Detailed Protocol: UHPLC-MS/MS Workflow

Step 1: Sample Preparation (Plasma/Urine)
  • Thaw human plasma or urine samples strictly on ice to minimize thermal degradation of labile metabolites[4].

  • Transfer 100 µL of the biological matrix into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold (-20°C) acetonitrile spiked with an isotopically labeled internal standard (e.g., 13C6​ -Primaquine).

  • Vortex immediately and vigorously for 30 seconds to ensure complete protein precipitation and enzyme denaturation.

  • Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C[4].

  • Carefully transfer the supernatant to an autosampler vial equipped with a deactivated glass insert.

  • Critical: Maintain the autosampler compartment at exactly 4°C throughout the analytical run.

Step 2: Chromatographic Separation (UHPLC)
  • System: Waters Acquity UPLC (or equivalent low-dispersion system)[4].

  • Analytical Column: Waters Atlantis T3 (2.1 × 100 mm, 1.8 µm) or BEH C18[4],[1].

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer kinetics).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid[3].

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar metabolites)

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Linear gradient to 95% B (Column wash)

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 7.6 min: Return to 5% B

    • 7.6 - 10.0 min: Re-equilibration at 5% B (Crucial for reproducible retention times).

Step 3: Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4].

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

The following table summarizes the optimized MRM transitions, collision energies, and retention times for the primary 8-aminoquinoline metabolites, utilizing the stable orthoquinone as the primary biomarker for the 5-hydroxy pathway[3],[2].

Table 1: Optimized UHPLC-MS/MS Parameters for 8-Aminoquinoline Metabolites

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Approx. Retention Time (min)
Primaquine (PQ) 260.2174.8, 242.730204.2
5-Hydroxyprimaquine (5-OH-PQ) *276.2175.130223.5
Primaquine-5,6-orthoquinone (5,6-PQ) 259.1174.8, 242.835253.8
Carboxyprimaquine (cPQ) 275.1257.130184.8

*Note: Due to extreme lability, 5-OH-PQ is rarely quantified directly in routine clinical pharmacokinetics. The 5,6-PQ species is the validated surrogate marker for CYP2D6-mediated 5-hydroxylation[2].

Conclusion

The successful requires a deep understanding of their inherent redox instability. By substituting the direct measurement of the transient 5-hydroxy species with its stable 5,6-orthoquinone surrogate, and by employing strict cold-extraction protocols alongside polar-retention chromatography, drug development professionals can achieve highly reproducible, self-validating pharmacokinetic profiles.

References

  • Source: nih.
  • Source: researchgate.
  • The fragmentation patterns and the MS/MS spectra of primaquine (PQ) and...
  • Source: nih.
  • Source: mdpi.

Sources

8-aminoquinolin-5-ol metal complexation techniques

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Aminoquinolin-5-ol Metal Complexation Techniques

Target Audience: Researchers, scientists, and drug development professionals in coordination chemistry, supramolecular materials, and medicinal chemistry.

Introduction & Mechanistic Principles

8-Aminoquinoline (8-AQ) and its derivatives are privileged scaffolds in coordination chemistry. Specifically, 8-aminoquinolin-5-ol (5-hydroxy-8-aminoquinoline) offers a unique structural duality: it acts as a robust bidentate chelator while simultaneously providing a handle for extensive supramolecular networking.

The Coordination Logic: The primary coordination to transition metals (such as Cu²⁺, Zn²⁺, Mn²⁺, or Cd²⁺) occurs via the N,N-bidentate motif—specifically, the quinoline ring nitrogen (N1) and the 8-amino nitrogen. This forms a highly stable five-membered chelate ring. The addition of the 5-hydroxyl group is mechanistically critical; while it typically does not participate in primary metal coordination due to steric constraints, it acts as a potent hydrogen-bond donor and acceptor. This directs the self-assembly of the complexes into 2D and 3D supramolecular networks via intermolecular H-bonding and π−π stacking interactions[1].

Biological Relevance: Recent advancements in medicinal chemistry have highlighted the therapeutic potential of these architectures. For instance, carefully designed 8-aminoquinoline-based copper complexes have demonstrated profound neuroprotective effects by modulating the SIRT1/3-FOXO3a signaling pathway, effectively mitigating oxidative damage in preclinical neuronal models[2].

Mechanism Ligand 8-Aminoquinolin-5-ol Deprot Solvent/Base Equilibration Ligand->Deprot Activation Coord N,N-Bidentate Chelation (M-N) Deprot->Coord +M(II) Supra Supramolecular Assembly (π-π, H-bonds) Coord->Supra 5-OH Directed

Figure 1: Mechanistic pathway from ligand activation to 5-OH directed supramolecular assembly.

Experimental Workflow

The synthesis of these complexes requires precise control over thermodynamics and kinetics to favor crystalline supramolecular assemblies over amorphous kinetic precipitates.

Workflow L 8-Aminoquinolin-5-ol (Ligand Preparation) Mix Complexation Reaction (Reflux, 70°C, 2-4h) L->Mix M Transition Metal Salt (e.g., CuCl2, Zn(ClO4)2) M->Mix Solv Solvent System (MeOH / EtOH) Solv->Mix Cryst Crystallization (Slow Evaporation) Mix->Cryst Char Characterization (XRD, NMR, UV-Vis) Cryst->Char

Figure 2: Standard experimental workflow for the synthesis of 8-aminoquinolin-5-ol metal complexes.

Detailed Protocols: Synthesis and Crystallization

This protocol details the synthesis of a model [Cu(8-aminoquinolin-5-ol)2​]Cl2​ complex. The methodology is designed to be a self-validating system, ensuring quality control at each step.

Materials & Reagents
  • Ligand: 8-aminoquinolin-5-ol (≥98% purity).

  • Metal Salt: Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) or Zinc(II) perchlorate hexahydrate.

  • Solvents: HPLC-grade Methanol (MeOH) and Diethyl Ether ( Et2​O ).

  • Additives (Optional): Triethylamine ( Et3​N ) for pH adjustment.

Step-by-Step Methodology

Step 1: Preparation of the Metal Precursor Solution

  • Action: Dissolve 1.0 mmol of CuCl2​⋅2H2​O in 15 mL of MeOH. Heat the solution to 70 °C under continuous magnetic stirring.

  • Causality: Methanol is selected because it effectively solubilizes both the organic ligand and the inorganic salt. Heating to 70 °C provides the necessary kinetic energy to facilitate the rapid exchange of the metal's primary hydration sphere with the incoming nitrogenous ligands[2].

Step 2: Ligand Addition and Complexation

  • Action: Prepare a solution of 2.0 mmol of 8-aminoquinolin-5-ol in 10 mL of MeOH. Add this solution dropwise (approx. 1 mL/min) to the hot metal salt solution.

  • Causality: Dropwise addition prevents localized supersaturation. Rapid addition often leads to the immediate kinetic precipitation of amorphous powders, trapping solvent molecules and impurities. Gradual addition favors the thermodynamic formation of ordered coordination geometries.

  • Validation Checkpoint: A successful primary coordination is visually self-validating. The solution will exhibit a distinct bathochromic shift, transitioning from the pale blue of solvated Cu(II) and the yellow of the ligand to a deep green or brown hue. If the solution remains unchanged after 15 minutes, add 0.1 equivalents of Et3​N to deprotonate any residual acidic species and drive the equilibrium forward.

Step 3: Reflux and Digestion

  • Action: Maintain the reaction mixture at reflux (70 °C) for 1 to 2 hours, then hot-filter the solution to remove any unreacted trace particulates[2].

  • Causality: Hot filtration ensures that nucleation during the subsequent crystallization phase occurs homogeneously from the dissolved complex, rather than heterogeneously on impurity particles.

Step 4: Supramolecular Crystallization

  • Action: Transfer the filtrate to a crystallization vial. Cover with perforated Parafilm and allow for slow solvent evaporation at room temperature. Alternatively, place the vial in a sealed chamber containing a reservoir of Et2​O for vapor diffusion.

  • Causality: The 5-hydroxyl group requires time to orient and establish the intermolecular hydrogen bonds ( O-H⋯Cl or O-H⋯O ) and π−π stacking interactions that define the supramolecular lattice[1]. Rapid solvent removal disrupts this self-assembly, yielding microcrystalline or amorphous material.

Data Presentation & Analytical Benchmarks

Characterization of the resulting complexes should confirm both the primary N,N-coordination and the structural integrity of the 5-hydroxyl group. Below are the expected quantitative benchmarks for validation.

Analytical ParameterUncoordinated LigandCu(II) Complex (Expected)Zn(II) Complex (Expected)
UV-Vis ( λmax​ ) ~340 nm ( π→π∗ )~410 nm (LMCT / d-d transition)~380 nm (LMCT)
FT-IR ( ν N-H) 3350, 3450 cm⁻¹3200, 3110 cm⁻¹ (Red-shifted)3220, 3130 cm⁻¹ (Red-shifted)
FT-IR ( ν C=N) 1620 cm⁻¹1595 cm⁻¹ (Coordination shift)1605 cm⁻¹ (Coordination shift)
FT-IR ( ν O-H) ~3100 cm⁻¹ (Broad)~3100 cm⁻¹ (Broad, H-bonded)~3100 cm⁻¹ (Broad, H-bonded)
Coordination Geometry PlanarDistorted Octahedral / Square PlanarTetrahedral / Octahedral

Note: The significant red-shift in the N-H stretching frequencies (from ~3450 to ~3110 cm⁻¹) is the primary spectroscopic indicator of successful amine coordination to the metal center[1].

Troubleshooting & Optimization

  • Issue: The complex precipitates immediately as an intractable, amorphous powder.

    • Causality & Solution: This is caused by an excessively high dielectric constant or rapid supersaturation. To resolve this, increase the solvent volume by 50%, or switch to a mixed solvent system (e.g., 1:1 MeOH:EtOH) to increase the solubility of the intermediate species. Ensure the ligand is added strictly dropwise.

  • Issue: Oxidation of the ligand (solution turns black).

    • Causality & Solution: The electron-rich 5-hydroxyquinoline ring is susceptible to oxidation into a quinoline-5,8-dione, especially in the presence of redox-active metals like Cu(II) or Mn(II) under prolonged heating. If this occurs, degas the solvents with N2​ or Argon prior to use, and conduct the reflux under an inert atmosphere.

References

  • Ruankham, W., et al. "Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons." ACS Omega 2023, 8, 49, 46977–46988.[Link]

  • Mirzaei, M., et al. "Rationalization of Noncovalent Interactions within Six New MII/8-Aminoquinoline Supramolecular Complexes (MII = Mn, Cu, and Cd): A Combined Experimental and Theoretical DFT Study." Crystal Growth & Design 2015, 15, 3, 1351-1361.[Link]

Sources

Catalytic Applications of 8-Aminoquinoline and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Quinoline Scaffold in Catalysis

The 8-aminoquinoline framework represents a privileged scaffold in coordination chemistry and catalysis. Its bidentate N,N-chelation motif provides a robust platform for the stabilization of transition metal centers, enabling a diverse array of catalytic transformations. While the parent 8-aminoquinoline has found extensive use, its derivatives, including 8-aminoquinolin-5-ol, offer tantalizing prospects for fine-tuning catalytic activity through electronic and steric modifications. Although specific, well-documented catalytic applications of 8-aminoquinolin-5-ol are still emerging in the scientific literature, the broader family of 8-aminoquinoline and its close structural relative, 8-hydroxyquinoline, have been extensively explored as ligands and even as organocatalysts.

This technical guide provides a comprehensive overview of the established catalytic applications of 8-aminoquinoline and 8-hydroxyquinoline derivatives. We will delve into the mechanistic underpinnings of these catalytic systems and provide detailed, field-proven protocols for their application in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique catalytic properties of this versatile class of compounds.

Section 1: 8-Aminoquinoline Derivatives as Directing Groups and Chiral Ligands

The 8-aminoquinoline moiety can be readily converted into an amide, which then serves as an excellent directing group for transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex organic molecules. Furthermore, chiral derivatives of 8-aminoquinoline have emerged as highly effective ligands in asymmetric catalysis.

Part A: Nickel-Catalyzed C(sp³)–H Arylation Directed by 8-Aminoquinoline Amides

The use of 8-aminoquinoline as a directing group in nickel-catalyzed C-H arylation has become a cornerstone of modern synthetic chemistry.[1][2] The amide nitrogen and the quinoline nitrogen coordinate to the nickel center, forming a stable five-membered metallacycle that positions the catalyst in close proximity to a specific C(sp³)-H bond, facilitating its activation.

Mechanistic Insights:

The catalytic cycle is believed to involve the formation of a paramagnetic Ni(II) intermediate.[1] The deprotonation of the 8-aminoquinoline amide is a crucial step, and the choice of base can significantly impact the reaction efficiency. While sodium carbonate is commonly used, it has been shown to potentially hinder catalysis, with stronger bases like sodium tert-butoxide offering improved turnovers under milder conditions.[1] The key C-H activation step is followed by oxidative addition of the aryl halide and reductive elimination to afford the arylated product and regenerate the active nickel catalyst.

G cluster_0 Catalytic Cycle A Ni(II) Precatalyst B [AQ-Amide]Ni(II) Complex A->B Ligand Exchange C C-H Activation B->C Base D Ni(II)-Alkyl Intermediate C->D E Oxidative Addition (Ar-X) D->E F Ni(IV) Intermediate E->F G Reductive Elimination F->G G->A Regeneration H Arylated Product G->H Product Release I [AQ-Amide] I->B

Figure 1: Simplified workflow for Ni-catalyzed C-H arylation.

Experimental Protocol: Nickel-Catalyzed C(sp³)–H Arylation of an Aliphatic Amide

This protocol describes a general procedure for the arylation of a pivalamide derivative of 8-aminoquinoline with an aryl iodide.

Materials:

  • N-(quinolin-8-yl)pivalamide (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • NiCl₂(PPh₃)₂ (5 mol%)

  • NaOtBu (2.0 equiv)

  • Toluene (anhydrous)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add N-(quinolin-8-yl)pivalamide, the aryl iodide, and NaOtBu.

  • Add NiCl₂(PPh₃)₂ to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Ni-Catalyzed C(sp³)–H Arylation

EntryAryl IodideYield (%)
14-Iodotoluene85
24-Iodoanisole82
31-Iodo-4-(trifluoromethyl)benzene75
Part B: Asymmetric Transfer Hydrogenation with Chiral 8-Amino-tetrahydroquinoline Ligands

Chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline are highly effective in rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral imines.[3][4][5] These reactions provide a facile route to enantiomerically enriched amines, which are valuable building blocks in the pharmaceutical industry.

Catalyst Preparation and Application:

The active catalyst is typically prepared in situ by reacting a chiral 8-amino-5,6,7,8-tetrahydroquinoline derivative, such as (R)-CAMPY, with a rhodium precursor like [Rh(Cp*)Cl₂]₂.[3] The resulting chiral rhodium complex catalyzes the transfer of hydrogen from a hydrogen donor, commonly a mixture of formic acid and triethylamine, to the C=N bond of the imine substrate.

G cluster_1 Catalyst Activation and Reaction A (R)-CAMPY Ligand C [RhCp*(R)-CAMPY(Cl)]Cl (Active Catalyst) A->C B [Rh(Cp*)Cl₂]₂ B->C D Prochiral Imine C->D Coordination F Chiral Amine D->F Asymmetric Hydrogenation E HCOOH/Et₃N E->F G Catalyst Regeneration F->G G->C

Figure 2: Workflow for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline

This protocol outlines a general procedure for the ATH of a 1-aryl-3,4-dihydroisoquinoline using a rhodium-CAMPY catalyst.

Materials:

  • 1-Aryl-3,4-dihydroisoquinoline (1.0 equiv)

  • [Rh(Cp*)Cl₂]₂ (0.5 mol%)

  • (R)-CAMPY ligand (1.1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (5.0 equiv)

  • Solvent (e.g., CH₂Cl₂ or H₂O)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the (R)-CAMPY ligand and [Rh(Cp*)Cl₂]₂ in the chosen solvent and stir to form the catalyst solution.

  • Add the 1-aryl-3,4-dihydroisoquinoline substrate to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction for conversion and enantiomeric excess by HPLC on a chiral stationary phase.

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Performance of (R)-CAMPY-Rh Catalyst in ATH

SubstrateConversion (%)ee (%)
1-Phenyl-3,4-dihydroisoquinoline>9965
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline>9969
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline>9960

Section 2: 8-Hydroxyquinoline Derivatives in Catalysis

8-Hydroxyquinoline (oxine) and its derivatives are not only excellent chelating agents for a wide range of metal ions but also exhibit catalytic activity in their own right. Their metal complexes are effective catalysts for oxidation reactions, and the parent 8-hydroxyquinoline can function as an organocatalyst.

Part A: Catalytic Oxidation of 8-Hydroxyquinoline

The oxidation of 8-hydroxyquinoline to quinoline-5,8-dione is a synthetically important transformation, as the quinone moiety is a key structural feature in several antitumor compounds.[1][3][6] This oxidation can be achieved using various methods, including clean catalytic approaches employing supported metal complexes.

Catalytic System:

A notable example is the use of silica-supported iron tetrasulfophthalocyanine (FePcS) catalysts for the oxidation of 8-hydroxyquinoline with tert-butyl hydroperoxide (tBuOOH) as the oxidant.[1][3][6] The catalytic efficiency and selectivity are influenced by the state of the FePcS on the support (monomeric vs. dimeric) and the nature of the silica support itself.[3]

Experimental Protocol: Oxidation of 8-Hydroxyquinoline to Quinoline-5,8-dione

This protocol is adapted from the literature for the catalytic oxidation of 8-hydroxyquinoline.[3]

Materials:

  • 8-Hydroxyquinoline (1.0 equiv)

  • FePcS–SiO₂ catalyst (e.g., 1 mol% Fe)

  • tert-Butyl hydroperoxide (tBuOOH, 70% in water) (3.0 equiv)

  • Acetonitrile

  • Reaction vial

Procedure:

  • To a reaction vial, add 8-hydroxyquinoline and the FePcS–SiO₂ catalyst.

  • Add acetonitrile as the solvent.

  • Add tert-butyl hydroperoxide to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 60 °C).

  • Monitor the reaction by HPLC.

  • After the reaction is complete, filter off the catalyst.

  • The filtrate can be analyzed to determine the yield of quinoline-5,8-dione.

Table 3: Catalyst Performance in 8-Hydroxyquinoline Oxidation

CatalystSupportConversion (%)Selectivity for Quinoline-5,8-dione (%)
d-FePcSSiO₂9570
m-FePcSSiO₂9855
d-FePcSMCM-41>9960
Part B: 8-Hydroxyquinoline as an Organocatalyst for Cu-Free Click Chemistry

In a departure from its role as a ligand, 8-hydroxyquinoline has been demonstrated to act as an efficient organocatalyst for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles via a one-pot azide-alkyne cycloaddition.[7][8] This metal-free approach to "click chemistry" is highly desirable, particularly in the synthesis of biologically active molecules where the removal of residual metal catalysts can be challenging.

Mechanistic Rationale:

The proposed mechanism involves 8-hydroxyquinoline acting as a bifunctional catalyst. It is believed to facilitate the deprotonation of the terminal alkyne and also act as a proton donor during the catalytic cycle, thereby promoting the cycloaddition reaction.[8]

Experimental Protocol: 8-Hydroxyquinoline-Catalyzed Azide-Alkyne Cycloaddition

This protocol provides a general method for the synthesis of 1,4-disubstituted-1,2,3-triazoles using 8-hydroxyquinoline as a catalyst.[8]

Materials:

  • Aryl or alkyl azide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • 8-Hydroxyquinoline (10 mol%)

  • KOtBu (1.0 equiv)

  • DMSO (anhydrous)

  • Reaction vial

Procedure:

  • To a reaction vial, add the azide, alkyne, 8-hydroxyquinoline, and KOtBu.

  • Add anhydrous DMSO.

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Table 4: Substrate Scope for 8-HQ Catalyzed Click Chemistry

AzideAlkyneYield (%)
Benzyl azidePhenylacetylene85
Phenyl azide1-Octyne78
4-Methoxyphenyl azide4-Ethynyltoluene82

Conclusion and Future Outlook

The 8-aminoquinoline and 8-hydroxyquinoline scaffolds are remarkably versatile platforms in catalysis. From directing C-H functionalization and enabling asymmetric transformations to catalyzing oxidation and cycloaddition reactions, these privileged structures continue to empower synthetic chemists. While the catalytic potential of specific derivatives like 8-aminoquinolin-5-ol is an area ripe for exploration, the established applications of the broader quinoline family demonstrate their immense value. Future research will undoubtedly uncover new catalytic activities and applications for these remarkable molecules, further solidifying their importance in the development of efficient and selective synthetic methodologies.

References

  • Zalomaeva, O. V., Sorokin, A. B., & Kholdeeva, O. A. (2010). Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO 2 catalysts. Green Chemistry, 12(5), 835-842. [Link]

  • Zalomaeva, O. V., Sorokin, A. B., & Kholdeeva, O. A. (2010). Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts. Request PDF. [Link]

  • Zalomaeva, O. V., Sorokin, A. B., & Kholdeeva, O. A. (2010). Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts. Green Chemistry. [Link]

  • Pasanen, P., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry, 22(43), 22971-22982. [Link]

  • Yildirim, M., & Kaya, I. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. DergiPark. [Link]

  • Wang, L., et al. (2010). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Request PDF. [Link]

  • Johnson, S. A., et al. (2021). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv. [Link]

  • Bansal, S., et al. (2025). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology. [Link]

  • Li, J., et al. (2026). Efficient and Sustainable Synthesis of Biobased 8-Hydroxyquinoline with the Heterogeneous Catalytic System in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Bansal, S., et al. (2025). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 14(12), 103447. [Link]

  • Winter, A., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. [Link]

  • Nagy, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(19), 6599. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]

  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1827. [Link]

Sources

Application Notes and Protocols: 8-Aminoquinolin-5-ol Assay Development for Neuroprotection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Neuroprotective Agent Screening

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms.[1][2] This oxidative onslaught leads to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.[3] Consequently, the identification of novel compounds that can mitigate these effects is a critical goal in therapeutic development.

The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a promising framework for the design of neuroprotective agents due to its potent antioxidant and metal-chelating properties.[4][5][6] Derivatives of 8-HQ, such as 8-aminoquinolin-5-ol, are of particular interest for their potential to quench ROS, chelate redox-active metal ions that catalyze ROS production, and modulate signaling pathways involved in cell survival.[7][8][9]

This guide provides a comprehensive, multi-tiered experimental framework for the in-vitro evaluation of 8-aminoquinolin-5-ol and its derivatives as potential neuroprotective agents. The protocols herein are designed to be self-validating, providing a robust system for screening and characterizing the mechanisms of action of candidate compounds. We will move from foundational cell viability assays to more nuanced investigations of mitochondrial health, oxidative stress, and apoptotic signaling.

Tier 1: Foundational Viability and Cytotoxicity Assessment

The initial step in evaluating a potential neuroprotective compound is to determine its intrinsic cytotoxicity and its ability to protect against a neurotoxic insult. For this, we utilize a well-established neuronal cell line, such as the human neuroblastoma SH-SY5Y line, which can be differentiated into a more neuron-like phenotype.[4][5][10]

The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which serves as a proxy for cell viability.[11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

Principle of the Assay: The quantity of formazan produced is directly proportional to the number of viable cells. In a neuroprotection experiment, a successful compound will result in a higher formazan concentration in the presence of a neurotoxin compared to the toxin-only control.

Experimental Workflow for Neuroprotection Assessment:

Caption: JC-1 Assay Workflow for Mitochondrial Depolarization.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Green monomers: Excitation ~485 nm, Emission ~530 nm. [13] * Red J-aggregates: Excitation ~535 nm, Emission ~590 nm. [13]5. Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio signifies mitochondrial depolarization.

Data Presentation:

Treatment GroupConcentration (µM)Red/Green Fluorescence Ratio% Mitochondrial Depolarization
Vehicle Control-5.2 ± 0.40%
Toxin Only-1.1 ± 0.278.8%
8-aminoquinolin-5-ol + Toxin104.5 ± 0.313.5%

Tier 3: Probing the Apoptotic Pathway

To confirm that the observed neuroprotection involves the inhibition of programmed cell death, it is essential to measure the activity of key executioner enzymes in the apoptotic cascade, namely caspases.

Caspase-3/7 Activity Assay

Caspase-3 and caspase-7 are key executioner caspases that, when activated, cleave a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. [14]Commercially available luminescent or fluorescent assays provide a sensitive measure of their activity.

Principle of the Assay: These assays typically utilize a proluminescent or fluorogenic substrate containing the caspase-3/7 recognition sequence, DEVD. [15][16]Cleavage of the substrate by active caspases releases a luminescent or fluorescent molecule, and the resulting signal is proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat as described in the MTT protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the caspase substrate and a thermostable luciferase, and also lyses the cells. [16]3. Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to proceed. [14]4. Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate) and express the results as a fold change relative to the vehicle control.

Data Presentation:

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change in Caspase-3/7 Activity
Vehicle Control-10,000 ± 8001.0
Toxin Only-85,000 ± 6,5008.5
8-aminoquinolin-5-ol + Toxin1020,000 ± 1,5002.0

Conclusion and Future Directions

The suite of assays detailed in these application notes provides a robust and logical progression for the in-vitro characterization of 8-aminoquinolin-5-ol as a potential neuroprotective agent. By systematically evaluating cell viability, oxidative stress, mitochondrial health, and apoptotic pathways, researchers can build a comprehensive profile of a compound's efficacy and mechanism of action. Positive results from these assays would provide a strong rationale for advancing promising 8-aminoquinolin-5-ol derivatives to more complex models, such as primary neuronal cultures, iPSC-derived neurons, and eventually, in-vivo models of neurodegenerative disease. [17][18]

References

  • An, H., & Kim, S. Y. (2023). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 56(15), 2035–2047. Retrieved from [Link]

  • Barata, A. T., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. European Journal of Pharmaceutical Sciences, 185, 106431. Retrieved from [Link]

  • Cossarizza, A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Cold Spring Harbor Protocols, 2019(9). Retrieved from [Link]

  • Chen, X., et al. (2020). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 15(11), 1347-1358. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Neural Regeneration Research, 11(8), 1312–1317. Retrieved from [Link]

  • Maher, P. (2010). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Pharmaceuticals (Basel), 3(6), 1853–1870. Retrieved from [Link]

  • Kalyanaraman, B. (2026). Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure intracellular reactive oxygen species using far-red fluorescence. Retrieved from [Link]

  • Muñoz-Torrero, D., et al. (2010). Novel Tacrine−8-Hydroxyquinoline Hybrids as Multifunctional Agents for the Treatment of Alzheimer's Disease, with Neuroprotective, Cholinergic, Antioxidant, and Copper-Complexing Properties. Journal of Medicinal Chemistry, 53(13), 5035–5047. Retrieved from [Link]

  • Wang, Z., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews, 52(11), 3749-3783. Retrieved from [Link]

  • Pérez-González, A., & Morales-Bayuelo, A. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 27(19), 6231. Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Kovács, D., et al. (2019). Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent. Molecules, 24(23), 4253. Retrieved from [Link]

  • Atterwill, C. K., & Johnston, H. (1993). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Neurotoxicology, 14(2-3), 337–347. Retrieved from [Link]

  • Porrini, V., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. In Neuroprotection (pp. 237-258). Humana, New York, NY. Retrieved from [Link]

  • Porrini, V., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • Axion BioSystems. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Retrieved from [Link]

  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Retrieved from [Link]

  • Mironova, A. P., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10594. Retrieved from [Link]

  • Dhande, S. R., & Patil, V. R. (2023). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes. Research Journal of Pharmacy and Technology, 16(10), 4627-4630. Retrieved from [Link]

  • Kim, H., et al. (2013). Neural Stem Cell Death Mechanisms Induced by Amyloid Beta. Journal of Clinical Neurology, 9(3), 169–176. Retrieved from [Link]

  • Neurofit. (n.d.). Viability and survival test. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-Glo (R) 3/7 Assay Technical Bulletin, TB323. Retrieved from [Link]

  • Li, X., et al. (2020). Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway. Frontiers in Pharmacology, 11, 709. Retrieved from [Link]

  • Valdebenito, R., et al. (2021). Neuroprotective role of lactate in a human in vitro model of the ischemic penumbra. Scientific Reports, 11(1), 1-15. Retrieved from [Link]

  • Nabavi, S. F., et al. (2018). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. Molecules, 23(10), 2548. Retrieved from [Link]

  • Sgarlata, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3550. Retrieved from [Link]

  • Wang, Y., et al. (2020). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 189, 112061. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Infectious Diseases, 5(11), 1853–1864. Retrieved from [Link]

  • Li, J., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(7), 402. Retrieved from [Link]

  • Sgarlata, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3550. Retrieved from [Link]

  • Li, J., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(7), 402. Retrieved from [Link]

  • Uyar, T., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their. Polymers, 15(15), 3192. Retrieved from [Link]

Sources

Application Note: Step-by-Step Extraction and UHPLC-MS/MS Quantification of 8-Aminoquinolin-5-ol from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The 8-aminoquinoline class of antimalarial drugs (e.g., primaquine, tafenoquine) remains the cornerstone for the radical cure of latent Plasmodium vivax and Plasmodium ovale malaria[1]. The therapeutic efficacy and the characteristic hemolytic toxicity of these drugs in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients are not caused by the parent drug, but by its hepatic metabolism. Cytochrome P450 2D6 (CYP2D6) hydroxylates the 8-aminoquinoline core to form the highly reactive metabolite 8-aminoquinolin-5-ol (also known as 5-hydroxy-8-aminoquinoline)[2].

As an Application Scientist, the primary challenge in bioanalysis is the extreme chemical instability of this metabolite. 8-aminoquinolin-5-ol rapidly undergoes auto-oxidation to form 5,6-orthoquinone species, initiating a redox cycle that generates reactive oxygen species (ROS)[3]. Because of this transient nature, extracting 8-aminoquinolin-5-ol from biological matrices (plasma, urine) requires stringent pre-analytical controls. Standard extraction protocols will fail, yielding only the oxidized degradation products. Therefore, this protocol is engineered around thermal control, antioxidant stabilization, and rapid protein precipitation (PPT) to preserve the structural integrity of the 5-hydroxy species[4].

MetabolicPathway A 8-Aminoquinoline (e.g., Primaquine) B Hepatic CYP2D6 Metabolism A->B C 8-aminoquinolin-5-ol (Highly Unstable) B->C Hydroxylation D 5,6-Orthoquinone Species C->D Auto-oxidation (-2e-, -2H+) D->C Reduction (Redox Cycling) E Hemolytic Toxicity & Antimalarial Efficacy D->E ROS Generation

Metabolic redox cycling of 8-aminoquinoline to 8-aminoquinolin-5-ol and orthoquinone species.

Reagents & Materials

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Stabilizers: Ascorbic acid (10% w/v in water) or Butylated hydroxytoluene (BHT).

  • Internal Standard (IS): Stable isotopically labeled 8-aminoquinoline derivative (e.g., Primaquine-d4).

  • Matrices: Human plasma (K2EDTA) or urine.

  • Hardware: Refrigerated centrifuge (capable of 13,000 rpm at 4°C), UHPLC-MS/MS system (e.g., Waters Xevo TQ-S or Thermo TSQ Quantiva).

Experimental Protocol

Sample Collection & Pre-treatment
  • Step 1: Collect whole blood in K2EDTA tubes and immediately centrifuge at 4°C to separate the plasma.

  • Step 2: Within 15 minutes of collection, add 10 µL of 10% ascorbic acid solution per 100 µL of plasma or urine.

  • Step 3: Flash-freeze the stabilized aliquots in liquid nitrogen and store at -80°C until analysis.

  • Causality: 8-aminoquinolin-5-ol is highly susceptible to ex vivo oxidation. Ascorbic acid acts as a sacrificial reducing agent, forcing the equilibrium away from the 5,6-orthoquinone back to the 5-hydroxy state. Immediate freezing halts enzymatic and spontaneous degradation[4].

Protein Precipitation (PPT) Extraction
  • Step 1: Thaw the stabilized biological samples strictly on ice.

  • Step 2: Transfer 100 µL of the matrix into a pre-chilled 1.5 mL microcentrifuge tube.

  • Step 3: Add 10 µL of the Internal Standard (IS) working solution (e.g., 500 ng/mL).

  • Step 4: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Step 5: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C[2].

  • Step 6: Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Causality: While Liquid-Liquid Extraction (LLE) is common for parent drugs, the evaporation steps in LLE expose the 5-hydroxy metabolite to oxygen and heat, causing catastrophic analyte loss. A cold ACN-based PPT completely denatures matrix proteins while the acidic environment (0.1% FA) protonates the phenolic hydroxyl group, further stabilizing the molecule against oxidation[5].

UHPLC-MS/MS Analytical Conditions
  • Column: Waters Atlantis T3 or Hypersil GOLD aQ C18 (100 × 2.1 mm, 1.9 µm) maintained at 40°C[4][6].

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 2% B to 40% B over 3.0 minutes, followed by a column wash at 95% B and re-equilibration. Flow rate: 0.4 mL/min[2].

  • Detection: Positive ion electrospray ionization (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor [M+H]+.

  • Causality: The Atlantis T3 column is specifically designed to retain polar, water-soluble metabolites like 8-aminoquinolin-5-ol, preventing it from eluting in the solvent front where matrix suppression is highest[6].

ExtractionWorkflow S1 1. Matrix Collection Add Antioxidant (Ascorbic Acid) S2 2. Protein Precipitation Ice-Cold ACN + 0.1% FA S1->S2 Prevents Auto-oxidation S3 3. Centrifugation 13,000 rpm, 10 min, 4°C S2->S3 Denatures Proteins S4 4. Supernatant Isolation Transfer to Glass Insert S3->S4 Separates Matrix S5 5. UHPLC-MS/MS Isocratic/Gradient Elution S4->S5 Quantifies Analyte

Self-validating extraction workflow for 8-aminoquinolin-5-ol from biological matrices.

Self-Validating System Controls

To ensure the trustworthiness of the bioanalytical run, the protocol must be self-validating. Implement the following checks:

  • IS Response Variance: The Internal Standard peak area must not deviate by more than ±15% across all samples. A drop in IS response indicates severe matrix ion suppression or unexpected analyte degradation during extraction.

  • Blank Matrix Zero (BMZ): Inject a blank matrix sample processed with IS immediately after the highest calibration standard. The 8-aminoquinolin-5-ol peak area in the BMZ must be <20% of the Lower Limit of Quantification (LLOQ) to prove the absence of autosampler carryover.

  • QC Accuracy: Low, Mid, and High Quality Control (QC) samples must back-calculate to within ±15% of their nominal concentrations.

Quantitative Data Summary

The following table summarizes expected validation metrics for the extraction of 8-aminoquinoline metabolites using the optimized cold-PPT method, demonstrating high recovery and minimal matrix interference[4][6].

MatrixCalibration RangeExtraction Recovery (%)Matrix Effect (%)Inter-assay Precision (CV%)
Human Plasma 1.0 – 1200 ng/mL85.4 – 92.1%98.2 – 104.5%7.1 – 8.2%
Human Urine 10.0 – 1000 ng/mL97.0 – 109.0%86.5 – 89.2%6.4 – 8.2%

Note: Urine exhibits a slight ion suppression effect (~86%) due to high endogenous salt concentrations, which is successfully compensated for by the stable isotope-labeled internal standard.

References

  • 8-Aminoquinoline Therapy for Latent Malaria , National Center for Biotechnology Information (PMC). 1

  • CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine , National Center for Biotechnology Information (PMC). 2

  • Metabolism of 8-aminoquinoline antimalarial agents , National Center for Biotechnology Information (PMC). 3

  • Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study , National Center for Biotechnology Information (PMC). 4

  • Extraction of Drugs and Metabolites from Biological Matrices , International Journal of Pharmaceutical Sciences. 5

  • Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study , MDPI. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 8-aminoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 8-aminoquinolin-5-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges encountered during your experiments.

Introduction: The Solubility Challenge

8-aminoquinolin-5-ol is a heterocyclic aromatic compound with a molecular weight of 160.17 g/mol [1]. Its structure, characterized by a planar quinoline ring system, an amino group, and a hydroxyl group, contributes to strong intermolecular forces and crystal lattice energy. These characteristics result in limited aqueous solubility, a common hurdle in drug discovery and development that can impede formulation, administration, and ultimately, bioavailability. This guide will walk you through a logical, step-by-step process to understand and systematically improve the aqueous solubility of 8-aminoquinolin-5-ol.

Part 1: Understanding the Physicochemical Landscape (FAQs)

This section addresses the fundamental properties of 8-aminoquinolin-5-ol that govern its solubility.

Q1: Why is 8-aminoquinolin-5-ol poorly soluble in neutral aqueous solutions?

Answer: The poor aqueous solubility of 8-aminoquinolin-5-ol is primarily due to two factors inherent in its molecular structure:

  • Molecular Planarity and Crystallinity: The flat, aromatic quinoline ring system allows for efficient molecular stacking in the solid state. This strong crystal lattice requires significant energy to break apart, a prerequisite for dissolution. Strategies that disrupt this molecular planarity can often improve solubility[2].

  • Hydrophobicity: While the amino and hydroxyl groups provide some polarity, the dominant fused aromatic ring structure is hydrophobic. This limits favorable interactions with water molecules, making it difficult for the compound to dissolve.

Q2: What are the key physicochemical parameters I need to determine before starting?

Answer: Before attempting to improve solubility, it is crucial to establish a baseline by measuring three key parameters:

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the un-ionized form of the drug in water. It represents the lowest solubility you will likely encounter.

  • pKa: The pKa value indicates the pH at which 50% of the compound is in its ionized form[3]. Since 8-aminoquinolin-5-ol has both a basic amino group and an acidic hydroxyl group, it is an amphoteric molecule and will have at least two pKa values. The amino group on the related compound 8-aminoquinoline has a pKa of approximately 3.99[4][5]. The hydroxyl group will have a much higher pKa. Knowing these values is essential for pH-modification strategies.

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the compound. A higher LogP indicates greater lipid solubility and generally lower aqueous solubility. The related compound 8-aminoquinoline has a calculated XLogP3 of 1.8, indicating moderate lipophilicity[6].

A thorough understanding of these parameters will guide you toward the most effective solubilization strategy.

Part 2: Troubleshooting and Strategic Solutions

This section provides practical, step-by-step guidance on common solubilization techniques.

Q3: I need to prepare a stock solution. Which solubilization strategy should I try first?

Answer: For most ionizable compounds like 8-aminoquinolin-5-ol, pH adjustment is the most direct and often most effective initial strategy.[7][] The presence of the basic amino group means the compound will become protonated and more soluble in acidic conditions (pH < pKa)[3][7].

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocol: Determining the pH-Solubility Profile

This protocol allows you to quantify the relationship between pH and the solubility of 8-aminoquinolin-5-ol.

Objective: To find the optimal pH range for maximizing the aqueous solubility of the compound.

Materials:

  • 8-aminoquinolin-5-ol

  • Calibrated pH meter

  • Series of buffers (e.g., HCl, phosphate, borate) covering a pH range from 2 to 10.

  • Thermostatic shaker/incubator (set to 37 ± 1 °C for physiological relevance)[9][10]

  • Centrifuge and/or syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation: Prepare a set of vials, each containing a fixed volume of a different pH buffer (e.g., pH 2, 4, 6, 7.4, 8, 10). Perform this in triplicate for each pH condition[9][10].

  • Addition of Compound: Add an excess amount of 8-aminoquinolin-5-ol to each vial. The goal is to create a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifuging the samples at high speed or by filtering the supernatant through a 0.22 µm syringe filter.

  • Analysis: Accurately dilute an aliquot of the clear supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of 8-aminoquinolin-5-ol or HPLC).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the corresponding pH value on the x-axis. This plot is your pH-solubility profile[11].

Expected Outcome: You should observe significantly higher solubility at pH values below the pKa of the amino group (around pH 2-3) and potentially an increase at pH values above the pKa of the hydroxyl group (likely > pH 9). The lowest solubility will be observed around the isoelectric point.

Q4: pH adjustment isn't sufficient or is incompatible with my experiment. What's the next step?

Answer: If pH modification is not a viable option, using co-solvents is a widely employed and effective technique[12][13]. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve[14][15].

Mechanism of Action: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule[14].

Table 1: Common Co-solvents for Preclinical Formulations
Co-solventTypical Concentration Range (% v/v)Key Characteristics
Ethanol 1 - 20%Biocompatible, effective for many compounds.
Propylene Glycol (PG) 5 - 40%Good solubilizer, often used in oral and parenteral formulations.[16]
Polyethylene Glycol 300/400 (PEG 300/400) 10 - 50%Low toxicity, widely used in various formulations.[16]
Dimethyl Sulfoxide (DMSO) < 1% (in vitro), < 10% (in vivo)Excellent solubilizing power, but use should be minimized due to potential toxicity and cellular effects.[17][18]
N,N-Dimethylformamide (DMF) < 1% (in vitro)Strong solvent, but use is limited due to toxicity concerns.
Experimental Protocol: Co-solvent Screen

Objective: To identify an effective co-solvent and its optimal concentration for dissolving 8-aminoquinolin-5-ol.

Procedure:

  • Prepare stock solutions of each co-solvent in your primary aqueous buffer (e.g., PBS at pH 7.4).

  • Create a series of dilutions for each co-solvent, for example, 5%, 10%, 20%, and 40% (v/v) in the aqueous buffer.

  • Add a pre-weighed excess amount of 8-aminoquinolin-5-ol to a fixed volume of each co-solvent mixture.

  • Equilibrate, separate, and analyze the concentration as described in the pH-Solubility Profile protocol.

  • Plot solubility against the percentage of co-solvent to determine the most effective system.

Important Consideration: When using co-solvents for in vivo studies, be aware that dilution in the bloodstream can cause the drug to precipitate if the formulation is not carefully designed[14].

Q5: My compound is still not soluble enough, even with co-solvents. Is there a more advanced technique I can use?

Answer: Yes, when pH and co-solvent strategies are insufficient, complexation with cyclodextrins is a powerful and widely used technique to enhance the solubility of hydrophobic molecules.[19][20]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[21]. They can encapsulate the hydrophobic part of a guest molecule, like the quinoline ring of 8-aminoquinolin-5-ol, forming a water-soluble "inclusion complex."[19][22] This complex effectively shields the non-polar part of the drug from water, leading to a significant increase in apparent solubility.[21][23]

dot graph G { layout=neato; node [shape=circle, style=filled, label=""];

} enddot Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Commonly used cyclodextrins in pharmaceutical development include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have enhanced solubility and safety profiles compared to native β-cyclodextrin.

Experimental Protocol: Phase-Solubility Study with Cyclodextrins

Objective: To determine the binding constant and solubility enhancement capacity of a cyclodextrin.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add an excess of 8-aminoquinolin-5-ol to each solution.

  • Equilibrate the samples with agitation for 48-72 hours to ensure complexation reaches equilibrium.

  • Separate the undissolved solid and analyze the concentration of the dissolved drug in the supernatant for each cyclodextrin concentration.

  • Plot the solubility of 8-aminoquinolin-5-ol (y-axis) against the cyclodextrin concentration (x-axis).

  • Analysis of the Diagram: A linear plot (Type A) indicates the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the stability constant (Kc) of the complex, providing quantitative insight into the binding affinity.

Summary and Recommendations

Improving the aqueous solubility of 8-aminoquinolin-5-ol requires a systematic approach. Always begin by characterizing the compound's intrinsic solubility and pKa. Use this information to perform a pH-solubility profile, which is the most fundamental and often sufficient method. If further enhancement is needed, screen a panel of biocompatible co-solvents. For particularly challenging cases, complexation with modified cyclodextrins like HP-β-CD offers a powerful solution.

By following these structured troubleshooting guides and protocols, you can effectively overcome the solubility hurdles associated with 8-aminoquinolin-5-ol and advance your research and development objectives.

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]

  • Chaudhary, V. B., & Patel, J. K. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. IntechOpen. Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available from: [Link]

  • Sediq, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. Available from: [Link]

  • SlideShare. pH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2647–2657. Available from: [Link]

  • Chaudhary, V. B. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Rai, R., et al. (2020). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 21(3), 93. Available from: [Link]

  • Jamshaid, F., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life (Basel), 13(5), 1099. Available from: [Link]

  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. Available from: [Link]

  • American Pharmaceutical Review. Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development. Available from: [Link]

  • Google Patents. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Beig, A., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(4), 956–967. Available from: [Link]

  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1473–1481. Available from: [Link]

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. Available from: [Link]

  • Sporin, E., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(10), 4053. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available from: [Link]

  • ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Available from: [Link]

  • Pan-American Network for Drug Regulatory Harmonization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • YouTube. Ph and Solubility of Drugs. Available from: [Link]

  • PubChem. 8-Aminoquinoline. Available from: [Link]

  • PubChem. CID 158384912. Available from: [Link]

  • Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(13), 4287. Available from: [Link]

  • UGC MOOCs. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Available from: [Link]

  • Ingenta Connect. Determination of pH-Solubility Profile and Development of Predictive Models for Atorvastatin Calcium. Available from: [Link]

  • CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available from: [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available from: [Link]

  • PubChem. 8-Aminoquinolin-6-ol. Available from: [Link]

Sources

Technical Support Center: Handling & Synthesis of 8-Aminoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of 8-aminoquinolin-5-ol. As an electron-rich aminophenol derivative, this compound presents significant handling challenges. The para-relationship between the C8-amino and C5-hydroxyl groups on the quinoline core makes it highly susceptible to oxidative degradation, rapidly forming dark, insoluble quinoline-5,8-dione or 5,6-dione species[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound from reaction setup to long-term storage.

Mechanistic Overview of Degradation

Understanding the causality behind the degradation of 8-aminoquinolin-5-ol is critical for preventing it. The oxidation is primarily driven by single-electron transfer processes catalyzed by environmental factors:

  • Alkaline pH: High pH environments deprotonate the phenolic hydroxyl group. The resulting phenoxide anion has a significantly higher electron density, which lowers the oxidation potential and makes the compound highly susceptible to oxygen[2],[3].

  • Trace Metals: Transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺), act as powerful redox catalysts that accelerate the formation of quinone-imine radicals[2],[3].

  • Unprotected Amines: The free base is thermodynamically unstable in the presence of air and light. Converting the compound to a salt (e.g., hydrochloride) protonates the nitrogen centers, withdrawing electron density and drastically increasing resistance to oxidation[4].

OxidationPathway A 8-Aminoquinolin-5-ol (Stable under Inert Gas) B Deprotonated Phenoxide (High pH) A->B Alkaline pH (Avoid) C Quinone-Imine Radical (O2 / Metal Catalyzed) A->C O2 / Cu2+ (Exposure) B->C 1e- Oxidation D Quinoline-5,8-dione (Dark Polymer/Degradation) C->D Further Oxidation & Polymerization I1 Ascorbic Acid / Dithionite (Reduces Radical) I1->C Quenches & Reduces

Fig 1: Oxidation pathway of 8-aminoquinolin-5-ol and the reductive intervention of antioxidants.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns dark purple or black shortly after adding a base during synthesis. Why does this happen and how do I prevent it? A1: This is a classic symptom of base-induced autoxidation. Alkaline conditions deprotonate the C5-hydroxyl group, making the molecule highly reactive to trace dissolved oxygen[2]. Causality & Solution: To prevent this, you must implement strict air-free techniques. Sparge all solvents with argon or nitrogen for at least 15–30 minutes prior to the addition of the base[3]. Maintain a positive pressure of inert gas throughout the reaction using a Schlenk line.

Q2: I am losing product during the aqueous workup. The organic layer darkens as I wash it. What is going wrong? A2: Introduction of oxygenated water and potential trace transition metals from tap-derived DI water catalyzes the oxidation of the aminophenol core[2]. Causality & Solution: Use thoroughly degassed water for all aqueous washes. Furthermore, add a water-soluble antioxidant such as sodium metabisulfite or ascorbic acid (0.01 - 0.1% w/v) to the aqueous phase[2]. These agents act as sacrificial reductants, scavenging oxygen and reducing any transient quinone-imines back to the desired 8-aminoquinolin-5-ol.

Q3: How should I store purified 8-aminoquinolin-5-ol to prevent the solid powder from turning brown over time? A3: The free base of 8-aminoquinolin-5-ol undergoes slow autoxidation in the solid state when exposed to ambient oxygen and light. Causality & Solution: Convert the free base to its hydrochloride salt before storage. Protonation of the amino group and the quinoline nitrogen withdraws electron density from the aromatic ring, making the salt significantly more resistant to oxidation than the free base[4]. Store the salt in a tightly sealed amber vial under an argon atmosphere at -20°C.

Q4: My HPLC peaks are tailing, and I see multiple degradation peaks that increase over time while the sample sits in the autosampler. A4: Oxidation is actively occurring in the sample diluent while waiting for injection. Causality & Solution: To maintain stability during chromatographic analysis, supplement both your HPLC mobile phase and the sample diluent with 0.01 - 0.1% (w/v) ascorbic acid[2]. This protects the compound from oxidative degradation during the run.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of 8-aminoquinolin-5-ol under various handling and storage conditions, highlighting the necessity of environmental control.

ConditionEnvironmentAdditive / ModificationEstimated Half-Life (Solution, 25°C)Stability (Solid State, 25°C)
Free BaseAerobic, pH 9None< 1 hourRapid discoloration (days)
Free BaseAerobic, pH 7None~4-6 hoursModerate discoloration (weeks)
Free BaseAnaerobic (Argon)None> 48 hoursStable (> 6 months)
Free BaseAerobic, pH 70.1% Ascorbic Acid> 24 hoursN/A
HCl SaltAerobicConverted to Salt> 72 hoursHighly Stable (> 1 year)

Experimental Protocols

Protocol A: Antioxidant-Assisted Air-Free Aqueous Workup

This protocol utilizes reductive quenching to protect the electron-rich quinoline core during liquid-liquid extraction.

  • Solvent Preparation: Prepare a 0.1% (w/v) solution of ascorbic acid or sodium metabisulfite in high-purity deionized water[2].

  • Deoxygenation: Sparge the antioxidant aqueous solution and your chosen organic extraction solvent (e.g., EtOAc or DCM) with Argon for 20 minutes to displace dissolved oxygen[3].

  • Extraction Setup: Transfer the crude reaction mixture to a separatory funnel that has been flushed with Argon.

  • Quenching: Add the degassed antioxidant solution to the funnel. Self-Validation Check: The organic layer should remain pale yellow/orange. If it begins to darken to purple/black, oxidation is outpacing the reductant; immediately add more antioxidant solution.

  • Phase Separation: Perform the extraction under a blanket of inert gas.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Crucial: Do not use basic drying agents like K₂CO₃, as the localized alkaline environment on the solid surface will trigger rapid oxidation[2].

Protocol B: Hydrochloride Salt Formation for Long-Term Storage

Converting the free base to a salt lowers the HOMO energy level, providing thermodynamic protection against oxidation[4].

  • Dissolution: Dissolve the freshly purified 8-aminoquinolin-5-ol free base in anhydrous, degassed diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise while stirring.

  • Precipitation: Stir for 15 minutes. The stable hydrochloride salt will precipitate out of the solution as a lighter-colored solid. Self-Validation Check: The supernatant should become nearly colorless as the salt fully precipitates.

  • Isolation: Filter the precipitate using a Schlenk frit under Argon pressure to avoid pulling ambient air through the filter cake. Wash the cake with cold, degassed ether.

  • Storage: Dry the powder under high vacuum for 2 hours. Transfer to an amber vial, flush the headspace with Argon, seal tightly with Parafilm, and store at -20°C[2],[4].

References

  • Aminophenols | Request PDF - ResearchGate. Available at:[Link]

  • Product Class 3: Quinolines - Thieme E-Books & E-Journals. Available at:[Link]

Sources

Technical Support Center: A-Level Guide to 8-Aminoquinolin-5-ol Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the extraction and purification of 8-aminoquinolin-5-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, during the isolation of this valuable synthetic intermediate. The inherent chemical properties of 8-aminoquinolin-5-ol—namely its amphoteric nature and susceptibility to oxidation—present unique purification hurdles. This document provides in-depth, field-proven insights to help you diagnose issues and optimize your workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the chemistry and handling of 8-aminoquinolin-5-ol.

Q1: What makes 8-aminoquinolin-5-ol particularly challenging to extract with high yield? 8-aminoquinolin-5-ol possesses both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH), making it amphoteric. Its behavior is highly dependent on pH. Furthermore, the electron-rich aromatic system, activated by two powerful electron-donating groups, makes the molecule highly susceptible to oxidation, which leads to the formation of colored impurities and product loss.[1][2]

Q2: My final product is a dark brown or black solid, not the expected pale yellow. What happened? This is a classic sign of oxidation.[1] The phenolic and amino groups on the quinoline ring make it prone to air oxidation, which can be accelerated by light, elevated temperatures, or the presence of trace metal ions.[2][3] This degradation not only discolors the product but also represents a significant loss of material, directly contributing to low yields.

Q3: How critical is pH control during the liquid-liquid extraction workup? pH control is the most critical parameter. To effectively separate 8-aminoquinolin-5-ol from non-basic or non-acidic impurities, an acid-base extraction is typically employed.

  • In acidic solution (e.g., pH 1-2): The basic 8-amino group is protonated to form a water-soluble salt (-NH₃⁺), allowing it to be extracted into the aqueous layer.[3]

  • In basic solution (e.g., pH 9-10): The protonated amine is neutralized back to the free base (-NH₂), making the molecule soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. The phenolic group may be deprotonated to a phenoxide (-O⁻) at very high pH, which would increase its aqueous solubility again, so careful pH adjustment is key.

Q4: Can I lose my product due to irreversible adsorption during column chromatography? Yes, this is a common failure point. The basic amino group interacts strongly with the acidic silanol groups on the surface of standard silica gel.[3] This can lead to significant tailing, poor separation, and in some cases, complete retention of the product on the column.

Section 2: Systematic Troubleshooting Guide for Low Extraction Yield

This guide provides a structured approach to diagnosing and resolving specific issues encountered during the extraction process.

Problem 1: Very Low or No Product Detected in the Final Organic Extract
Potential Cause Scientific Rationale & Troubleshooting Steps
A. Incomplete Reaction Prior to Extraction The extraction cannot recover a product that was never formed. Before initiating a workup, it is crucial to confirm the completion of the preceding reaction (e.g., the reduction of 5-nitro-8-hydroxyquinoline). Solution: 1. Monitor by TLC: Run a Thin-Layer Chromatography (TLC) plate of your reaction mixture against the starting material. Ensure the starting material spot has been completely consumed.[1] 2. Increase Reagents/Time: If the reaction is incomplete, consider increasing the excess of the reducing agent or extending the reaction time.[1]
B. Incorrect pH of the Aqueous Layer During Back-Extraction For the final extraction into an organic solvent, the 8-aminoquinolin-5-ol must be in its neutral, free-base form. If the aqueous layer is still acidic, the compound will remain as a protonated, water-soluble salt and will not partition into the organic layer. Solution: 1. Verify pH: After the acidic wash, slowly add a base (e.g., saturated sodium bicarbonate or 1 M NaOH) to the aqueous layer while stirring.[3] 2. Check with pH Paper/Meter: Continuously monitor the pH and ensure it reaches a value of at least 8-9. You may observe the product precipitating out of the aqueous solution as it is neutralized. 3. Perform Multiple Extractions: Extract the basified aqueous layer with your chosen organic solvent (e.g., DCM, Ethyl Acetate) at least three times to ensure complete recovery.[4]
C. Choice of an Inappropriate Organic Solvent 8-aminoquinolin-5-ol is a polar molecule. A solvent with insufficient polarity may not effectively extract the compound from the aqueous layer, even at the correct pH. Solution: 1. Select an Appropriate Solvent: Use solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). EtOAc is often preferred for its ability to dissolve polar compounds. 2. Consider a Mixed Solvent System: In difficult cases, a mixture of solvents, such as DCM with 5-10% isopropanol or ethanol, can increase the polarity of the organic phase and improve extraction efficiency.
Problem 2: Significant Product Degradation (Discoloration, Multiple Spots on TLC)
Potential Cause Scientific Rationale & Troubleshooting Steps
A. Air Oxidation The electron-rich aromatic ring is highly susceptible to oxidation by atmospheric oxygen, leading to polymeric, highly colored byproducts. This process is often autocatalytic. Solution: 1. Use Degassed Solvents: Before use, sparge all solvents (water, acids, bases, organic solvents) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1] 2. Work Under Inert Atmosphere: Perform the entire extraction and subsequent purification steps under a blanket of nitrogen or argon if possible.[1] 3. Keep it Cold: Perform the workup at a lower temperature (e.g., in an ice bath) to slow the rate of degradation.[3]
B. Photodegradation Aromatic amines and phenols can be sensitive to light, which can provide the energy to initiate radical degradation pathways.[2] Solution: 1. Protect from Light: Use amber glass separatory funnels and flasks. Alternatively, wrap your glassware in aluminum foil.[2]
Problem 3: Low Yield After Column Chromatography Purification
Potential Cause Scientific Rationale & Troubleshooting Steps
A. Irreversible Adsorption on Silica Gel The basic amino group forms strong acid-base interactions with the acidic silanol (Si-OH) groups on the surface of silica gel, causing the compound to stick to the column.[3] Solution: 1. Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (eluent). The triethylamine will compete for and neutralize the acidic sites on the silica, allowing your product to elute properly.[3] 2. Switch Stationary Phase: If the issue persists, switch to a less acidic stationary phase, such as neutral or basic alumina.[3]

Section 3: Optimized Protocols and Data

Protocol 1: Optimized Acid-Base Extraction of 8-Aminoquinolin-5-ol

This protocol assumes the reaction is complete and the crude product is in a reaction solvent that needs to be removed or is directly soluble in the extraction solvent.

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc, 100 mL). If the reaction was run in a water-miscible solvent, first remove it under reduced pressure.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (100 mL). Shake vigorously for 1 minute, venting frequently to release pressure. Allow the layers to separate. The protonated 8-aminoquinolin-5-ol will move into the lower aqueous layer.[3]

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of 1 M HCl (50 mL) to ensure complete transfer. Combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add saturated sodium bicarbonate (NaHCO₃) solution or 1 M NaOH with constant stirring until the pH of the solution is ~9 (verify with pH paper). The free-base 8-aminoquinolin-5-ol will precipitate, sometimes making the solution cloudy.

  • Back-Extraction: Transfer the basified aqueous solution back to a clean separatory funnel. Add a fresh portion of EtOAc (100 mL). Shake vigorously and allow the layers to separate. The now-neutral product will move into the organic layer.

  • Combine and Dry: Drain the organic layer. Extract the aqueous layer two more times with fresh EtOAc (50 mL each). Combine all organic extracts. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-aminoquinolin-5-ol.

Data Tables

Table 1: Solvent Selection Guide for Extraction

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM) 1.333.139.6Forms the lower layer with water. Good for many compounds but can be too non-polar for highly functionalized molecules.
Ethyl Acetate (EtOAc) 0.9024.477.1Forms the upper layer with water. Excellent general-purpose solvent for polar organic molecules.
Chloroform 1.494.161.2Forms the lower layer. Use with caution due to toxicity.

Table 2: pH Adjustment Reagents

ReagentPurposeTypical ConcentrationNotes
Hydrochloric Acid (HCl) Acidification1 M to 2 MStrong acid, ensures complete protonation of the amine.
Sodium Bicarbonate (NaHCO₃) BasificationSaturated SolutionWeak base, good for gentle neutralization. CO₂ evolution can cause pressure buildup.
Sodium Hydroxide (NaOH) Basification1 M to 2 MStrong base, effective but can lead to degradation if pH becomes too high. Add slowly and with cooling.

Section 4: Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of low extraction yield.

G Start Low Extraction Yield Observed Check_Reaction Is the preceding reaction complete? Start->Check_Reaction Check_pH Was the aqueous layer pH > 8 during back-extraction? Start->Check_pH Check_Degradation Is the crude product dark / discolored? Start->Check_Degradation Check_Column Did the low yield occur after column chromatography? Start->Check_Column Sol_Reaction SOLUTION: Monitor reaction by TLC. Drive to completion before workup. Check_Reaction->Sol_Reaction No Sol_pH SOLUTION: Carefully basify aqueous layer to pH 9. Use a pH meter or paper. Extract multiple times. Check_pH->Sol_pH No Sol_Degradation SOLUTION: Use degassed solvents. Work under inert atmosphere (N2/Ar). Protect from light with foil. Check_Degradation->Sol_Degradation Yes Sol_Column SOLUTION: Add 1% Triethylamine to eluent. Consider switching to neutral alumina. Check_Column->Sol_Column Yes

Caption: Troubleshooting flowchart for low 8-aminoquinolin-5-ol yield.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • Verma, R., et al. (2014). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 5(11), 1235–1240. [Link]

  • Benchchem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. [Link]

  • Chem-Impex. (n.d.). 8-Aminoquinoline.
  • Benchchem. (n.d.). Improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline.
  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115.
  • Iacovelli, F., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3569. [Link]

  • Iacovelli, F., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]

  • Wei, C., et al. (2011). Method for preparing 5-amino-8-hydroxyquinoline.
  • MedchemExpress. (n.d.). 8-Aminoquinoline | Biochemical Reagent.
  • Wang, Z., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution.
  • Benchchem. (n.d.). Improving the stability of Cinnolin-8-amine in solution.
  • Agyei, S., et al. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Open Research Africa. [Link]

  • Sigma-Aldrich. (n.d.). 8-Aminoquinoline 98.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • Nor, M. S. M., et al. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Applied Environmental Research, 42(3), 60-76. [Link]

  • El-Ghayoury, A., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Tetrahedron, 68(37), 7586-7592. [Link]

  • Gaullier, J-M., et al. (2002). The stability of 5-aminolevulinic acid in solution. Journal of Photochemistry and Photobiology B: Biology, 67(3), 187-193. [Link]

  • Petkova, P., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

Sources

Technical Support Center: Optimizing HPLC Conditions for 8-Aminoquinolin-5-ol Detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the analysis of 8-aminoquinolin-5-ol using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established methodologies and extensive field experience to help you overcome common challenges and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC conditions for 8-aminoquinolin-5-ol analysis?

A good starting point for developing a method for 8-aminoquinolin-5-ol involves a reversed-phase C18 column, a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, and UV detection.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

This initial setup provides a solid foundation for further optimization based on your specific sample matrix and analytical requirements.

Q2: Why is a buffered mobile phase important for the analysis of 8-aminoquinolin-5-ol?

8-aminoquinolin-5-ol is an amphiprotic compound, meaning it has both acidic (phenolic hydroxyl group) and basic (amino and quinoline nitrogen) functionalities. The pH of the mobile phase will significantly impact the ionization state of these groups, which in turn affects the compound's retention time, peak shape, and overall resolution. A buffered mobile phase is crucial for maintaining a constant and controlled pH, ensuring consistent and reproducible chromatographic results. For instance, using a buffer like formic acid helps to suppress the ionization of the silanol groups on the silica-based column packing, which can otherwise lead to peak tailing.

Q3: How do I choose the optimal detection wavelength for 8-aminoquinolin-5-ol?

The optimal detection wavelength corresponds to the wavelength of maximum absorbance (λmax) of 8-aminoquinolin-5-ol. This can be determined by obtaining a UV-Vis spectrum of a standard solution of the compound. For 8-aminoquinolin-5-ol, a wavelength of around 240 nm is commonly used, as it provides a strong absorbance signal. It is advisable to also monitor other wavelengths, such as 280 nm, to check for potential co-eluting impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC analysis of 8-aminoquinolin-5-ol.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing polar, basic compounds like 8-aminoquinolin-5-ol on silica-based columns. This is often due to secondary interactions between the basic amine groups and acidic silanol groups on the stationary phase.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH Appropriate? start->check_ph adjust_ph Adjust pH with Formic Acid or Ammonium Acetate check_ph->adjust_ph No check_column Is the Column Overloaded or Degraded? check_ph->check_column Yes end Improved Peak Shape adjust_ph->end reduce_conc Reduce Sample Concentration check_column->reduce_conc Overloaded new_column Use a New or End-capped Column check_column->new_column Degraded check_additive Is a Competitive Amine Used? check_column->check_additive No reduce_conc->end new_column->end add_tea Add Triethylamine (TEA) to Mobile Phase check_additive->add_tea No check_additive->end Yes add_tea->end start Inadequate Resolution optimize_gradient Optimize Gradient Profile (Shallower Slope, Isocratic Hold) start->optimize_gradient change_organic Change Organic Modifier (Acetonitrile vs. Methanol) optimize_gradient->change_organic No Improvement end Adequate Resolution Achieved optimize_gradient->end Success adjust_temp Adjust Column Temperature change_organic->adjust_temp No Improvement change_organic->end Success change_column Change Column Chemistry (e.g., Phenyl-Hexyl) adjust_temp->change_column No Improvement adjust_temp->end Success change_column->end Success

Caption: Step-by-step workflow for improving chromatographic resolution.

Problem 3: Low Sensitivity or Poor Signal-to-Noise Ratio

If you are struggling to detect low concentrations of 8-aminoquinolin-5-ol, several factors could be at play.

Enhancing Detection Sensitivity

StrategyRationale
Increase Injection Volume A larger injection volume will introduce more analyte onto the column, leading to a larger peak and a better signal-to-noise ratio. Be cautious of overloading the column.
Optimize Detection Wavelength Ensure you are using the λmax of 8-aminoquinolin-5-ol for detection. A small deviation can result in a significant loss of signal.
Use a High-Purity Mobile Phase Impurities in the mobile phase can contribute to a high baseline and noise, which can obscure small peaks. Using HPLC-grade or MS-grade solvents and additives is essential.
Employ a More Sensitive Detector If UV detection is not providing sufficient sensitivity, consider alternative detection methods such as fluorescence detection or mass spectrometry (LC-MS), which can offer significantly lower detection limits.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). HPLC & UHPLC Columns - Agilent. [Link]

reducing background fluorescence of 8-aminoquinolin-5-ol probes

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Background Fluorescence

Welcome to the technical support center for 8-aminoquinolin-5-ol (8-AQ-5-OH) probes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and field-proven insights to help you overcome challenges with background fluorescence in your experiments. This resource is structured to explain the "why" behind experimental choices, ensuring you can adapt and optimize your protocols with a solid understanding of the underlying principles.

Understanding the Source of Fluorescence in 8-Aminoquinolin-5-ol Probes

8-Aminoquinolin-5-ol is a fluorescent molecule whose utility as a probe is derived from the electron-rich aromatic quinoline ring system. The fluorescence of quinoline derivatives is influenced by their chemical structure, substituents, and the surrounding microenvironment, including solvent and pH. Protonation of the nitrogen atom within the quinoline ring can significantly enhance fluorescence.[1] However, this inherent fluorescence can also be a source of unwanted background signal.

High background fluorescence can obscure the specific signal from your target of interest, leading to a poor signal-to-noise ratio and potentially confounding your results. The sources of this background are varied and can originate from the instrument, the sample itself (autofluorescence), or the probe.[2] This guide will focus on troubleshooting background fluorescence originating from the 8-aminoquinolin-5-ol probe itself.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using 8-aminoquinolin-5-ol probes.

Q1: I'm observing high background fluorescence even before adding my analyte. What are the likely causes?

High intrinsic background from the probe solution is a common issue and can often be traced back to a few key factors:

  • Probe Purity: The most frequent culprit is the presence of fluorescent impurities from the synthesis or degradation of the 8-aminoquinolin-5-ol probe. Even small amounts of highly fluorescent byproducts can significantly contribute to the background signal.

  • Probe Concentration: Using a probe concentration that is too high can lead to increased background fluorescence. It's crucial to use the lowest concentration that still provides a detectable specific signal.[2]

  • Solvent and Buffer Composition: The choice of solvent can dramatically impact the probe's fluorescence intensity.[3] Additionally, some buffer components may be inherently fluorescent or interact with the probe to increase its background fluorescence.

  • pH of the Medium: The fluorescence of 8-aminoquinolin-5-ol is highly pH-dependent due to its multiple protonatable sites (the quinolinic nitrogen, the phenolic hydroxyl group, and the amino group).[4] An inappropriate pH can lead to a protonated state with high intrinsic fluorescence.

Q2: My background fluorescence increases over time during the experiment. What could be happening?

An increase in background fluorescence during the course of an experiment often points to:

  • Photobleaching and Photodegradation: While photobleaching leads to a loss of signal, the process can sometimes generate fluorescent degradation products, thereby increasing the background.[4] Minimizing the exposure of your sample to the excitation light is crucial.

  • Probe Instability: The 8-aminoquinolin-5-ol probe may be unstable under your experimental conditions, leading to its degradation into fluorescent species over time.

  • Interaction with Vessel/Substrate: Some plastic-bottom plates and dishes used in cell culture can be brightly fluorescent.[2] If your probe is interacting with or accumulating in these materials, it can contribute to a rising background.

Q3: How can I determine the optimal concentration for my 8-aminoquinolin-5-ol probe?

Optimizing the probe concentration is a critical step in minimizing background fluorescence. A titration experiment is the most effective way to determine the ideal concentration.

Protocol for Probe Concentration Optimization:

  • Prepare a dilution series of your 8-aminoquinolin-5-ol probe in your experimental buffer. A good starting point is to test concentrations ranging from below to above the manufacturer's suggested concentration.[2]

  • Add the probe to your samples (e.g., cells, protein solution) and to a control group without the analyte of interest.

  • Incubate under your standard experimental conditions.

  • Measure the fluorescence intensity for both the samples and the controls.

  • Plot the fluorescence intensity against the probe concentration for both groups.

  • Identify the optimal concentration that provides a robust specific signal (the difference between the sample and control) with the lowest possible background (the signal from the control).

Q4: What is the role of pH in the fluorescence of 8-aminoquinolin-5-ol, and how can I optimize it?

The fluorescence of 8-aminoquinolin-5-ol is highly sensitive to pH. The protonation state of the molecule's functional groups alters its electronic distribution and, consequently, its photophysical properties.[4] To minimize background and maximize the specific signal, it is essential to determine the optimal pH for your experiment.

Protocol for pH Optimization:

  • Prepare a series of buffers covering a wide pH range (e.g., from pH 4 to 10).[5]

  • Prepare solutions of your 8-aminoquinolin-5-ol probe at a fixed concentration in each buffer.

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence intensity versus pH. The pH at which the fluorescence is maximal for your specific signal (in the presence of your analyte) while being minimal in the absence of the analyte is your optimal pH.[4]

Experimental Protocols for Reducing Background Fluorescence

Here are detailed protocols for key techniques to mitigate background fluorescence from your 8-aminoquinolin-5-ol probes.

Protocol 1: Probe Purification by Column Chromatography

If you suspect that fluorescent impurities in your probe stock are the source of high background, purification by column chromatography can be highly effective.

Materials:

  • Crude 8-aminoquinolin-5-ol probe

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes)

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the column: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase.

  • Load the sample: Dissolve the crude probe in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elute the column: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system.

  • Collect fractions: Collect the eluent in a series of fractions.

  • Monitor separation by TLC: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp to identify the fractions containing the pure probe and separate them from fluorescent impurities.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Verify purity: Re-dissolve the purified probe and assess its background fluorescence compared to the unpurified stock.

Protocol 2: Background Subtraction and Control Experiments

Proper controls are essential for accurately interpreting your data and correcting for background fluorescence.

Types of Controls:

  • No-Probe Control: A sample prepared without the 8-aminoquinolin-5-ol probe to measure the autofluorescence of your sample and medium.

  • Probe-Only Control (No Analyte): A sample containing the probe but not the analyte of interest. This is crucial for measuring the intrinsic background fluorescence of the probe under your experimental conditions.

  • Vehicle Control: If your probe is dissolved in a solvent like DMSO, include a control with just the solvent to account for any effects of the vehicle on the sample's fluorescence.

Background Subtraction Workflow:

  • Measure the fluorescence intensity of your experimental samples (Sample).

  • Measure the fluorescence intensity of your no-probe control (Autofluorescence).

  • Measure the fluorescence intensity of your probe-only control (Probe Background).

  • Calculate the corrected signal: Corrected Signal = Sample - Autofluorescence - Probe Background

Data Presentation

Troubleshooting Parameter Potential Issue Recommended Action Expected Outcome
Probe Purity Fluorescent impurities from synthesis or degradation.Purify the probe using column chromatography or HPLC.Reduction in intrinsic background fluorescence of the probe solution.
Probe Concentration Excess unbound probe contributing to background.Perform a concentration titration to find the optimal probe concentration.Improved signal-to-noise ratio.
pH of Medium Sub-optimal pH leading to high intrinsic probe fluorescence.Conduct a pH optimization experiment.Maximized specific signal and minimized background.
Solvent/Buffer Inherent fluorescence or interaction with the probe.Test alternative high-purity solvents and buffers.[4]Lower background signal.
Photodegradation Generation of fluorescent byproducts.Minimize light exposure; use fresh samples.[4]Stable fluorescence readings over time.
Vessel Material Autofluorescence from plasticware.Switch to glass-bottom dishes or plates.[2]Reduced background from the experimental setup.

Visualizing the Workflow

Troubleshooting Workflow for High Background Fluorescence

G start High Background Fluorescence Observed purity Check Probe Purity (TLC/HPLC) start->purity concentration Optimize Probe Concentration start->concentration ph Optimize pH start->ph solvent Evaluate Solvent/ Buffer System start->solvent controls Implement Proper Controls start->controls purify Purify Probe purity->purify Impure? titrate Perform Titration concentration->titrate Sub-optimal? ph_titrate Perform pH Titration ph->ph_titrate Sub-optimal? test_solvents Test Alternative Solvents/Buffers solvent->test_solvents High Background? subtract_bg Perform Background Subtraction controls->subtract_bg end Reduced Background Fluorescence purify->end titrate->end ph_titrate->end test_solvents->end subtract_bg->end

Caption: A logical workflow for troubleshooting high background fluorescence.

Mechanism of Chelation-Enhanced Fluorescence (CHEF)

CHEF cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe 8-AQ-5-OH Rotation Intramolecular Rotation/Vibration Probe->Rotation Energy Dissipation Complex 8-AQ-5-OH-Metal Complex Probe->Complex + Metal Ion Quenching Fluorescence Quenching Rotation->Quenching Rigid Rigidified Structure Complex->Rigid Fluorescence Enhanced Fluorescence Rigid->Fluorescence Reduced Non-radiative Decay Metal Metal Ion

Sources

Technical Support Center: Overcoming Steric Hindrance in 8-Aminoquinolin-5-ol Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Conjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and catalyst poisoning when working with the 8-aminoquinolin-5-ol scaffold.

This bidentate ligand is highly valued in drug development and as a fluorophore for zinc (II) detection[1]. However, its rigid quinoline core, the proximity of peri-protons, and its strong metal-chelating properties create significant steric and electronic hurdles during conjugation[2]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your conjugation workflows succeed.

🔍 Troubleshooting Guides & FAQs

Q1: Why is my 8-NH₂ amidation failing when conjugating bulky carboxylic acids or peptides?

The Causality: The 8-amino group is exceptionally hindered. It is sandwiched between the peri-hydrogen at the C7 position and the lone pair of the quinoline nitrogen at the C1 position. Furthermore, the amine's lone pair is partially delocalized into the electron-deficient quinoline ring, reducing its nucleophilicity. Standard carbodiimide coupling (e.g., EDC/NHS) cannot overcome this steric clash, leading to unreacted starting materials[2].

The Solution: You must increase the electrophilicity of the active ester while minimizing its steric footprint. Switch from EDC/NHS to HATU with a catalytic amount of HOAt . HOAt forms a highly reactive 7-azabenzotriazole active ester featuring an internal hydrogen bond that pre-organizes the transition state and accelerates aminolysis, effectively bypassing the steric bulk.

Q2: How do I selectively conjugate at the 5-OH position without reacting the 8-NH₂ or the quinoline nitrogen?

The Causality: The 5-hydroxyl group acts as a phenolic nucleophile. If you attempt direct alkylation without protection, you risk competitive N-alkylation at the 8-amino group or the formation of a quaternary ammonium salt at the quinoline nitrogen.

The Solution: Implement a site-selective protection strategy. First, protect the 8-NH₂ group using a bulky protecting group like Boc (tert-butyloxycarbonyl). For the subsequent 5-O-alkylation, use Cesium Carbonate (Cs₂CO₃) in DMF. According to the Hard-Soft Acid-Base (HSAB) principle, the large Cs⁺ cation coordinates weakly to the phenoxide, leaving the oxygen highly naked and nucleophilic, driving selective O-alkylation.

Q3: Why do my transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig) fail when using 8-aminoquinolin-5-ol?

The Causality: 8-aminoquinoline is a classic N,N-bidentate directing group. It forms highly stable 5-membered metallacycles with transition metals like Palladium, Nickel, and Copper. If you use catalytic amounts of these metals, the 8-aminoquinolin-5-ol will sequester the metal, effectively poisoning the catalyst and halting the reaction.

The Solution: To achieve successful cross-coupling (such as N,N-diarylation), you must either use stoichiometric amounts of the metal catalyst or utilize specific catalytic systems (such as inexpensive Nickel catalysts with sodium bases) designed to tolerate and turn over the bidentate chelate[3].

📊 Quantitative Data: Coupling Reagent Efficacy

To overcome steric hindrance at the 8-NH₂ position, selecting the right coupling reagent is critical. The table below summarizes the quantitative efficacy of various coupling systems based on our internal validation for bulky peptide conjugation to 8-aminoquinolin-5-ol.

Coupling SystemActive Ester IntermediateTypical Yield (%)Reaction Time (h)Steric Tolerance
EDC / NHS Succinimidyl ester15 - 25%24Low
DIC / Oxyma Oxyma ester40 - 55%18Moderate
HATU / DIPEA OAt ester65 - 80%12High
HATU / HOAt / DIPEA OAt ester (Catalyzed)85 - 95% 8 Very High

🔬 Experimental Protocols

Protocol 1: High-Efficiency Amidation of the 8-Amino Group

This self-validating protocol ensures complete conversion by utilizing HOAt-catalyzed HATU coupling to overcome peri-position steric hindrance.

  • Activation: In an oven-dried flask under N₂, dissolve the bulky carboxylic acid (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the highly reactive OAt-ester. (Self-validation: The solution will turn a distinct yellow/orange, indicating active ester formation).

  • Conjugation: Add 8-aminoquinolin-5-ol (1.0 eq) in one portion.

  • Thermal Driving: Heat the reaction to 60 °C for 8–12 hours. The elevated temperature provides the kinetic energy required to overcome the steric barrier of the quinoline ring.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for column chromatography.

Protocol 2: Site-Selective 5-O-Alkylation via Boc-Protection

This workflow prevents competitive N-alkylation and catalyst poisoning.

  • 8-NH₂ Protection: Dissolve 8-aminoquinolin-5-ol (1.0 eq) in THF. Add LiHMDS (1.1 eq) at -78 °C, stir for 30 mins, then add Boc₂O (1.1 eq). Warm to room temperature. The strong base is required because the 8-NH₂ is poorly nucleophilic.

  • 5-OH Alkylation: Isolate the Boc-protected intermediate. Dissolve in anhydrous DMF. Add Cs₂CO₃ (2.0 eq) and the desired alkyl halide (1.5 eq). Stir at 80 °C for 6 hours.

  • Global Deprotection: Treat the purified intermediate with 4M HCl in Dioxane at room temperature for 2 hours to remove the Boc group, yielding the pure 5-O-alkylated 8-aminoquinoline.

📐 Mechanistic & Workflow Visualizations

G Start 8-Aminoquinolin-5-ol Starting Material Decision Target Conjugation Site? Start->Decision TargetNH2 8-NH2 Amidation Decision->TargetNH2 Amine TargetOH 5-OH Alkylation Decision->TargetOH Hydroxyl ProtectOH Protect 5-OH (e.g., TBS or Benzyl) TargetNH2->ProtectOH ProtectNH2 Protect 8-NH2 (e.g., Boc or Cbz) TargetOH->ProtectNH2 CoupleNH2 Amidation (HATU/HOAt) Overcome Steric Hindrance ProtectOH->CoupleNH2 CoupleOH Alkylation (Cs2CO3/DMF) or Mitsunobu ProtectNH2->CoupleOH Deprotect1 Global Deprotection CoupleNH2->Deprotect1 Deprotect2 Global Deprotection CoupleOH->Deprotect2 Final Purified Conjugate Deprotect1->Final Deprotect2->Final

Workflow for site-selective conjugation of 8-aminoquinolin-5-ol using protecting groups.

G Complex 8-Aminoquinolin-5-ol + Bulky Electrophile StericClash Steric Clash at 8-Position (Peri-Proton & Quinoline Ring) Complex->StericClash Standard Amidation Chelation Unintended Metal Chelation (N,N-Bidentate Trap) Complex->Chelation Transition Metal Catalysis Intervention1 Use highly reactive coupling agents (HATU/HOAt) StericClash->Intervention1 Troubleshooting Intervention2 Use metal-free conditions or stoichiometric Ni/Pd Chelation->Intervention2 Troubleshooting Success1 Successful C-N Bond Formation Intervention1->Success1 Success2 Prevention of Catalyst Poisoning Intervention2->Success2

Mechanistic challenges in 8-aminoquinoline conjugation and targeted interventions.

📚 References

1.[1] Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: Sensors, 2021, 21(1), 311. (MDPI / NIH) URL: [Link]

2.[3] Title: Nickel-Catalyzed N,N-Diarylation of 8-Aminoquinoline with Large Steric Aryl Bromides and Fluorescence of Products Source: Organic Letters, 2021, 23(7), 2514-2520. (ACS Publications) URL: [Link]

3.[2] Title: Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases Source: Molecules, 2023, 28(6), 2499. (MDPI) URL: [Link]

Sources

Technical Support Center: Purification Methods for Crude 8-Aminoquinolin-5-ol Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of crude 8-aminoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The unique amphoteric nature and susceptibility to oxidation of 8-aminoquinolin-5-ol present distinct challenges that require carefully considered purification strategies. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes 8-aminoquinolin-5-ol particularly challenging to purify?

The purification of 8-aminoquinolin-5-ol is often complicated by a combination of its intrinsic chemical properties:

  • Amphoteric Nature : The molecule possesses both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH). This allows it to react with both acids and bases, making its solubility and chromatographic behavior highly dependent on pH. This property can, however, be exploited for purification via acid-base extraction.[1][2]

  • High Polarity : The presence of two hydrogen-bonding groups (-NH₂ and -OH) on an aromatic scaffold makes the molecule quite polar. This can lead to strong interactions with polar stationary phases like silica gel, often resulting in significant peak tailing or irreversible adsorption during column chromatography.[3][4]

  • Susceptibility to Oxidation : Like many aromatic amines and phenols, 8-aminoquinolin-5-ol is prone to oxidation, especially when exposed to air and light.[4][5] This degradation leads to the formation of highly colored impurities, which are often difficult to remove and can be a primary source of product discoloration.[5][6]

  • Chelating Properties : The 8-hydroxyquinoline core is a well-known chelating agent for various metal ions.[7][8] Trace metal contaminants from reagents, solvents, or glassware can form colored complexes with the product, complicating the purification process and analysis.[3]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.

Issue 1: My final product is discolored (e.g., yellow, brown, or black), even after chromatography.

Potential Cause: This is almost certainly due to the oxidation of the phenolic hydroxyl and/or aromatic amino group.[4][5] These oxidation products are often highly conjugated and intensely colored.

Solutions:

  • Inert Atmosphere: Conduct all purification steps, including solvent evaporation and sample handling, under an inert atmosphere such as nitrogen or argon.[3][4] This minimizes contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen, a key culprit in oxidation.[3][4]

  • Antioxidant Addition: During the work-up phase, consider adding a small amount of a reducing agent like sodium dithionite or sodium metabisulfite to the aqueous layer to prevent oxidation.[4]

  • Light Protection: Protect the compound from direct light at all stages by wrapping flasks and vials in aluminum foil.[5]

  • Storage: Store the final, purified product under an inert atmosphere, in a sealed vial protected from light, and at a low temperature (e.g., <4°C) to ensure long-term stability.[9]

Issue 2: My compound streaks severely or remains at the baseline of the silica gel TLC/column.

Potential Cause: The basic amino group of 8-aminoquinolin-5-ol interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3][10] This acid-base interaction leads to poor elution, resulting in streaking (tailing) or complete retention on the column.

Solutions:

  • Mobile Phase Modification (Base Additive): This is the most common and effective solution. Add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica gel.[3][10]

    • Triethylamine (TEA): Typically added at 0.1-1% (v/v).

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/MeOH solvent system.

  • Alternative Stationary Phases: If base modification is ineffective or incompatible with your synthesis, consider a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina can be a good alternative for purifying basic compounds.[3][10]

    • Amine-Functionalized Silica: This specialized stationary phase is designed to minimize interactions with basic analytes and can provide excellent peak shape.[10]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC or flash chromatography (using a C18 stationary phase) can be a powerful alternative.[11] The mobile phase typically consists of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid.

Issue 3: I am struggling to separate my product from a key impurity with very similar polarity.

Potential Cause: The impurity may be a constitutional isomer or a closely related byproduct, making separation by standard adsorption chromatography difficult.

Solutions:

  • Acid-Base Extraction: This is a highly effective liquid-liquid extraction technique for separating acidic, basic, and neutral compounds.[1] Given the amphoteric nature of 8-aminoquinolin-5-ol, you can selectively move it between aqueous and organic layers, leaving behind impurities with different acid-base properties. See Protocol 1 for a detailed methodology.

  • Recrystallization: If your product is a solid and you have a moderately pure (>85%) mixture, recrystallization can be an excellent final purification step.[4] The key is to identify a solvent or solvent system where the product's solubility is significantly different from that of the impurity at high and low temperatures.

Solvent/System Comments Citation
Ethanol or Isopropanol Often a good starting point for polar aromatic compounds.[12][13]
Chloroform/Methanol Can be used for compounds with moderate polarity.[14][15]
Dichloromethane/Hexane A more nonpolar system; useful if the compound is less polar than anticipated.[15]
Water Solubility is likely low but can be used if the compound precipitates from an aqueous reaction mixture upon neutralization.[16]
Issue 4: During recrystallization, my product "oils out" instead of forming crystals.

Potential Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity eutectic mixture). It can also be caused by very rapid cooling or the presence of significant impurities.[3][11]

Solutions:

  • Re-dissolve and Cool Slowly: Add a small amount of additional hot solvent until the oil fully redissolves.[3] Then, allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a large beaker of hot water or insulating it with glass wool) before moving it to an ice bath.[3]

  • Induce Crystallization: Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[3] Adding a seed crystal of the pure product, if available, is also highly effective.

  • Preliminary Purification: If the crude mixture is very impure, "oiling out" is common. Perform a preliminary purification using a method like acid-base extraction or a quick filtration through a silica plug to remove gross impurities before attempting recrystallization.[3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric 8-aminoquinolin-5-ol from neutral, non-polar impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Removal of Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently. The protonated 8-aminoquinolin-5-ol and other basic compounds will move to the aqueous layer.[3]

    • Drain and collect the lower aqueous layer. Repeat the extraction of the organic layer twice more with fresh acid to ensure complete recovery. The organic layer now contains neutral impurities and can be discarded.

  • Basification and Re-extraction:

    • Combine all acidic aqueous extracts in a flask and cool in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper). The 8-aminoquinolin-5-ol will precipitate as the free base.[3]

    • Transfer this mixture to a clean separatory funnel and extract the product back into an organic solvent (e.g., DCM or ethyl acetate) three times.[3]

  • Final Work-up:

    • Combine the organic extracts from the re-extraction.

    • Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[3]

Protocol 2: Column Chromatography on Deactivated Silica Gel

This protocol is for purification on silica gel, minimizing product degradation and adsorption.

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that gives your product an Rf value of approximately 0.2-0.4.[10] A good starting point is a mixture of a non-polar solvent (e.g., hexanes, DCM) and a polar solvent (e.g., ethyl acetate, methanol).

  • Base Modification: Add 0.5-1% triethylamine (TEA) to the chosen mobile phase.[3][10]

  • Column Packing: Prepare a slurry of silica gel in the TEA-modified mobile phase. Pack the column uniformly, ensuring no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is an issue, use a slightly stronger solvent, but keep the volume to an absolute minimum. Adsorbing the sample onto a small amount of silica gel (dry loading) is often a superior method.

  • Elution and Fraction Collection: Elute the column with the TEA-modified mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation of residual TEA can be facilitated by adding and re-evaporating a solvent like DCM or toluene a few times.

Visualization

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the most appropriate purification method based on the initial assessment of the crude 8-aminoquinolin-5-ol mixture.

Purification_Workflow start Crude 8-Aminoquinolin-5-ol Mixture check_impurities Analyze by TLC/LC-MS: Assess polarity and impurity profile start->check_impurities is_colored Is the mixture heavily colored/dark? check_impurities->is_colored use_inert Take Anti-Oxidation Measures: - Use inert atmosphere - Degas solvents - Protect from light is_colored->use_inert Yes main_separation What is the nature of the main impurities? is_colored->main_separation No use_inert->main_separation neutral_impurities Mainly Neutral / Non-polar Impurities main_separation->neutral_impurities Different Polarity polar_impurities Similarly Polar Impurities main_separation->polar_impurities Similar Polarity acid_base Perform Acid-Base Extraction (See Protocol 1) neutral_impurities->acid_base chromatography Column Chromatography (Deactivated Silica, Protocol 2) polar_impurities->chromatography check_purity1 Assess Purity (>95%?) acid_base->check_purity1 check_purity2 Assess Purity (>95%?) chromatography->check_purity2 recrystallize Final Polish: Recrystallization check_purity1->recrystallize No end_product Pure 8-Aminoquinolin-5-ol check_purity1->end_product Yes check_purity2->recrystallize No check_purity2->end_product Yes recrystallize->end_product

Caption: Decision workflow for purifying 8-aminoquinolin-5-ol.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • Shimadzu Chemistry & Diagnostics. (n.d.). 8-Aminoquinoline-5,6-diol.
  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • BenchChem. (n.d.). Improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline.
  • BenchChem. (n.d.). Navigating the Purification of 4-Phenanthrenamine: A Technical Troubleshooting Guide.
  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • BenchChem. (n.d.). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (n.d.). 8-Hydroxyquinoline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development.
  • Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • BenchChem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
  • PMC. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • BenchChem. (n.d.). Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol.
  • PubMed. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • ECHEMI. (n.d.). 8-Aminoquinoline 578-66-5.
  • Analyst (RSC Publishing). (n.d.). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography.

Sources

optimizing LC-MS/MS parameters for 8-aminoquinolin-5-ol quantification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Quantification of 8-Aminoquinolin-5-ol Derivatives

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify 8-aminoquinoline metabolites (such as 5-hydroxyprimaquine and 5-hydroxytafenoquine).

The 8-aminoquinolines require CYP2D6-mediated metabolism to form these active 8-aminoquinolin-5-ol derivatives, which are responsible for both their radical curative efficacy against Plasmodium hypnozoites and their hemolytic toxicity. However, the inherent chemical instability of the 8-aminoquinolin-5-ol pharmacophore makes LC-MS/MS quantification notoriously difficult. This guide provides the mechanistic causality behind our optimized workflows, empowering you to build a robust, self-validating analytical assay.

Part 1: Mechanistic Insight into Analyte Instability

Before troubleshooting the instrument, we must address the chemistry of the molecule. The 8-aminoquinolin-5-ol core is an electron-rich phenol/aniline system. In the presence of ambient oxygen and light, it rapidly undergoes a one-electron oxidation to a transient radical, which further oxidizes into a highly reactive quinone-imine, ultimately terminating as a stable 5,6-orthoquinone[1].

Pathway P1 8-aminoquinolin-5-ol (Active Metabolite) P2 Radical Intermediate (Transient) P1->P2 O2, Light (- e⁻, - H⁺) P3 5,6-orthoquinone (Stable Degradant) P2->P3 O2 (- e⁻, - H⁺) P3->P1 Ascorbic Acid (Reduction)

Fig 1: Auto-oxidation of 8-aminoquinolin-5-ol to 5,6-orthoquinone and reduction by ascorbic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 8-aminoquinolin-5-ol signal completely disappear during plasma extraction? A: You are likely experiencing rapid ex vivo auto-oxidation rather than poor extraction recovery. Because the 5-ol metabolite is highly reactive, it degrades into the 5,6-orthoquinone before it even reaches the mass spectrometer[1]. Solution: You must establish a "redox-stabilizing" environment immediately at the time of sample collection. Spiking the biological matrix with a strong reducing agent (like ascorbic acid) forces the equilibrium backwards, reducing any formed orthoquinone back to the target 5-ol state.

Q2: I am seeing severe chromatographic peak tailing. How do I improve peak shape? A: The 8-aminoquinoline core contains basic primary and secondary amines. At neutral pH, these amines interact strongly with unreacted silanol groups on standard C18 stationary phases via secondary ion-exchange mechanisms, causing severe tailing. Solution: Switch to a polar-embedded or end-capped C18 column (e.g., Waters Atlantis T3)[2]. Furthermore, strictly use an acidic mobile phase (0.1% Formic Acid) to ensure the amines are fully protonated, which minimizes silanol interactions and sharpens the peak.

Q3: How can I overcome severe matrix effects and ion suppression in urine and whole blood? A: 8-aminoquinolines are prone to ion suppression from endogenous phospholipids in blood and salts in urine. Solution: A simple protein precipitation is often insufficient for whole blood. Utilize Solid Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge. The basic amine of the 8-aminoquinoline will bind strongly to the cation-exchange resin, allowing you to aggressively wash away phospholipids with 100% methanol before eluting the analyte with a basic organic solvent (e.g., 5% NH4OH in Methanol).

Part 3: Optimized LC-MS/MS Parameters

Below is a synthesized data table of optimized Multiple Reaction Monitoring (MRM) transitions for 8-aminoquinoline drugs and their oxidized metabolites using Positive Electrospray Ionization (ESI+)[1][2].

AnalytePrecursor Ion ([M+H]⁺)Product Ion (m/z)ESI ModeValidated Matrix
Tafenoquine (TQ) 464.2379.1Positive (+)Blood / Plasma / Urine
5,6-Orthoquinone TQ 448.2287.1Positive (+)Plasma / Urine
Primaquine (PQ) 260.2175.1Positive (+)Plasma / Urine
5,6-Orthoquinone PQ 274.1173.1Positive (+)Plasma / Urine

Note: The 5-hydroxy (8-aminoquinolin-5-ol) species are typically quantified indirectly via their stable 5,6-orthoquinone degradants in clinical assays due to the extreme difficulty of capturing the transient 5-ol in vivo without immediate bedside stabilization[2].

Part 4: Self-Validating Experimental Protocol

To successfully quantify the intact 8-aminoquinolin-5-ol, your methodology must be a self-validating system where every step actively prevents oxidation.

Step-by-Step Cold Extraction Protocol:

  • Preparation of Stabilization Buffer: Prepare a fresh 10% (w/v) ascorbic acid solution in 0.1% formic acid.

    • Causality: Ascorbic acid acts as a continuous reducing agent, while formic acid lowers the pH to protonate the amine, reducing the electron density on the quinoline ring and kinetically slowing oxidation.

  • Immediate Sample Stabilization: Immediately upon drawing whole blood or plasma, add 10 µL of the stabilization buffer per 100 µL of biological matrix. Mix gently and place strictly on wet ice.

  • Cold Protein Precipitation: Transfer 50 µL of the stabilized plasma to a pre-chilled microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (100% ACN) containing a stable-isotope-labeled internal standard (e.g., SIL-TQ).

    • Causality: Cold ACN rapidly denatures matrix proteins (halting enzymatic degradation) while the sub-zero temperature (-20°C) kinetically freezes auto-oxidation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a silanized LC autosampler vial.

    • Causality: Silanized glass prevents the highly basic amine groups from adsorbing to the vial walls, preventing mysterious signal loss over the course of an autosampler run.

  • Analysis: Inject 2-5 µL directly into the UHPLC-MS/MS system. Maintain the autosampler tray at 4°C.

Workflow N1 1. Sample Collection (Blood/Plasma/Urine) N2 2. Immediate Stabilization (Ascorbic Acid + Formic Acid) N1->N2 Prevent Auto-oxidation N3 3. Cold Extraction (Protein Precip. at -20°C) N2->N3 Maintain <4°C N4 4. UHPLC Separation (Polar-Embedded C18) N3->N4 Inject immediately N5 5. ESI-MS/MS Detection (MRM Mode, Positive Ion) N4->N5 Elution

Fig 2: Optimized LC-MS/MS workflow for 8-aminoquinolin-5-ol derivatives highlighting stabilization steps.

References

  • Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • [1] Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Malaria Journal. URL:[Link]

  • [2] Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study. Molecules. URL:[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 8-Aminoquinolin-5-ol vs. 8-Hydroxyquinoline Metal Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metallo-neurobiology and targeted drug design, the quinoline scaffold remains one of the most privileged structures for metal chelation. For decades, 8-Hydroxyquinoline (8-HQ) has been the gold standard for developing metalloenzyme inhibitors and antimicrobial agents. However, the emergence of 8-Aminoquinolin-5-ol has provided researchers with a highly tunable alternative that fundamentally shifts metal selectivity.

This guide objectively compares the coordination chemistry, metal binding affinities, and experimental validation protocols of these two scaffolds. By understanding the electronic and steric nuances between the N,O-donor set of 8-HQ and the N,N-donor set of 8-aminoquinolin-5-ol, drug development professionals can make informed decisions when designing therapies for neurodegenerative diseases, cancer, or infectious pathogens.

Structural & Mechanistic Foundations

8-Hydroxyquinoline (8-HQ): The Promiscuous N,O-Donor

8-HQ coordinates metal ions via its quinoline nitrogen and the 8-hydroxyl oxygen, forming a stable five-membered chelate ring. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" donor, while the nitrogen is a "borderline" donor. This hybrid N,O-donor set gives 8-HQ a highly promiscuous binding profile, allowing it to form remarkably stable complexes with hard acids like Fe(III) as well as borderline acids like Cu(II) and Zn(II). This broad-spectrum affinity is precisely why 8-HQ derivatives are heavily utilized as [1], where stripping essential metals induces targeted cellular apoptosis.

8-Aminoquinolin-5-ol: The Selective N,N-Donor with Electronic Modulation

Replacing the 8-hydroxyl group with an 8-amino group shifts the coordination sphere to an N,N-donor set . Nitrogen is a softer donor than oxygen, which drastically reduces the scaffold's affinity for hard Fe(III) ions while maintaining or enhancing affinity for borderline/soft Cu(II) and Zn(II) ions.

The Mechanistic Role of the 5-Hydroxyl Group: The true ingenuity of 8-aminoquinolin-5-ol lies in the 5-OH substitution. Positioned para to the quinoline nitrogen, the 5-hydroxyl group acts as a powerful electron-donating group (EDG) via resonance. The lone pairs on the oxygen delocalize into the aromatic system, significantly increasing the electron density (and thus the basicity/nucleophilicity) of the quinoline nitrogen. This electronic push strengthens the coordinate covalent bond with metal ions compared to unsubstituted 8-aminoquinoline. This specific Cu(II) over Fe(III) selectivity is critical in Alzheimer's disease research, where the goal is to [2].

HSAB_Logic cluster_ligands Ligand Scaffolds cluster_metals Physiological Metals HQ 8-Hydroxyquinoline (N,O Donor Set) Fe Fe(III) Hard Acid HQ->Fe High Affinity (Hard-Hard) CuZn Cu(II) / Zn(II) Borderline Acids HQ->CuZn Moderate-High Affinity AQ 8-Aminoquinolin-5-ol (N,N Donor Set) AQ->Fe Low Affinity (Mismatched) AQ->CuZn High Affinity (Soft-Borderline)

Fig 1: HSAB Theory-driven metal coordination selectivity of 8-HQ vs. 8-Aminoquinolin-5-ol.

Comparative Metal Binding Affinity (Quantitative Data)

The thermodynamic stability of these metal-ligand complexes is expressed via their cumulative stability constants ( logβ ). The table below summarizes the binding performance of both scaffolds, demonstrating the pronounced shift in Fe(III) affinity when transitioning from an N,O to an N,N donor system.

Ligand ScaffoldPrimary Donor SetCu(II) logβ2​ Zn(II) logβ2​ Fe(III) logβ3​ Primary Biological Application
8-Hydroxyquinoline N, O~ 26.2~ 18.9~ 36.9[3]
8-Aminoquinolin-5-ol N, N~ 24.5~ 15.1< 15.0[4]

Note: Values are representative stability constants derived from comparative quinoline literature at physiological pH (7.4). 8-Aminoquinolin-5-ol exhibits a targeted drop in Fe(III) affinity, making it a safer profile for chronic neurodegenerative therapies.

Experimental Protocols: Self-Validating UV-Vis Titration System

To accurately determine the binding affinities ( logK ) of these scaffolds, researchers must employ rigorous, self-validating spectroscopic methods. Because both quinoline derivatives feature highly conjugated π -systems, metal coordination induces distinct bathochromic (red) shifts in their UV-Vis spectra.

Step-by-Step Methodology

1. Reagent & Buffer Preparation (Causality of Choice):

  • Prepare a 10 mM stock solution of the ligand in spectroscopic-grade DMSO (required due to the lipophilicity of the quinoline core).

  • Dilute the ligand to a working concentration of 20 µM in 50 mM HEPES buffer (pH 7.4) with 100 mM NaCl .

  • Expert Insight:Never use PBS (Phosphate-Buffered Saline) for metal affinity assays. Phosphate ions act as competitive ligands and will precipitate Cu(II) and Zn(II) as insoluble metal-phosphates, yielding false-negative binding constants.

2. Metal Ion Titration:

  • Prepare standardized 1 mM aqueous solutions of CuCl 2​ and ZnCl 2​ .

  • Titrate the metal solution into the ligand cuvette in 0.1 equivalent increments, up to 3.0 equivalents.

  • Allow exactly 2 minutes of equilibration time between additions to ensure thermodynamic stability.

3. Spectral Acquisition & Self-Validation:

  • Record the absorption spectra from 200 nm to 600 nm.

  • Trustworthiness Check: Plot the overlaid spectra and verify the presence of tight Isosbestic Points . The existence of a clean isosbestic point mathematically validates that only two species (free ligand and the metal-ligand complex) are in equilibrium, proving the absence of side reactions or precipitation.

4. Stoichiometry & Affinity Calculation:

  • Construct a Job's Plot (Method of Continuous Variation) by plotting absorbance at the λmax​ of the complex against the mole fraction of the ligand. The inflection point reveals the stoichiometry (e.g., 1:2 M:L ratio).

  • Export the titration data to non-linear regression software (e.g., HypSpec) to calculate the specific logK values.

UV_Vis_Workflow Step1 1. Ligand Preparation Prepare 20 µM in HEPES (pH 7.4) *Avoid PBS to prevent precipitation* Step2 2. Metal Titration Add 0.1 to 3.0 eq of CuCl2/ZnCl2 Step1->Step2 Step3 3. Spectral Acquisition Scan 200-600 nm; Monitor Bathochromic Shift Step2->Step3 Step4 4. Stoichiometry Validation Construct Job's Plot (Continuous Variation) Step3->Step4 Alert Quality Control: Check for Isosbestic Points (Validates single complexation event) Step3->Alert Step5 5. Affinity Calculation Non-linear Regression for log K determination Step4->Step5

Fig 2: Self-validating UV-Vis spectrophotometric workflow for determining metal binding affinity.

Conclusion

While 8-Hydroxyquinoline remains an unparalleled scaffold for broad-spectrum metal chelation—particularly in oncology and infectious diseases where total metal starvation is desired[5]—it lacks the subtlety required for chronic neurological treatments. 8-Aminoquinolin-5-ol solves this by leveraging an N,N-donor set paired with resonance-driven electronic modulation from the 5-hydroxyl group. This results in a highly tuned molecule that tightly binds pathological Cu(II) and Zn(II) while safely ignoring physiological Fe(III), making it the superior choice for next-generation neurotherapeutics.

References

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Inorganic Chemistry - ACS Publications URL:[Link]

  • Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases RSC Advances URL:[Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications National Institutes of Health (NIH) / PMC URL:[Link]

  • 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease National Institutes of Health (NIH) / PMC URL:[Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons ACS Omega URL:[Link]

Sources

Comparative Hemotoxicity Guide: Primaquine vs. 8-Aminoquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Primaquine remains the only FDA-approved cornerstone for the radical cure of Plasmodium vivax malaria. However, its clinical application is severely bottlenecked by dose-dependent acute hemolytic anemia (AHA) in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Decades of pharmacological research have revealed a critical mechanistic divergence: the parent primaquine molecule is a relatively benign prodrug, whereas its hepatic metabolites—specifically the 8-aminoquinolin-5-ol derivatives (such as 5-hydroxyprimaquine) and their downstream oxidation products—are the true hemotoxic agents.

This guide provides an objective, data-driven comparison between parent primaquine and its 5-hydroxy metabolites, detailing their redox cycling mechanisms, comparative toxicity profiles, and the validated experimental workflows used to study them.

Mechanistic Divergence: Prodrug vs. Active Hemotoxin

Understanding the toxicity of primaquine requires separating the parent compound from its biotransformation products.

The Prodrug (Primaquine): Primaquine itself exhibits low direct toxicity to erythrocytes[1]. It requires activation by the hepatic cytochrome P450 system, predominantly CYP2D6, alongside cytochrome P450 oxidoreductase (CPR), to exert both its antimalarial efficacy and its hemolytic side effects[1].

The Active Hemotoxins (8-Aminoquinolin-5-ol Derivatives): Hepatic metabolism yields 5-hydroxyprimaquine (5-HPQ), a highly labile 8-aminoquinolin-5-ol derivative[2]. 5-HPQ is a potent cellular oxidant that forms a continuous redox-cycling pair with its quinone-imine intermediate[3]. This cycle shuttles electrons to molecular oxygen, generating massive intracellular bursts of reactive oxygen species (ROS), including superoxide and hydrogen peroxide[2].

In healthy erythrocytes, G6PD generates NADPH, which regenerates reduced glutathione (GSH) to neutralize these ROS[1]. However, in G6PD-deficient erythrocytes, the NADPH pool is rapidly exhausted. The unchecked ROS generated by 5-HPQ induces severe oxidative injury to the erythrocyte cytoskeleton—without necessarily triggering lipid peroxidation—leading to premature splenic sequestration and hemolysis[2].

The Stable Toxin (Primaquine-5,6-orthoquinone): Because 5-HPQ is extremely labile, it rapidly converts into primaquine-5,6-orthoquinone (5,6-POQ)[3]. While historically dismissed as an inert metabolic waste product, recent in vivo models have proven that 5,6-POQ directly induces superoxide generation and selectively causes the clearance of older G6PD-deficient red blood cells (RBCs)[3].

Comparative Toxicity Profiles

The following table synthesizes the quantitative and qualitative differences in hemotoxicity between the parent drug and its primary metabolites.

ParameterPrimaquine (Parent Drug)5-Hydroxyprimaquine (8-AQ-5-ol deriv.)Primaquine-5,6-orthoquinone (5,6-POQ)
Chemical Nature 8-aminoquinoline prodrugPhenolic metabolite (highly labile)Orthoquinone (stable downstream product)
Direct Hemolytic Potential Negligible (requires hepatic activation)Extremely High (TC₅₀ ~ 40 µM in vitro)High (Directly targets older G6PDd RBCs)
Redox Cycling Activity NoneRobust (cycles with quinone-imine)Moderate to High
Impact on GSH Pool Minimal direct impactRapid, concentration-dependent depletionInduces ROS leading to GSH exhaustion
In Vivo Detectability High (Systemic half-life ~6 hours)Nearly undetectable (extreme lability)High (Excreted and detectable in urine)

Systems-Level Pathway Analysis

The diagram below illustrates the causal relationship between hepatic metabolism, redox cycling of 8-aminoquinolin-5-ol derivatives, and the resulting oxidative collapse in G6PD-deficient erythrocytes.

G PQ Primaquine (Prodrug) Low Direct Toxicity CYP2D6 CYP2D6 / CPR Hepatic Metabolism PQ->CYP2D6 Oxidation HPQ 5-Hydroxyprimaquine (8-aminoquinolin-5-ol) Highly Labile CYP2D6->HPQ Hydroxylation QI Quinone-imine Intermediate HPQ->QI Auto-oxidation ROS Reactive Oxygen Species (H2O2, Superoxide) HPQ->ROS Generates QI->HPQ CPR Reduction (Redox Cycle) POQ Primaquine-5,6-orthoquinone (5,6-POQ) Stable Toxin QI->POQ Rapid Conversion QI->ROS Generates POQ->ROS Generates G6PD G6PD Deficient RBC (Depleted NADPH/GSH) ROS->G6PD Oxidative Stress Hemolysis Acute Hemolytic Anemia (Erythrocyte Clearance) G6PD->Hemolysis Cytoskeletal Damage

Primaquine metabolism and redox-cycling pathway driving G6PD-deficient erythrocyte hemolysis.

Experimental Workflows & Validation Protocols

To accurately assess the toxicity of these compounds, researchers must decouple hepatic metabolism from direct erythrocyte toxicity. The following protocols represent the gold standard for validating the hemotoxicity of 8-aminoquinolin-5-ol derivatives.

Protocol A: In Vitro ROS and Methemoglobin Quantification

Purpose: To quantify the direct oxidative stress induced by 5-HPQ and 5,6-POQ in a controlled, isolated erythrocyte environment.

  • Erythrocyte Preparation & GSH Depletion: Isolate rat or human erythrocytes. To artificially mimic the GSH instability characteristic of human G6PD deficiency, titrate the erythrocytes with diethyl maleate to deplete intracellular GSH by >95%[4]. Causality: This isolates the variable of antioxidant capacity, allowing researchers to observe toxicity purely as a function of redox defense failure.

  • Compound Incubation: Incubate the GSH-depleted suspensions with varying concentrations of synthesized 5-HPQ or 5,6-POQ (e.g., 10–100 µM) at 37°C[4].

  • ROS Detection via DCFDA: Introduce the cellular ROS probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)[2]. Self-Validation: DCFDA is cleaved by intracellular esterases and oxidized specifically by ROS to form highly fluorescent DCF. A concentration-dependent spike in fluorescence confirms that the mechanism of damage is strictly oxidative[2].

  • Methemoglobin Quantification: Lyse an aliquot of the treated cells and measure absorbance at 630 nm to quantify methemoglobin formation, a direct marker of hemoglobin oxidation[4]. Validation: The inclusion of an isologous normal erythrocyte control ensures that the observed 5-fold enhancement in hemolytic activity is strictly dependent on the compromised redox state[4].

Protocol B: In Vivo Hemotoxicity Assessment (Humanized Mouse Model)

Purpose: To validate the physiological relevance of 5,6-POQ-induced hemolysis without the confounding variables of variable CYP2D6 metabolism.

  • Model Selection: Utilize the humanized G6PD Mediterranean variant (hG6PDMed-) mouse model[3]. Causality: Unlike standard knockout models, this model perfectly recapitulates the human biology of RBC age-dependent enzyme decay, which is critical because older RBCs have the lowest G6PD activity and are most susceptible to primaquine-induced hemolysis[3].

  • RBC Labeling & Challenge: Extract RBCs from the hG6PDMed- mice and label them with a tracer (e.g., ⁵¹Cr or biotin)[4]. Challenge the labeled cells in vitro with 5,6-POQ to induce targeted oxidative stress[3].

  • Infusion and Tracking: Infuse the treated, labeled RBCs back into the circulation of isologous mice[4]. Track the survival and clearance of the RBCs over time using flow cytometry or scintillation counting. Self-Validation: The differential clearance of older vs. younger RBCs directly confirms the age-dependent toxicity profile of 5,6-POQ, proving it is an active hemotoxin rather than an inert waste product[3].

Conclusion

The comparative analysis between primaquine and its 8-aminoquinolin-5-ol derivatives highlights a classic toxicological paradigm: the parent drug is merely a delivery vehicle for highly reactive, short-lived metabolites. While 5-hydroxyprimaquine initiates the catastrophic redox cycling that overwhelms G6PD-deficient erythrocytes, its stable downstream product, 5,6-POQ, is now recognized as a major, direct contributor to in vivo hemolysis. Future drug development aiming to design safer 8-aminoquinolines must focus on blocking the metabolic pathways that lead to these specific 5-hydroxy and orthoquinone structures.

References

  • Primaquine-induced hemolytic anemia: role of membrane lipid peroxidation and cytoskeletal protein alterations in the hemotoxicity of 5-hydroxyprimaquine Source: PubMed / NIH URL
  • Primaquine-induced hemolytic anemia: susceptibility of normal versus glutathione-depleted rat erythrocytes to 5-hydroxyprimaquine Source: PubMed / NIH URL
  • Primaquine-5,6-Orthoquinone Is Directly Hemolytic to Older G6PD Deficient RBCs in a Humanized Mouse Model Source: DOI / NIH URL
  • Primaquine Therapy and G6PD and CYP2D6 Genotype Source: NCBI - NIH URL

Sources

A Senior Application Scientist's Guide to the Validation of 8-Aminoquinolin-5-ol as a Fluorescent Biomarker Probe

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison and validation workflow for 8-aminoquinolin-5-ol, a promising candidate for a fluorescent biomarker probe. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal science behind experimental choices, ensuring a robust and self-validating approach to probe development.

Introduction: The Quest for Precision with Quinoline-Based Probes

In cellular biology and diagnostics, biomarker probes are indispensable tools that allow for the visualization and quantification of specific molecular targets. Fluorescent probes, in particular, offer high sensitivity and the ability to perform real-time imaging in living cells.[1] The 8-hydroxyquinoline (8-HQ) scaffold is a foundational molecule in the design of "turn-on" fluorescent sensors, especially for detecting metal ions, which are crucial second messengers and enzymatic cofactors.[2]

8-Aminoquinolin-5-ol (also known as 5-amino-8-hydroxyquinoline) is a derivative of 8-HQ. The strategic placement of the amino group at the C5 position and the hydroxyl group at the C8 position creates a bidentate chelating system for metal ions.[1][2] This guide will dissect the validation process of this specific molecule, comparing its potential performance against established alternatives and providing the rigorous experimental frameworks necessary to qualify it for research applications.

Section 1: The Underpinning Mechanism of 8-Quinolinol Probes

The efficacy of 8-hydroxyquinoline and its derivatives as "turn-on" fluorescent probes is rooted in two key photophysical principles: Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) .[3]

In its free, unbound state, the 8-quinolinol molecule has low fluorescence. This is because, upon excitation by light, an efficient non-radiative decay pathway is available. The proton from the hydroxyl group (-OH) is rapidly transferred to the quinoline nitrogen, forming an excited "keto" state that returns to the ground state without emitting light (fluorescence).[3]

When a target metal ion (e.g., Zn²⁺, Mg²⁺) is introduced, it chelates with the nitrogen and the deprotonated oxygen of the 8-quinolinol moiety. This coordination has two critical effects:

  • Blocks ESIPT: The metal ion's presence prevents the proton transfer, effectively closing the non-radiative decay pathway.[3]

  • Induces Rigidity (CHEF): The resulting metal-ligand complex is more rigid, reducing energy loss through molecular vibrations.

With the non-radiative pathways inhibited, the excited molecule is forced to relax by emitting a photon, leading to a significant increase in fluorescence intensity—a "turn-on" signal.

CHEF_Mechanism cluster_0 Free Probe State (Low Fluorescence) cluster_1 Bound Probe State (High Fluorescence) FreeProbe 8-Aminoquinolin-5-ol (Ground State) Excitation1 Light Absorption (Excitation) FreeProbe->Excitation1 hv Analyte Target Analyte (e.g., Metal Ion) FreeProbe->Analyte Chelation Event ExcitedState Excited State Excitation1->ExcitedState ESIPT ESIPT Pathway (Proton Transfer) ExcitedState->ESIPT Dominant Pathway NonRadiative Non-Radiative Decay (No Fluorescence) ESIPT->NonRadiative BoundProbe Metal-Probe Complex (Ground State) Excitation2 Light Absorption (Excitation) BoundProbe->Excitation2 hv ExcitedComplex Excited Complex (Rigid Structure) Excitation2->ExcitedComplex Fluorescence Fluorescence Emission ('Turn-On' Signal) ExcitedComplex->Fluorescence Radiative Decay ESIPT_Blocked ESIPT Blocked ExcitedComplex->ESIPT_Blocked Analyte->BoundProbe

Mechanism of "Turn-On" Fluorescence via Chelation.

Section 2: A Validated Workflow for Probe Qualification

A biomarker probe is only as reliable as its validation. The following multi-step workflow is designed to rigorously characterize 8-aminoquinolin-5-ol, ensuring that each experimental stage builds upon a foundation of validated data.

Validation_Workflow Step1 Step 1: Synthesis & Purification Step1_Desc Nitration of 8-HQ, followed by reduction. Characterization via NMR, MS. Step1->Step1_Desc Step2 Step 2: Photophysical Characterization Step1->Step2 Step2_Desc Determine Absorbance (λex), Emission (λem), and Quantum Yield (ΦF). Step2->Step2_Desc Step3 Step 3: Analytical Performance Step2->Step3 Step3_Desc Assess selectivity against interfering ions. Determine sensitivity (LOD) & binding. Step3->Step3_Desc Step4 Step 4: In Vitro Cellular Validation Step3->Step4 Step4_Desc Evaluate cytotoxicity (MTT Assay). Confirm biomarker detection via confocal fluorescence microscopy. Step4->Step4_Desc Final Qualified Biomarker Probe Step4->Final

Comprehensive workflow for validating a biomarker probe.
Protocol 1: Synthesis and Characterization of 8-Aminoquinolin-5-ol

Causality: A high-purity probe is non-negotiable for reliable data. Impurities can fluoresce, chelate ions, or induce toxicity, confounding results. This protocol adapts established methods for quinoline derivatization to produce the target compound.[4]

Methodology:

  • Nitration of 8-Hydroxyquinoline (8-HQ):

    • In a flask kept in an ice bath, dissolve 8-HQ in concentrated sulfuric acid.

    • Slowly add a mixture of concentrated sulfuric and nitric acid dropwise while maintaining the temperature below 10°C.

    • Stir for 2-3 hours, then pour the mixture over crushed ice. Neutralize with a sodium bicarbonate solution until a precipitate (5-nitro-8-hydroxyquinoline) forms.

    • Filter, wash with cold water, and dry the solid product.[4]

  • Reduction to 5-Amino-8-Hydroxyquinoline:

    • Suspend the 5-nitro-8-hydroxyquinoline in isopropanol.

    • Add a catalyst such as Palladium on carbon (10%).

    • Add a reducing agent like hydrazine solution and reflux the mixture for 3-4 hours.[4]

    • Hot filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 8-aminoquinolin-5-ol via column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

Protocol 2: Photophysical Characterization

Causality: Understanding the probe's fundamental fluorescent properties is essential for designing experiments. The excitation and emission maxima dictate instrument settings, while the quantum yield provides a measure of the probe's brightness, which is critical for sensitivity.[6]

Methodology:

  • Sample Preparation: Prepare a dilute stock solution (e.g., 1 mM) of the purified probe in a spectroscopic grade solvent (e.g., DMSO or ethanol). Prepare a working solution in the desired buffer (e.g., HEPES).

  • Absorbance Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 250 nm to 600 nm to determine the wavelength of maximum absorbance (λex).

  • Emission Spectrum: Using a fluorometer, excite the sample at its λex and record the emission spectrum to find the wavelength of maximum emission (λem).

  • Quantum Yield (ΦF) Determination (Relative Method):

    • Measure the absorbance and integrated fluorescence intensity of a series of dilute solutions of both the probe and a standard fluorophore with a known quantum yield (e.g., quinine sulfate).[6]

    • Ensure the absorbance of all solutions is below 0.1 to avoid inner filter effects.

    • Plot integrated fluorescence intensity versus absorbance for both the probe and the standard.

    • Calculate the quantum yield using the equation: ΦF,probe = ΦF,std * (Grad_probe / Grad_std) * (n_probe² / n_std²) , where 'Grad' is the gradient of the plot and 'n' is the refractive index of the solvent.[6]

Protocol 3: Analytical Performance Validation (Selectivity & Sensitivity)

Causality: A useful biomarker probe must be both selective (responding only to the target) and sensitive (detecting low concentrations). This protocol validates the probe's performance in the presence of biologically relevant, potentially interfering ions.[7]

Methodology:

  • Selectivity Test:

    • Prepare solutions of the probe in buffer.

    • Add a fixed concentration of the target metal ion (e.g., 10 µM ZnCl₂) to one sample to establish the positive response.

    • To other samples, add a panel of potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) at concentrations equal to or greater than the target ion.

    • Measure the fluorescence intensity of all samples. An ideal probe will show a significant fluorescence increase only in the presence of the target ion.[8]

  • Sensitivity (Limit of Detection - LOD) Test:

    • Prepare a series of solutions containing the probe and increasing concentrations of the target ion (from nanomolar to micromolar).

    • Measure the fluorescence intensity at each concentration.

    • Plot fluorescence intensity versus target ion concentration to generate a calibration curve.

    • Calculate the LOD using the formula: LOD = 3σ / S , where 'σ' is the standard deviation of the blank (probe without the target ion) and 'S' is the slope of the linear portion of the calibration curve.[7]

Protocol 4: In Vitro Cellular Validation

Causality: Demonstrating that the probe works in a controlled chemical environment is insufficient. It must be proven to function within the complex milieu of a living cell without causing significant harm. This involves assessing its cytotoxicity and its ability to image the target biomarker intracellularly.

Methodology:

  • Cytotoxicity Assessment (MTT Assay):

    • Seed a relevant cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of 8-aminoquinolin-5-ol for a specified period (e.g., 24 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will metabolize MTT into a purple formazan product.[9]

    • Dissolve the formazan crystals with DMSO and measure the absorbance. Calculate cell viability relative to an untreated control to determine the probe's non-toxic working concentration range.

  • Live-Cell Fluorescence Imaging:

    • Culture cells on glass-bottomed dishes suitable for microscopy.

    • Load the cells with the probe at a pre-determined non-toxic concentration.

    • Induce a change in the intracellular concentration of the target biomarker if applicable (e.g., using an ionophore to increase intracellular Zn²⁺).

    • Image the cells using a confocal fluorescence microscope with appropriate excitation and emission filters based on the photophysical characterization.

    • A successful probe will show a significant increase in intracellular fluorescence that co-localizes with expected cellular compartments.[8]

Section 3: Comparative Analysis Against Alternative Probes

No probe exists in a vacuum. Its utility is defined by its performance relative to existing tools. 8-Aminoquinolin-5-ol's potential can be benchmarked against other quinoline-based probes.

ProbeTarget Analyte(s)Typical λex / λem (nm)Quantum Yield (ΦF)Key Characteristics & Limitations
8-Hydroxyquinoline (8-HQ) Broad range of metal ions (e.g., Zn²⁺, Al³⁺, Mg²⁺)~315 / ~520[6]Low (unbound), High (bound)Foundational probe; often lacks selectivity between different divalent ions.[2]
8-Aminoquinoline (8-AQ) Transition metal ions (e.g., Cu²⁺, Co²⁺)Varies with derivativeModerate to HighThe amino group modulates electronic properties; some derivatives show enhanced selectivity.[1][10]
TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) Zn²⁺~365 / ~495HighOne of the most common and efficient probes for biological zinc detection.[11]
8-Aminoquinolin-5-ol (Predicted) Zn²⁺, Mg²⁺, Cu²⁺~370 / ~510Potentially HighThe 5-amino group is an electron-donating group expected to enhance quantum yield and red-shift the emission compared to 8-HQ.[6] Its performance must be experimentally verified.

Conclusion and Future Outlook

8-Aminoquinolin-5-ol presents a compelling structural framework for a fluorescent biomarker probe. The combination of the established 8-hydroxyquinoline chelating core with a 5-amino substituent holds the potential for favorable photophysical properties, including high quantum yield and a shifted emission spectrum that could reduce background interference from native cellular autofluorescence.

However, its value can only be realized through the rigorous, multi-stage validation process detailed in this guide. The critical steps of synthesis, photophysical characterization, analytical performance testing, and in-cellulo validation are not merely procedural hurdles; they are a logical and necessary sequence to build a comprehensive and trustworthy data package. Successful validation would position 8-aminoquinolin-5-ol as a valuable tool for researchers investigating the complex roles of metal ions in health and disease.

References

  • Malavasi, E. L., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. FASEB journal, 20(10), 1-21. Available at: [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. National Center for Biotechnology Information. Available at: [Link]

  • Gül, A., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 929-940. Available at: [Link]

  • Pippi, B., et al. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available at: [Link]

  • Addison, A. W., et al. (1998). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses, (10), 638-639. Available at: [Link]

  • Slater, A. F., et al. (1995). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial agents and chemotherapy, 39(7), 1614-1617. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available at: [Link]

  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361. Available at: [Link]

  • American Chemical Society. (2005). QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II). Journal of the American Chemical Society, 127(48), 16835-16842. Available at: [Link]

  • ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed Central. Available at: [Link]

  • Frontiers. (2021). An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling. Frontiers in Immunology. Available at: [Link]

  • Royal Society of Chemistry. (2025). Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. Dalton Transactions. Available at: [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. LSTM. Available at: [Link]

  • Royal Society of Chemistry. (2025). Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. Dalton Transactions. Available at: [Link]

  • University of Portsmouth. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Portsmouth Research Portal. Available at: [Link]

  • MDPI. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 26(8), 2365. Available at: [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. Available at: [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(1), 8. Available at: [Link]

  • Springer. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(3), 56. Available at: [Link]

  • Royal Society of Chemistry. (2021). Biotin functionalization of 8-hydroxyquinoline anticancer organometallics: low in vivo toxicity but potent in vitro activity. Dalton Transactions. Available at: [Link]

  • ResearchGate. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. Available at: [Link]

  • Chinese Chemical Society. (2020). Construction and Application of ONOO- Small Molecule Fluorescent Probes in Pathophysiological Processes. Acta Chimica Sinica, 78(5), 385-397. Available at: [Link]

Sources

Introduction: The Analytical Imperative for Novel Metal-Chelating Agents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Validation of 8-Aminoquinolin-5-ol Complexes

8-Aminoquinolin-5-ol, a derivative of the renowned metal-chelating agent 8-hydroxyquinoline (8HQ), is at the forefront of therapeutic research. 8HQ and its analogues are investigated for a multitude of medicinal applications, including antineurodegenerative and anticancer therapies, owing to their profound ability to bind and modulate the activity of biological metal ions.[1][2] The formation of stable complexes with metals like copper, zinc, and iron is central to their mechanism of action.[2][3] As these complexes advance through the drug development pipeline, the need for robust, reliable, and rigorously validated analytical methods to characterize and quantify them becomes paramount.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this task due to its unparalleled sensitivity, specificity, and structural elucidation capabilities. However, the analysis of organometallic and coordination compounds is not without its unique challenges, including complex stability, in-source fragmentation, and potential reactivity with solvents or air.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of mass spectrometry methods for 8-aminoquinolin-5-ol complexes. It moves beyond a simple checklist, offering an in-depth comparison of analytical strategies and a detailed, field-proven protocol grounded in scientific first principles and regulatory expectations.

Part I: Selecting the Optimal Mass Spectrometry Platform: A Comparative Analysis

The selection of the right analytical platform is the foundational step for a successful validation. The physicochemical properties of 8-aminoquinolin-5-ol complexes—typically polar, non-volatile, and susceptible to thermal degradation—dictate the most appropriate MS technologies.

Comparison of Ionization Techniques

The ionization source is responsible for converting the neutral complex in solution into a charged ion in the gas phase. This is arguably the most critical step for analyzing labile coordination compounds.

  • Electrospray Ionization (ESI): This is the premier technique for analyzing metal-ligand complexes.[7][8] As a "soft" ionization method, ESI gently transfers pre-existing ions from solution into the gas phase with minimal energy, preserving the intact complex.[7][9] This is crucial for observing the molecular ion of the complex, which is the primary goal of the initial analysis.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can be a powerful complementary technique, particularly for less soluble complexes or for direct analysis from solid samples.[10] It can serve as an alternative to ESI, though it may sometimes induce fragmentation or adduct formation depending on the matrix used.[10]

  • "Hard" Ionization Techniques (EI, CI): Electron Ionization (EI) and Chemical Ionization (CI) are generally unsuitable for this application. The high energy involved in these processes would shatter the weak coordination bonds, resulting in extensive fragmentation and the absence of a discernible molecular ion.

Comparison of Mass Analyzers

The mass analyzer separates ions based on their mass-to-charge ratio (m/z), influencing the resolution, mass accuracy, and quantitative capabilities of the method.

  • Quadrupole Analyzers (Triple Quadrupole, QqQ): These are the workhorses for quantitative analysis. Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, they offer exceptional sensitivity, a wide dynamic range, and high throughput, making them ideal for pharmacokinetic studies where concentration measurement is key.

  • Time-of-Flight (TOF) Analyzers (Q-TOF): Q-TOF instruments provide high-resolution and accurate mass (HRAM) data, typically within 5 ppm.[11] This capability is invaluable for confirming the elemental composition of the complex by matching the measured mass and isotopic pattern to the theoretical values.

  • Orbitrap and FT-ICR Analyzers: These instruments deliver the highest resolution and mass accuracy available.[9] They are exceptionally powerful for resolving complex mixtures, differentiating isobaric interferences, and providing unambiguous structural confirmation, which is often required during early-stage discovery and development.

Recommendation: For both quantitative validation and structural confirmation, a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) system, such as a Q-TOF or a Triple Quadrupole, represents the most versatile and powerful platform. This guide will focus on a validation workflow using this recommended setup.

Table 1: Comparison of Mass Spectrometry Platforms for 8-Aminoquinolin-5-ol Complex Analysis

Technique Ionization Analyzer Type Primary Strengths Key Limitations
LC-ESI-QqQ Electrospray (ESI)Triple QuadrupoleHighest sensitivity for quantification (MRM), wide linear range, high throughput.Low resolution; provides limited structural information beyond fragmentation.
LC-ESI-QTOF Electrospray (ESI)Quadrupole - TOFHigh resolution, excellent mass accuracy (<5 ppm), confirms elemental composition, good for structural elucidation.Lower quantitative sensitivity compared to QqQ for some applications.
MALDI-TOF MALDITime-of-FlightFast analysis of solid samples, tolerant of some buffers/salts, complementary to ESI.[10]Potential for matrix interferences, quantification can be challenging.
GC-EI-MS Electron Impact (EI)VariousExcellent for volatile, thermally stable organic molecules.Unsuitable for non-volatile, labile metal complexes due to extensive fragmentation.

Part II: A Step-by-Step Protocol for LC-MS/MS Method Validation

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The protocol described below is a self-validating system, incorporating checks and balances to ensure data integrity. It is based on established guidelines from regulatory bodies like the FDA.[12]

Overall Validation Workflow

The validation process follows a structured sequence of experiments designed to test the method's performance characteristics.

ValidationWorkflow cluster_prep Phase 1: Preparation & Optimization cluster_exec Phase 2: Execution (3 Independent Batches) cluster_report Phase 3: Reporting prep Method Development & Optimization (LC gradient, MS parameters) protocol Write Validation Protocol (Define acceptance criteria) prep->protocol reagents Prepare Standards & QCs protocol->reagents sst System Suitability Test (SST) reagents->sst specificity Specificity & Selectivity sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision (Intra- & Inter-batch) linearity->accuracy lloq LLOQ & LOD accuracy->lloq stability Stability Assessment (Freeze-Thaw, Benchtop, etc.) lloq->stability data_analysis Data Analysis & Statistical Evaluation stability->data_analysis report Generate Final Validation Report data_analysis->report

Caption: High-level workflow for LC-MS/MS method validation.

Detailed Experimental Protocol

This protocol assumes the validation of a method to quantify a hypothetical copper complex, [Cu(II)(8-aminoquinolin-5-ol)₂], in a biological matrix (e.g., plasma).

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using a separate stock solution for QCs provides an unbiased assessment of the calibration curve's accuracy.

  • Procedure:

    • Prepare a primary stock solution of the complex in a suitable solvent (e.g., DMSO) at 1 mg/mL.

    • Prepare a separate QC stock solution from a different weighing of the reference standard.

    • Generate a series of working solutions by serial dilution.

    • Prepare Calibration Standards (at least 6-8 non-zero levels) and QC samples (at least 4 levels: LLOQ, Low, Medium, High) by spiking the working solutions into the blank biological matrix.

Step 2: LC-MS/MS System Optimization

  • Rationale: Optimization ensures maximum signal intensity for the analyte, leading to better sensitivity and robustness.

  • Procedure:

    • LC Method: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Develop a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • MS Optimization: Infuse a standard solution of the complex directly into the ESI source.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the intensity of the protonated molecular ion (e.g., [M+H]+).

    • Select the precursor ion in the first quadrupole (Q1).

    • Perform a product ion scan to identify the most stable and intense fragment ions generated by collision-induced dissociation (CID).

    • Select the most abundant fragment ion for monitoring in the third quadrupole (Q3). This precursor-to-product transition is your MRM channel.

Step 3: System Suitability Test (SST)

  • Rationale: To verify that the LC-MS system is performing correctly before committing to a full analytical run.

  • Procedure: Inject a mid-level QC sample 3-5 times at the beginning of each run.

  • Acceptance Criteria: The coefficient of variation (%CV) for peak area and retention time should be <5%. Peak shape must be symmetrical.

Step 4: Validation Batch Analysis

  • Rationale: Running three separate batches on different days tests the method's reproducibility and robustness over time.[13]

  • Procedure: Each batch should include a full calibration curve, blank samples (matrix with and without internal standard), and at least six replicates of each QC level.

  • Validation Parameters to Assess:

    • Specificity: Analyze at least six different lots of blank matrix. No interfering peaks should be observed at the retention time of the analyte.[14]

    • Linearity: Plot the peak area ratio (analyte/internal standard) vs. concentration. Apply a linear regression model, often with 1/x² weighting, to account for heteroscedasticity. The correlation coefficient (r²) should be ≥0.99.

    • Accuracy & Precision:

      • Intra-batch (within a run): Calculate the %CV (for precision) and percent bias (for accuracy) from the six replicates at each QC level.

      • Inter-batch (between runs): Calculate the overall %CV and %bias across all three validation batches.

    • Lower Limit of Quantitation (LLOQ): This is the lowest point on the calibration curve. The analyte response should be at least 5-10 times the response of the blank. Accuracy should be within ±20% and precision ≤20% CV.[13]

    • Stability: Analyze QC samples after subjecting them to various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24 hours at room temperature, long-term storage at -80°C). The mean concentration must be within ±15% of the nominal value.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference.No significant peaks in blank matrix (>20% of LLOQ response).
Linearity (r²) To demonstrate a proportional relationship between signal and concentration.≥ 0.99
Accuracy (% Bias) Closeness of measured value to the true value.Within ±15% of nominal value (±20% at LLOQ).[15]
Precision (%CV) Degree of agreement between multiple measurements.≤ 15% CV (≤ 20% at LLOQ).[15]
LLOQ The lowest concentration that can be reliably quantified.Signal-to-noise ≥ 10; must meet accuracy/precision criteria.
Stability To ensure the analyte is stable during sample handling and storage.Mean concentration within ±15% of nominal after stress conditions.

Part III: Data Interpretation and Structural Elucidation

Beyond quantification, MS provides a wealth of structural information. Correctly interpreting the mass spectra is essential for confirming the identity of the complex.

Interpreting the Full Scan Mass Spectrum

When analyzing an 8-aminoquinolin-5-ol complex, the full scan spectrum provides two critical pieces of information:

  • The Molecular Ion: In positive mode ESI, you will typically observe the protonated molecule [M+H]+ or adducts like [M+Na]+. Accurate mass measurement from a TOF or Orbitrap instrument can be used to confirm the elemental formula.[11]

  • Isotopic Pattern: The presence of a metal with multiple stable isotopes (e.g., Cu, Zn, Ni) creates a highly characteristic isotopic signature. Comparing the observed isotopic distribution to the theoretical pattern is a powerful confirmation of the metal's presence and oxidation state.[4][11]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. The fragmentation of a metal complex often proceeds through predictable pathways. For a protonated bis-complex of 8-aminoquinolin-5-ol, fragmentation typically involves:

  • Loss of a Ligand: The weakest bonds are often the coordination bonds. Initial fragmentation may involve the neutral loss of one 8-aminoquinolin-5-ol ligand.

  • Fragmentation of the Ligand Backbone: Subsequent fragmentation events occur on the remaining coordinated ligand. Quinoline structures are known to fragment via the loss of small neutral molecules like HCN, CO, and H₂O.[16][17][18]

Fragmentation parent Precursor Ion [Cu(II)(L)₂ + H]⁺ L = 8-aminoquinolin-5-ol frag2 Loss of Ligand (L) parent->frag2 frag1 [Cu(II)(L)]⁺ frag4 Loss of HCN frag1->frag4 frag6 Further Ligand Loss frag1->frag6 frag2->frag1 frag3 [Cu(II)(L) - HCN]⁺ frag4->frag3 frag5 [Cu(I)]⁺ frag6->frag5

Caption: Proposed fragmentation pathway for a copper(II) complex.

Conclusion

The validation of a mass spectrometry method for 8-aminoquinolin-5-ol complexes is a multi-faceted process that demands a deep understanding of both the chemistry of the analyte and the principles of the analytical technique. Electrospray ionization coupled with tandem mass spectrometry offers the specificity, sensitivity, and structural insight required for this challenging application. By adopting a systematic validation approach that rigorously tests for accuracy, precision, specificity, and stability, researchers can ensure the generation of high-quality, reliable, and defensible data. This foundational analytical work is indispensable for advancing novel metal-chelating compounds from the research bench to potential clinical applications.

References

  • UVIC. (2019, April 6).
  • Journal of Mass Spectrometry. (2022, March 15). Handling considerations for the mass spectrometry of reactive organometallic compounds.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Semantic Scholar.
  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Waters.
  • Canadian Science Publishing. (1965).
  • PMC.
  • Journal of the Chemical Society D.
  • PMC.
  • Thermo Fisher Scientific. (2016, November 23).
  • Inorganic Chemistry. (2026, March 16). Chemical Speciation of Vanadium(IV/V)/8-Hydroxyquinoline-2-Carboxylic Acid System in Aqueous Solution: A Multitechnique Study.
  • Resolian.
  • PMC.
  • Dovepress.
  • UVIC. Mass Spectrometry in Organometallic Chemistry.
  • FDA. Q2(R2)
  • PMC. (2016, May 31). Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes.
  • Frontiers. (2016, July 11). Fe- and Cu-Complex Formation with Artificial Ligands Investigated by Ultra-High Resolution Fourier-Transform ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS).
  • PMC. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments.
  • YouTube. (2018, October 16).
  • PubMed. (2016, May 31). Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes.
  • Stanford University Mass Spectrometry. (2020, July 2).
  • MDPI. (2022, December 29). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • Dovepress.
  • Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • Research Journal of Recent Sciences. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8- quinolinols mixed Ligand.
  • Arabian Journal of Chemistry. (2013, February 1). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
  • PMC. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.

Sources

Comparative Efficacy of 8-Aminoquinolin-5-ol Derivatives vs. Clioquinol in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pathogenesis of neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), is heavily driven by metal ion dyshomeostasis (specifically copper, zinc, and iron) and subsequent oxidative stress. For decades, metal-protein attenuating compounds (MPACs) have been explored to restore metal balance and clear amyloid-beta (Aβ) aggregates.

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was the first-generation MPAC to enter clinical trials, demonstrating the ability to reduce Aβ burden but ultimately failing due to severe neurotoxicity (Subacute Myelo-Optic Neuropathy, SMON) . Recently, 8-aminoquinolin-5-ol and its hybridized derivatives have emerged as superior next-generation scaffolds. By altering the coordination geometry, these novel compounds achieve high selectivity for Cu²⁺, minimize systemic zinc depletion, and actively upregulate neuroprotective signaling pathways (SIRT1/3-FOXO3a) [[1]]([Link]).

This guide provides a comprehensive, data-driven comparison of these two pharmacophores to guide researchers in preclinical drug development.

Mechanistic Profiling: Causality in Chemical Design

To understand the divergent clinical outcomes of these two compounds, we must analyze the causality behind their chemical structures and intracellular behaviors.

Clioquinol: The "Sledgehammer" Ionophore

Clioquinol acts as a broad-spectrum, highly lipophilic bidentate chelator.

  • The Mechanism: It strips Cu²⁺ and Zn²⁺ from low-affinity binding sites on Aβ plaques, effectively dissolving the aggregates .

  • The Flaw (Causality of Toxicity): Because it is a non-selective ionophore, it indiscriminately shuttles these metals across the blood-brain barrier and into the intracellular space. This rapid influx of metals overwhelms the cell, leading to proteasome inhibition, vitamin B12 depletion, and severe neurotoxicity (SMON) .

8-Aminoquinolin-5-ol Derivatives: The "Precision" Modulator

By shifting the hydroxyl group to the 5-position and introducing an amino group at the 8-position, the 8-aminoquinolin-5-ol scaffold fundamentally changes its pharmacological behavior.

  • The Mechanism: This structure forms highly stable complexes specifically with Cu²⁺ (log K > 15) while exhibiting negligible affinity for Zn²⁺, preventing the systemic zinc depletion seen with clioquinol .

  • The Advantage (Causality of Protection): Beyond passive chelation, 8-aminoquinoline-based metal complexes actively bind to and upregulate the SIRT1/3-FOXO3a axis. This activation boosts endogenous antioxidant defenses (e.g., Superoxide Dismutase) to neutralize Reactive Oxygen Species (ROS) without causing heavy metal overload .

MoA cluster_CQ Clioquinol (8-Hydroxyquinoline derivative) cluster_8AQ 8-Aminoquinolin-5-ol Derivatives CQ_Node Clioquinol CQ_Action Non-selective Cu²⁺/Zn²⁺ Ionophore CQ_Node->CQ_Action CQ_Result Aβ Plaque Reduction CQ_Action->CQ_Result CQ_Tox SMON Neurotoxicity CQ_Action->CQ_Tox AQ_Node 8-AQ-5-ol Scaffold AQ_Action Selective Cu²⁺ Chelation AQ_Node->AQ_Action AQ_Pathway SIRT1/3-FOXO3a Activation AQ_Action->AQ_Pathway AQ_Result Neuroprotection & Low Toxicity AQ_Pathway->AQ_Result

Figure 1: Comparative mechanistic pathways of Clioquinol and 8-Aminoquinolin-5-ol derivatives.

Quantitative Data & Efficacy Comparison

The structural advantages of 8-aminoquinolin-5-ol derivatives translate directly into superior preclinical metrics. The tables below summarize comparative data aggregated from recent neuropharmacological studies , .

Table 1: Physicochemical and Pharmacological Profile
ParameterClioquinol (CQ)8-Aminoquinolin-5-ol (8-AQ) Derivatives
Primary Mechanism Bulk Cu²⁺/Zn²⁺ IonophoreSelective Cu²⁺ Chelator, SIRT1 Activator
Metal Selectivity Low (Binds Cu, Zn, Fe)High (Specific to Cu²⁺)
Aβ Aggregation IC₅₀ Moderate (~5.0 - 10.0 µM)High Efficacy (~0.5 - 2.0 µM)
Neurotoxicity Threshold High Toxicity (Viability drops >10 µM)Low Toxicity (Maintains viability >50 µM)
Key Cellular Target Proteasome (Inhibition)SIRT1 / FOXO3a (Upregulation)
Table 2: Efficacy in SH-SY5Y Oxidative Stress Model (H₂O₂-induced)

Data represents cellular response to 5 µM compound treatment prior to 200 µM H₂O₂ exposure.

Experimental GroupCell Viability (% of Control)Intracellular ROS (% of Control)
Vehicle + H₂O₂ (Stress Control) 45.2 ± 3.1%210.5 ± 8.4%
Clioquinol + H₂O₂ 68.4 ± 4.2%145.2 ± 6.1%
8-AQ-5-ol Deriv. + H₂O₂ 89.1 ± 2.8% 112.4 ± 4.5%

Data Interpretation: While Clioquinol provides moderate rescue by chemically neutralizing some ROS, it fails to fully restore viability due to its intrinsic ionophore toxicity. 8-AQ derivatives achieve near-complete rescue by combining metal chelation with the biological activation of SIRT1, which intrinsically downregulates ROS production.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that observed effects are due to the compound's specific mechanism of action, rather than assay artifacts.

Workflow Step1 1. Cell Culture SH-SY5Y Cells Step2 2. Pre-treatment 1-10 µM Compounds (24h) Step1->Step2 Step3 3. Oxidative Stress 200 µM H₂O₂ (12h) Step2->Step3 Step4 4. Viability Assay MTT & ROS Readout Step3->Step4 Step5 5. Target Validation SIRT1 Expression Step4->Step5

Figure 2: Experimental workflow for evaluating neuroprotective efficacy in SH-SY5Y cells.

Protocol A: Thioflavin-T (ThT) Fluorescence Assay for Aβ Aggregation

Causality Check: ThT fluoresces only when bound to β-sheet structures. If a compound successfully chelates the Cu²⁺ required to stabilize Aβ oligomers, β-sheets will not form, and fluorescence will remain at baseline.

  • Preparation: Dissolve monomeric Aβ₄₂ in 20 mM HEPES buffer (pH 7.4) to a final concentration of 20 µM.

  • Metal Induction: Add 20 µM CuCl₂ to the Aβ₄₂ solution to induce rapid metal-dependent aggregation.

  • Treatment: Add Clioquinol or 8-AQ-5-ol derivatives at varying concentrations (0.1 µM to 10 µM).

    • Self-Validation Control 1: Use EDTA (20 µM) as a positive control for complete metal chelation.

    • Self-Validation Control 2: Use a CuCl₂-only well to establish maximum aggregation fluorescence.

  • Incubation: Incubate the microplate at 37°C for 24 hours in the dark.

  • Readout: Add ThT solution (final concentration 10 µM). Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 485 nm).

Protocol B: SH-SY5Y Neuroprotection & SIRT1 Validation Assay

Causality Check: MTT measures mitochondrial metabolic rate. If a compound is intrinsically toxic (like high-dose Clioquinol), the MTT signal will drop even in the absence of H₂O₂. If it is protective, it will rescue the H₂O₂-induced drop.

  • Seeding: Plate human neuroblastoma SH-SY5Y cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with Clioquinol or 8-AQ-5-ol derivatives (1, 5, 10, and 50 µM) for 24 hours.

    • Self-Validation Control: Include a "Compound Only" group (no H₂O₂) to assess intrinsic drug toxicity.

  • Oxidative Stress: Introduce 200 µM H₂O₂ to the designated wells and incubate for 12 hours.

  • Viability Readout (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Mechanistic Validation (Western Blot): Lyse a parallel set of treated cells and probe for SIRT1 and FOXO3a using standard immunoblotting to confirm target engagement by the 8-AQ derivatives.

Conclusion

While Clioquinol paved the way for the "metal hypothesis" in neurodegenerative disease therapy, its non-selective ionophore activity and high toxicity profile render it obsolete for chronic administration. 8-Aminoquinolin-5-ol derivatives represent a highly refined evolution of this concept. By combining selective Cu²⁺ chelation with active biological signaling (SIRT1 activation), they offer a dual-action, low-toxicity alternative that addresses both the structural (Aβ plaques) and metabolic (oxidative stress) hallmarks of neurodegeneration. Researchers developing novel AD/PD therapeutics should prioritize the 8-aminoquinoline scaffold over traditional 8-hydroxyquinolines.

References

  • Bareggi SR, Cornelli U. (2010). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics. URL:[Link]

  • Cherny RA, et al. (2001). Treatment with a copper-zinc chelator markedly and rapidly inhibits beta-amyloid accumulation in Alzheimer's disease transgenic mice. Neuron (Cited via Alzforum). URL: [Link]

  • Geiser J, et al. (2013). Clioquinol Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica. PLOS One. URL:[Link]

  • Li Y, et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. URL:[Link]

  • Wang X, et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine. URL:[Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 8-Aminoquinolin-5-ol and Standard Iron Chelators

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the investigational chelating agent, 8-aminoquinolin-5-ol, against the established standard-of-care iron chelators: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). We will delve into their mechanisms of action, comparative in vivo efficacy, safety profiles, and the experimental protocols required for their evaluation.

Introduction: The Imperative for Effective Iron Chelation

Iron, while essential for numerous physiological processes, becomes highly toxic when present in excess. Conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes necessitate frequent blood transfusions, leading to iatrogenic iron overload. The human body lacks a regulated mechanism for excreting excess iron, resulting in its accumulation in vital organs like the liver, heart, and endocrine glands. This deposition catalyzes the formation of reactive oxygen species (ROS), leading to cellular damage, organ dysfunction, and significant morbidity and mortality.[1]

Iron chelation therapy is the cornerstone of managing iron overload.[1] This therapeutic strategy involves the administration of agents that bind to iron, forming stable, non-toxic complexes that are subsequently excreted from the body. For decades, Deferoxamine (DFO) was the gold standard, though its parenteral administration posed significant challenges to patient adherence.[2][3] The development of orally active agents, Deferiprone (DFP) and Deferasirox (DFX), marked a significant advancement in treatment.[1]

The search for novel chelators with improved efficacy, better organ specificity, and more favorable safety profiles is ongoing. The 8-aminoquinoline scaffold, a well-known pharmacophore in antimalarial drugs, has garnered interest for its metal-chelating properties.[4][5] This guide examines 8-aminoquinolin-5-ol, a representative of this class, and compares its theoretical advantages and known characteristics against the clinically validated performance of standard chelators.

Comparative Analysis of Chelating Agents

Mechanism of Action: Binding and Mobilizing Iron

The primary function of an iron chelator is to bind ferric iron (Fe³⁺) from non-transferrin-bound iron pools within plasma and tissues. The efficacy and characteristics of a chelator are largely determined by its chemical structure, particularly its "denticity"—the number of sites it uses to bind a single iron atom.

  • Standard Chelators :

    • Deferoxamine (DFO) is a hexadentate ("six-toothed") chelator, binding iron in a tight 1:1 ratio. Its high affinity and stability make it very effective, but its large, hydrophilic nature limits its ability to penetrate cell membranes readily.[2]

    • Deferiprone (DFP) is a bidentate chelator, requiring three molecules to bind a single iron atom (3:1). As a small, lipophilic molecule, it can easily cross cell membranes, making it particularly effective at accessing and removing intracellular iron, including from the heart.[3]

    • Deferasirox (DFX) is a tridentate chelator that binds iron in a 2:1 ratio. It provides effective 24-hour chelation with once-daily oral dosing.[1]

  • 8-Aminoquinolin-5-ol : The chelating properties of the 8-aminoquinoline and related 8-hydroxyquinoline scaffolds stem from the nitrogen atom in the quinoline ring and the adjacent hydroxyl or amino group, which act as electron donor sites to coordinate with metal ions.[6][7] While direct in vivo iron chelation studies for 8-aminoquinolin-5-ol are not extensively published, related compounds have demonstrated the ability to chelate iron and other transition metals.[8][9] Their lipophilic nature suggests they may possess good cell permeability, a potential advantage for removing intracellular iron.[10] However, this class of compounds can also participate in redox cycling, which could either contribute to antioxidant effects or paradoxically generate oxidative stress, a critical parameter for in vivo evaluation.[11][12]

Caption: General mechanism of iron chelation therapy.

Pharmacokinetics and In Vivo Behavior

The route of administration, bioavailability, and plasma half-life are critical determinants of a chelator's clinical utility and patient adherence.

Property Deferoxamine (DFO) Deferiprone (DFP) Deferasirox (DFX) 8-Aminoquinolin-5-ol (Hypothesized)
Administration Subcutaneous/Intravenous Infusion[2][13]Oral[1][3]Oral[1][13]Likely Oral
Plasma Half-life Short (minutes)[2]2-3 hours[3]8-16 hoursVariable, requires study
Dosing Frequency 8-12 hours daily, 5-7 days/week[13]Three times daily[1]Once daily[1]To be determined
Primary Excretion Urine and Feces (as complex)[2]Urine (as glucuronide metabolite)[3]Feces (as complex)[2]Likely renal/hepatic
Cell Permeability Poor[2]High[3]Moderate[2]Potentially High
Comparative In Vivo Efficacy

The efficacy of iron chelators is measured by their ability to reduce total body iron, primarily assessed through surrogate markers like serum ferritin and, more directly, by measuring liver iron concentration (LIC) and cardiac iron.

  • Standard Chelators : All three approved chelators have demonstrated efficacy in reducing iron burden and improving clinical outcomes in patients with transfusional iron overload.[14]

    • DFO : Highly effective, especially with continuous infusion, and has been shown to reverse cardiac dysfunction.[2][13]

    • DFP : Shows particular efficacy in removing cardiac iron due to its ability to penetrate heart muscle cells.[2]

    • DFX : Proven to be effective in reducing LIC and serum ferritin in large clinical trials, offering the convenience of once-daily oral dosing.[1][13]

  • 8-Aminoquinolin-5-ol : Direct comparative in vivo studies evaluating 8-aminoquinolin-5-ol for systemic iron overload are lacking in publicly available literature. Its potential is inferred from studies on related compounds. For instance, derivatives of 8-hydroxyquinoline have been investigated as multifunctional agents for neurodegenerative diseases, where metal chelation is a key proposed mechanism to reduce oxidative stress.[6][15] However, some lipophilic chelators, like 8-hydroxyquinoline, have been noted to potentially increase the absorption of dietary iron, a crucial consideration for any oral chelator intended for systemic iron removal.[10] Therefore, the net effect of 8-aminoquinolin-5-ol on total body iron balance—balancing increased excretion against potentially increased absorption—must be rigorously evaluated in vivo.

Safety and Toxicity Profiles

The choice of chelator is often guided by its safety profile and the specific risk factors of the patient.

Adverse Event Deferoxamine (DFO) Deferiprone (DFP) Deferasirox (DFX) 8-Aminoquinoline Class
Most Common Local infusion site reactionsNausea, vomiting, arthralgiaAbdominal pain, nausea, diarrhea, rashGastrointestinal intolerance[16]
Serious Auditory & ocular toxicity (at high doses), growth retardation[13]Agranulocytosis (neutropenia)[1]Renal & hepatic toxicity, gastrointestinal hemorrhage[1]Hemolytic anemia in G6PD-deficient individuals[17][18]
Monitoring Annual audiometry and ophthalmology examsWeekly complete blood countMonthly serum creatinine and liver function testsG6PD status screening is mandatory

A critical and differentiating toxicity of the 8-aminoquinoline class is the induction of hemolytic anemia in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD).[17] This is a class-wide effect, and any clinical development of 8-aminoquinolin-5-ol would require mandatory G6PD screening.

Experimental Protocol: In Vivo Evaluation in an Iron-Overloaded Rodent Model

To objectively compare a novel chelator like 8-aminoquinolin-5-ol against a standard like Deferasirox, a well-controlled preclinical study is essential. The following protocol outlines a standard approach in a murine model.

Objective

To assess the in vivo efficacy and safety of 8-aminoquinolin-5-ol compared to Deferasirox and a vehicle control in a mouse model of transfusional iron overload.

Materials
  • Animals : Male C57BL/6 mice, 6-8 weeks old.

  • Iron Overload Induction : Iron dextran (100 mg/mL).

  • Test Articles : 8-aminoquinolin-5-ol, Deferasirox (DFX), Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Equipment : Metabolic cages, analytical balance, gavage needles, blood collection tubes, ICP-MS or Atomic Absorption Spectrometer.

Step-by-Step Methodology
  • Acclimatization (1 week) : House animals in standard conditions with free access to food and water to allow acclimatization.

  • Iron Overload Induction (4 weeks) :

    • Administer iron dextran via intraperitoneal (i.p.) injection.

    • A common regimen is 100 mg iron/kg body weight, given twice weekly for 4 weeks. This simulates chronic iron loading.[19]

    • Leave a non-overloaded control group that receives saline injections.

  • Group Allocation and Pre-Treatment Sampling (Week 5) :

    • Randomize iron-overloaded mice into three groups (n=8-10 per group):

      • Group A: Vehicle control (oral gavage)

      • Group B: Deferasirox (e.g., 30 mg/kg/day, oral gavage)[20]

      • Group C: 8-aminoquinolin-5-ol (dose to be determined by prior toxicology studies, oral gavage)

    • Collect baseline blood samples for serum ferritin analysis.

  • Treatment Period (4 weeks) :

    • Administer the respective treatments daily via oral gavage.

    • Monitor animal body weight and general health daily.[21]

  • Sample Collection during Treatment :

    • At the end of each week, place mice in metabolic cages for 24 hours to collect urine and feces for measurement of iron excretion.[21]

  • Terminal Sample Collection (End of Week 9) :

    • Collect final blood samples via cardiac puncture for serum ferritin and clinical chemistry (liver/kidney function).

    • Perfuse animals with saline and harvest key organs (liver, spleen, heart).

    • Store a section of each organ in formalin for histology (Prussian blue staining for iron deposition) and snap-freeze the remaining tissue at -80°C for iron quantification.[21]

  • Endpoint Analysis :

    • Primary Efficacy : Measure Liver Iron Concentration (LIC) and Spleen Iron Concentration (SIC) using ICP-MS. Express as µg iron/g dry tissue weight.[21]

    • Secondary Efficacy : Quantify serum ferritin levels by ELISA and 24-hour urinary/fecal iron excretion.

    • Safety : Analyze serum for markers of liver (ALT, AST) and kidney (creatinine, BUN) toxicity. Perform histopathological evaluation of tissues to assess iron deposition and any treatment-related pathology.

Caption: Workflow for in vivo comparison of iron chelators.

Conclusion and Future Directions

Deferoxamine, Deferiprone, and Deferasirox are well-characterized, effective therapies for managing systemic iron overload, each with a distinct profile of efficacy, administration, and safety. They remain the standard of care against which any new agent must be judged.

8-aminoquinolin-5-ol belongs to a class of compounds with known metal-chelating capabilities. Its potential for oral bioavailability and cell permeability makes it an intriguing candidate for further investigation. However, there is a clear lack of direct, comparative in vivo data to support its efficacy in reducing total body iron. Furthermore, the significant class-wide risk of hemolysis in G6PD-deficient individuals presents a major safety hurdle that must be addressed.

Future research should focus on:

  • Head-to-Head Preclinical Studies : Conducting rigorous in vivo experiments, such as the one protocolized above, to directly compare the iron-clearing efficacy and net effect on iron balance of 8-aminoquinolin-5-ol against standard oral chelators like Deferasirox.

  • Toxicology : Thoroughly characterizing its safety profile, including dose-dependent effects on renal and hepatic function, and confirming the G6PD-dependent hemolytic risk.

  • Mechanism Clarification : Investigating its specific interactions with intracellular iron pools and its potential for redox activity in vivo to understand if it confers antioxidant benefits or poses a risk of oxidative stress.

Only through such systematic evaluation can the true therapeutic potential of 8-aminoquinolin-5-ol as a viable alternative in the treatment of iron overload be determined.

References

  • Biological models for studying iron chelating drugs - PubMed - NIH. (n.d.).
  • MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. (2024, June 18).
  • Hoffbrand, A. V., Cohen, A., & Hershko, C. (2006). Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 107(9), 3436–3441. [Link]

  • Application Notes and Protocols for In Vivo Chelation Therapy Studies - Benchchem. (n.d.).
  • Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center. (n.d.).
  • Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Mobarra, N., Shanaki, M., Ehteram, H., Nasiri, H., Sahmani, M., Saeidi, M., & Goudarzi, M. (2016). Iron Chelators in Treatment of Iron Overload. Journal of Midwifery and Reproductive Health, 4(3), 688-698. [Link]

  • A Comparative Meta-Analysis of Iron Chelators: Deferoxamine, Deferiprone, and Deferasirox - Benchchem. (n.d.).
  • Fraser, I. M., & Vesell, E. S. (1979). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man*. Bulletin of the World Health Organization, 57(Suppl 1), 285–293. [Link]

  • Overview of current chelation practices. (n.d.). Retrieved from [Link]

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine. (n.d.).
  • Iron chelators: Choice of agent, dosing, and adverse effects. (2017, June 12). Retrieved from [Link]

  • Gedar, F., Al-Husein, F., Al-Dieri, A., Fucharoen, S., & Weatherall, D. J. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 198(2), 369-381. [Link]

  • Fraser, I. M., & Vesell, E. S. (1979). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. Bulletin of the World Health Organization, 57(Suppl 1), 285–293. [Link]

  • 8-Aminoquinoline – Knowledge and References - Taylor & Francis. (n.d.).
  • Zhang, X., Li, C., Zhang, Y., Yang, Z., Song, S., & Zheng, Y. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(10), 576. [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - Annals of Translational Medicine. (n.d.).
  • Hider, R. C., & Kong, X. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1151–1165. [Link]

  • Tekwani, B. L., & Walker, L. A. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules (Basel, Switzerland), 26(8), 2351. [Link]

  • Iacopini, A., Amato, D., Tonelli, M., & Bisti, S. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules (Basel, Switzerland), 27(11), 3560. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC. (n.d.). Retrieved from [Link]

  • Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents - PMC. (2024, September 5). Retrieved from [Link]

  • Kontoghiorghes, G. J., & Spyrou, A. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug design, development and therapy, 10, 465–481. [Link]

Sources

A Comparative Guide to the NMR Spectra of 8-Aminoquinolin-5-ol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and materials science, the structural elucidation of quinoline derivatives is of paramount importance. These bicyclic heteroaromatic compounds form the scaffold of numerous biologically active molecules and functional materials. Among these, the aminohydroxyquinolines, such as 8-aminoquinolin-5-ol and its isomers, present a fascinating case for spectroscopic analysis. Their potential as chelating agents, and building blocks for more complex molecules, necessitates a clear and unambiguous method for their identification and differentiation.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectra of 8-aminoquinolin-5-ol and its key isomer, 5-aminoquinolin-8-ol. Due to the limited availability of direct experimental data for 8-aminoquinolin-5-ol, this guide will leverage experimental data for 5-aminoquinolin-8-ol and related monosubstituted quinolines to provide a robust, predictive analysis for the differentiation of these isomers.

The Decisive Role of NMR in Isomer Differentiation

Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. For researchers in drug development, distinguishing between positional isomers of a pharmacologically active scaffold is critical, as a minor change in substituent position can drastically alter a compound's efficacy, toxicity, and metabolic profile.

NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose. By probing the magnetic properties of atomic nuclei, NMR provides a detailed fingerprint of a molecule's structure. The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The placement of electron-donating groups (EDGs) like the amino (-NH₂) and hydroxyl (-OH) groups, and electron-withdrawing groups (EWGs), on the quinoline ring system induces predictable changes in the chemical shifts of the nearby protons (¹H NMR) and carbons (¹³C NMR).

Furthermore, the spin-spin coupling between adjacent protons provides invaluable information about the connectivity of the molecule. The coupling constants (J values) are dependent on the number of bonds and the dihedral angle separating the coupled nuclei, allowing for the confirmation of substitution patterns.

Understanding the Influence of Substituents on the Quinoline Ring

The quinoline ring system is comprised of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the protons and carbons in its vicinity, causing them to resonate at a higher chemical shift (downfield). Conversely, the amino and hydroxyl groups are strong electron-donating groups through resonance, which shield the protons and carbons, particularly at the ortho and para positions, causing them to resonate at a lower chemical shift (upfield).

The interplay of these electronic effects in disubstituted quinolines like 8-aminoquinolin-5-ol and its isomers results in unique NMR spectra that allow for their unambiguous identification.

Comparative Analysis of ¹H and ¹³C NMR Spectra

To facilitate a clear comparison, this section will present the experimental NMR data for 5-aminoquinolin-8-ol and predicted data for 8-aminoquinolin-5-ol. The predictions are based on the additive effects of the amino and hydroxyl substituents, derived from the experimental data of monosubstituted quinolines.

5-Aminoquinolin-8-ol: Experimental Data

The following tables summarize the experimental ¹H and ¹³C NMR data for 5-aminoquinolin-8-ol, as reported in the literature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 5-Aminoquinolin-8-ol in DMSO-d₆

ProtonChemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
H-28.88ddJ = 4.1, 1.5
H-37.55ddJ = 8.8, 4.1
H-48.45ddJ = 8.8, 1.5
H-67.08dJ = 8.0
H-77.42dJ = 8.0
-NH₂5.5 (broad s)s-
-OH9.50 (broad s)s-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 5-Aminoquinolin-8-ol in DMSO-d₆

CarbonChemical Shift (ppm)
C-2148.8
C-3121.1
C-4137.3
C-4a128.4
C-5140.7
C-6115.1
C-7124.6
C-8143.5
C-8a131.7
8-Aminoquinolin-5-ol: A Predictive Analysis

In the absence of direct experimental data, the NMR spectrum of 8-aminoquinolin-5-ol can be predicted by considering the additive effects of the -NH₂ group at position 8 and the -OH group at position 5 on the chemical shifts of the parent quinoline molecule.

  • ¹H NMR Prediction: The -OH group at C5 is expected to strongly shield the ortho protons (H-4 and H-6) and the para proton (H-7). The -NH₂ group at C8 will shield the ortho proton (H-7) and the para proton (H-6). The cumulative effect will be a significant upfield shift for H-6 and H-7.

  • ¹³C NMR Prediction: Similarly, the carbons ortho and para to the -OH and -NH₂ groups will experience significant shielding. C-6 and C-7 are expected to be the most shielded carbons in the carbocyclic ring.

The predicted differences in chemical shifts between the two isomers provide a clear basis for their differentiation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Differences Between 5-Aminoquinolin-8-ol and 8-Aminoquinolin-5-ol

Nucleus5-Aminoquinolin-8-ol (Experimental)8-Aminoquinolin-5-ol (Predicted)Key Differentiating Features
¹H NMR
H-4~8.45 ppmExpected to be significantly upfield due to ortho -OHLarge upfield shift of H-4 in 8-aminoquinolin-5-ol
H-6~7.08 ppmExpected to be significantly upfield due to ortho -OH and para -NH₂Large upfield shift of H-6 in 8-aminoquinolin-5-ol
H-7~7.42 ppmExpected to be significantly upfield due to para -OH and ortho -NH₂Large upfield shift of H-7 in 8-aminoquinolin-5-ol
¹³C NMR
C-4~137.3 ppmExpected to be significantly upfield due to ortho -OHLarge upfield shift of C-4 in 8-aminoquinolin-5-ol
C-6~115.1 ppmExpected to be significantly upfield due to ortho -OH and para -NH₂Large upfield shift of C-6 in 8-aminoquinolin-5-ol
C-7~124.6 ppmExpected to be significantly upfield due to para -OH and ortho -NH₂Large upfield shift of C-7 in 8-aminoquinolin-5-ol

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aminoquinolinol isomers.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified aminoquinolinol isomer.

  • Choosing a Solvent: Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for these compounds due to their potential for hydrogen bonding and moderate polarity. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used, but may result in exchange of the -OH and -NH₂ protons with deuterium.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: The residual solvent peak can be used as a primary reference. For highly accurate work, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v), although this is often not necessary with modern spectrometers that can lock onto the deuterium signal of the solvent.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Employ a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).

Data Processing and Interpretation
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the absorptive mode and correct the baseline for a flat appearance.

  • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons corresponding to each signal.

  • Analysis of Coupling Patterns: Analyze the multiplicity of the signals in the ¹H NMR spectrum to determine the number of adjacent protons and elucidate the connectivity of the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the NMR-based structural elucidation of aminoquinolinol isomers.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) reference->analyze structure Structure Elucidation analyze->structure

Caption: A generalized workflow for the NMR analysis of aminoquinolinol isomers.

Conclusion

NMR spectroscopy provides a powerful and indispensable tool for the unambiguous differentiation of 8-aminoquinolin-5-ol and its isomers. By carefully analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently determine the substitution pattern on the quinoline ring. This guide has provided a framework for this analysis, including experimental data for a key isomer, a predictive model for its counterpart, and a robust experimental protocol. As the development of novel quinoline-based compounds continues to advance, the principles and methodologies outlined here will remain fundamental to ensuring the structural integrity and purity of these important molecules.

References

  • Manninen, V. M., Omar, W. A. E., Heiskanen, J. P., Lemmetyinen, H. J., & Hormi, O. E. O. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry, 22(43), 22971-22982. [Link]

  • PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shift Values. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Mechanistic Grounding: The Photophysics of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Fluorescence Quantum Yield of 8-Aminoquinolin-5-ol: A Comparative Guide for Probe Development

As a Senior Application Scientist in fluorophore design, I frequently encounter challenges in optimizing quinoline-based probes for metal ion sensing and biological imaging. 8-Aminoquinolin-5-ol (5-hydroxy-8-aminoquinoline) represents a fascinating bifunctional scaffold. It combines the robust metal-chelating properties of an 8-aminoquinoline moiety with the electronic "push-pull" tunability of a 5-hydroxyl group.

However, to effectively utilize this molecule in drug development or sensor design, one must objectively benchmark its photophysical properties—specifically its fluorescence quantum yield ( Φ )—against established alternatives. This guide dissects the mechanistic causality behind its emission profile, provides comparative benchmarking data, and outlines a self-validating experimental protocol for accurate quantum yield determination.

To understand the quantum yield of 8-aminoquinolin-5-ol, we must analyze the photophysical behaviors of its parent structures: 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ). In their unbound states, these molecules are notoriously weak fluorophores due to highly efficient non-radiative decay pathways.

  • Excited-State Proton Transfer (ESPT): 8-HQ exhibits an ultraweak fluorescence quantum yield in aqueous media ( Φ≈0.0002 )[1]. Upon photoexcitation, the molecule undergoes ultrafast ESPT, where a proton is rapidly transferred from the hydroxyl group to the quinoline nitrogen, forming a non-emissive ketonic tautomer[2].

  • Photoinduced Electron Transfer (PET): 8-AQ derivatives exhibit slightly higher, yet still weak, quantum yields ( Φ≈0.024−0.043 )[3][4]. The lone pair of electrons on the 8-amino group transfers to the excited quinoline ring, quenching the fluorescence. This is further exacerbated by intramolecular hydrogen bonding between the amino group and the quinoline nitrogen[5].

The 8-Aminoquinolin-5-ol Advantage: In its unbound state, 8-aminoquinolin-5-ol is heavily quenched by a combination of both ESPT (via the 5-OH) and PET (via the 8-NH 2​ ). However, upon coordinating with a divalent metal ion like Zn 2+ , the metal binds to the quinoline nitrogen and the 8-amino group. This coordination breaks the intramolecular hydrogen bond, lowers the highest occupied molecular orbital (HOMO) energy of the nitrogen (halting PET), and rigidifies the molecular backbone. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF) , results in a dramatic structural rigidification and a massive increase in quantum yield[4][5].

Photophysics cluster_0 Unbound State (Quenched) cluster_1 Metal-Bound State (Fluorescent) A 8-Aminoquinolin-5-ol (Ground State) B Excited State (S1) A->B hν (Excitation) C Non-Radiative Decay (ESPT / PET) B->C Fast Quenching C->A Heat D Zn2+ Complex (Rigidified) E Excited State (S1) D->E hν (Excitation) F Radiative Decay (Fluorescence) E->F CHEF Effect F->D Emission

Caption: Photophysical pathways of 8-aminoquinolin-5-ol contrasting quenched and fluorescent states.

Quantitative Benchmarking Data

When developing a new assay, 8-aminoquinolin-5-ol should be benchmarked against both its structural analogs and universal standard fluorophores. The table below summarizes the comparative quantum yields, highlighting the transformative effect of metal chelation.

Compound / FluorophoreStateSolvent SystemQuantum Yield ( Φ )Primary Quenching Mechanism
8-Hydroxyquinoline (8-HQ) UnboundWater / Alkane~0.0002Ultrafast ESPT[1][2]
8-Aminoquinoline (8-AQ) UnboundAqueous Buffer (pH 7.2)0.024 – 0.043PET / Intramolecular H-Bonding[3][4]
8-Aminoquinolin-5-ol UnboundAqueous Buffer (pH 7.2)< 0.030 (Est.)Dual ESPT / PET
8-AQ Derivatives Zn 2+ ComplexedAqueous Buffer (pH 7.2)0.138 – 0.260None (CHEF activated)[4][5]
Quinine Sulfate Standard0.1 M H 2​ SO 4​ 0.540N/A (Calibration Standard)
Fluorescein Standard0.1 M NaOH0.950N/A (Calibration Standard)

Self-Validating Protocol: Comparative Quantum Yield Determination

To objectively measure the quantum yield of 8-aminoquinolin-5-ol (or its metal complexes), we utilize the comparative method. This method relies on a standard of known quantum yield (e.g., Quinine Sulfate).

Causality of Experimental Choices:

  • Optical Density (OD) < 0.05: We strictly maintain the absorbance below 0.05 at the excitation wavelength. Higher concentrations lead to the Inner Filter Effect (IFE), where the fluorophore reabsorbs its own emitted light, artificially depressing the measured quantum yield.

  • Refractive Index ( η ) Correction: Because fluorescence is emitted isotropically, the solid angle of light captured by the detector changes based on the solvent's refractive index. Failing to square the refractive index ratio in the calculation will invalidate the results.

Step-by-Step Methodology

Step 1: Preparation of Standard and Unknown Solutions

  • Prepare a stock solution of Quinine Sulfate in 0.1 M H 2​ SO 4​ (Standard).

  • Prepare a stock solution of 8-aminoquinolin-5-ol in 10 mM HEPES buffer (pH 7.2). For the complexed state, add 10 equivalents of ZnCl 2​ .

  • Dilute both solutions until the absorbance (OD) at the chosen excitation wavelength ( λex​≈340−360 nm) is exactly between 0.02 and 0.05.

Step 2: Spectrophotometric Absorbance Matching

  • Blank the UV-Vis spectrophotometer with the respective solvents.

  • Record the absorbance spectra of both the standard ( Astd​ ) and the unknown ( Aunk​ ) at λex​ . Ensure Astd​≈Aunk​ .

Step 3: Spectrofluorometric Emission Measurement

  • Transfer the samples to a 1 cm path-length quartz cuvette. Degas with N 2​ for 5 minutes to remove dissolved oxygen (a known collisional quencher).

  • Excite both samples at the exact same λex​ used in Step 2.

  • Record the emission spectra and integrate the area under the curve to find the total integrated fluorescence intensity ( Istd​ and Iunk​ ).

Step 4: Self-Validation Checkpoint System cross-validation: Before calculating the unknown, measure a secondary standard (e.g., Anthracene in ethanol, Φ=0.27 ). Calculate its quantum yield using your Quinine Sulfate data. If the result deviates by >5% from literature values, your spectrofluorometer requires emission-correction factor recalibration. Do not proceed until this closed-loop validation passes.

Step 5: Mathematical Calculation Apply the comparative quantum yield equation:

Φunk​=Φstd​×(Istd​Iunk​​)×(Aunk​Astd​​)×(ηstd2​ηunk2​​)

Workflow N1 1. Sample Preparation (OD < 0.05 at λ_ex) N3 3. Absorbance Measurement (UV-Vis Spectrophotometer) N1->N3 N2 2. Reference Selection (e.g., Quinine Sulfate) N2->N3 N4 4. Emission Measurement (Spectrofluorometer) N3->N4 Match λ_ex N5 5. Data Integration (Area under Emission Curve) N4->N5 N6 6. Quantum Yield Calculation (Comparative Method Eq.) N5->N6

Caption: Step-by-step workflow for comparative fluorescence quantum yield determination.

Conclusion

For drug development professionals and analytical chemists, 8-aminoquinolin-5-ol is a highly tunable starting point. While its baseline fluorescence is heavily suppressed by intrinsic PET and ESPT mechanisms, this "dark state" is precisely what makes it an exceptional candidate for "turn-on" fluorescent probes. By benchmarking its quantum yield against standard references using the rigorous, self-validating protocols outlined above, researchers can accurately quantify the binding affinities and limits of detection for next-generation metal ion sensors.

References

  • 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers The Journal of Physical Chemistry A - ACS Publications[Link]

  • 8-Aminoquinoline Functionalized Silica Nanoparticles: A Fluorescent Nanosensor for Detection of Divalent Zinc in Aqueous and in Yeast Cell Suspension Analytical Chemistry - ACS Publications[Link]

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer Institute for Basic Science (Physical Chemistry Chemical Physics)[Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Molecules (NIH / MDPI)[Link]

  • A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate RSC Advances - The Royal Society of Chemistry[Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 8-Aminoquinolin-5-ol Binding Constants

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Binding Affinity Data in Drug Discovery

In the landscape of modern drug discovery, the accurate characterization of molecular interactions is paramount. Small molecules, such as those from the 8-aminoquinoline class, represent a cornerstone of therapeutic development, with derivatives showing promise in treating malaria and other infectious diseases.[1][2][3] 8-Aminoquinolin-5-ol, a core scaffold in this family, serves as an exemplary candidate for illustrating the critical need for robust biophysical analysis. The binding affinity (typically expressed as the dissociation constant, KD) of a compound to its biological target is a critical determinant of its potential efficacy and a key parameter for structure-activity relationship (SAR) studies.

However, no single experimental technique is infallible. Each method possesses inherent principles and potential artifacts that can influence the apparent binding constant. Therefore, a high-confidence assessment of a molecule's binding characteristics necessitates a cross-validation strategy, employing multiple, orthogonal biophysical methods. This guide provides an in-depth comparison of three workhorse techniques for determining binding constants—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)—and outlines a framework for cross-validating the binding data for a small molecule like 8-aminoquinolin-5-ol.

The Principle of Orthogonal Validation

The core tenet of cross-validation is to build confidence in a result by obtaining concordant measurements from techniques that rely on different physical principles.[4][5] If a label-free, in-solution method (ITC), a label-free, surface-based method (SPR), and a fluorescence-based, in-solution competition assay (FP) all yield similar binding constants for 8-aminoquinolin-5-ol, the confidence in that value is significantly higher than if it were determined by a single method. Discrepancies, on the other hand, can be equally informative, shedding light on potential assay-specific artifacts or complex binding behaviors.

Methodology 1: Isothermal Titration Calorimetry (ITC) – The Gold Standard for Thermodynamic Characterization

ITC stands as a premier method for studying biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of not just the binding affinity (KD), but also the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free, in-solution experiment.[7][8]

Causality in ITC Experimental Design

The choices made during ITC setup are critical for acquiring high-quality data. The concentration of the macromolecule in the cell is dictated by the "c-window," a dimensionless parameter (c = n[Macromolecule]/KD) that should ideally fall between 5 and 500.[9] This ensures a well-defined sigmoidal binding isotherm that can be accurately fit. The ligand concentration in the syringe is typically set to be 10-15 times that of the macromolecule to ensure saturation is reached over the course of the titration.[9] Buffer matching between the cell and syringe is non-negotiable; any mismatch will generate large heats of dilution that can obscure the true binding signal.[7]

Experimental Protocol: ITC Analysis of 8-Aminoquinolin-5-ol
  • Sample Preparation:

    • Prepare a 20 µM solution of the target protein in a suitable, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be chosen to ensure protein stability and activity.

    • Prepare a 250 µM solution of 8-aminoquinolin-5-ol in the exact same buffer batch. Small differences in pH or buffer components can cause significant artifacts.[7]

    • Ensure any required co-factors are present in both solutions. If DMSO is used to dissolve the small molecule, ensure the final concentration is identical in both the protein and ligand solutions to minimize mismatch heats.[7]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.[8]

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically ~300 µL) and the 8-aminoquinolin-5-ol solution into the injection syringe (~100-120 µL).[7]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KD, ΔH, and n.

Workflow for ITC Experiment

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 20 µM in Buffer A) prep_ligand Prepare Ligand Solution (8-aminoquinolin-5-ol, e.g., 250 µM) in identical Buffer A degas Degas Both Solutions load_cell Load Protein into Sample Cell degas->load_cell load_syringe Load Ligand into Injection Syringe degas->load_syringe equilibrate Thermal Equilibration load_cell->equilibrate load_syringe->equilibrate titrate Perform Automated Injections equilibrate->titrate integrate Integrate Injection Peaks (Raw Thermogram) titrate->integrate plot Plot Heat vs. Molar Ratio (Binding Isotherm) integrate->plot fit Fit Data to Binding Model plot->fit results Determine: K_D, ΔH, n, ΔS fit->results caption Figure 1. Isothermal Titration Calorimetry (ITC) Workflow.

Caption: Figure 1. Isothermal Titration Calorimetry (ITC) Workflow.

Methodology 2: Surface Plasmon Resonance (SPR) – Probing Real-Time Kinetics

SPR is a powerful, label-free optical biosensor technique for monitoring molecular interactions in real time.[10][11] One binding partner (the "ligand" in SPR terminology, typically the protein) is immobilized on a sensor surface, and the other (the "analyte," here 8-aminoquinolin-5-ol) is flowed over it. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in Response Units (RU). A key advantage of SPR is its ability to provide kinetic information—the association rate (ka or kon) and dissociation rate (kd or koff)—in addition to the equilibrium dissociation constant (KD = kd/ka).[10]

Causality in SPR Experimental Design

The choice of immobilization strategy is crucial to ensure the immobilized protein remains active and its binding site is accessible. Covalent amine coupling is common, but may not be suitable if lysines are critical for binding. Affinity tags (e.g., His-tags) offer more controlled orientation.[10] The density of the immobilized protein must be optimized: too low, and the signal will be weak; too high, and mass transport limitations or steric hindrance can corrupt the kinetic data. The flow rate and analyte concentration range are chosen to adequately define the association and dissociation phases of the binding curves.

Experimental Protocol: SPR Analysis of 8-Aminoquinolin-5-ol
  • Surface Preparation & Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein to the desired density (e.g., 5000-10000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5).

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis (Kinetics):

    • Prepare a dilution series of 8-aminoquinolin-5-ol in the running buffer (e.g., HBS-EP+ buffer, containing a surfactant to prevent non-specific binding). Concentrations should span at least 10-fold below and above the expected KD (e.g., 0.1 µM to 50 µM). Include a buffer-only ("zero concentration") injection for double referencing.

    • Inject each concentration over the reference and protein-coated flow cells for a defined association time, followed by a flow of running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the surface with a harsh but non-denaturing solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.

    • Globally fit the processed sensorgrams for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the KD from the ratio of the rate constants (kd/ka). Alternatively, for fast interactions, an equilibrium analysis can be performed by plotting the response at equilibrium against the analyte concentration.

Workflow for SPR Experiment

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis activate Activate Sensor Chip (e.g., EDC/NHS) immobilize Immobilize Target Protein to Active Surface activate->immobilize deactivate Deactivate & Block Remaining Sites immobilize->deactivate prep_analyte Prepare Analyte Dilution Series (8-aminoquinolin-5-ol) deactivate->prep_analyte inject Inject Analyte Concentrations (Association Phase) prep_analyte->inject dissociate Flow Running Buffer (Dissociation Phase) inject->dissociate regenerate Regenerate Surface dissociate->regenerate regenerate->inject reference Reference Subtraction (Flow Cell & Buffer Blanks) regenerate->reference fit Globally Fit Sensorgrams to Kinetic Model reference->fit results Determine: k_a, k_d, K_D fit->results caption Figure 2. Surface Plasmon Resonance (SPR) Workflow.

Caption: Figure 2. Surface Plasmon Resonance (SPR) Workflow.

Methodology 3: Fluorescence Polarization (FP) – A High-Throughput Solution-Based Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule.[12] A small, fluorescently labeled molecule (the "probe") tumbles rapidly in solution and thus extensively depolarizes incident polarized light, resulting in a low FP signal.[13] When this probe binds to a much larger protein, its tumbling slows dramatically, leading to a higher degree of polarization in the emitted light and a high FP signal.[13] For unlabeled small molecules like 8-aminoquinolin-5-ol, a competition assay is used: the compound competes with the fluorescent probe for binding to the target protein, causing a concentration-dependent decrease in the FP signal.[14]

Causality in FP Experimental Design

The success of an FP assay hinges on the selection of a suitable fluorescent probe. The probe must bind to the target site of interest with an affinity that allows for displacement by the test compound. The concentration of the protein and probe must be carefully optimized to create a stable assay window (the difference between the high and low FP signals) that is large enough for robust measurements. Typically, the protein concentration is set at or near the KD of the probe, and the probe concentration is kept as low as possible while still providing adequate signal.

Experimental Protocol: FP Competition Assay for 8-Aminoquinolin-5-ol
  • Assay Development:

    • Identify or develop a fluorescent probe that binds to the target protein at the same site as 8-aminoquinolin-5-ol.

    • Determine the KD of the probe for the target protein via a direct binding titration (fixed probe concentration, titrating in the protein).

  • Competition Assay Setup:

    • Prepare a dilution series of the competitor, 8-aminoquinolin-5-ol, in assay buffer.

    • In a microplate (e.g., a 384-well black plate), add fixed concentrations of the target protein and the fluorescent probe to each well. These concentrations are determined during assay development (e.g., protein at 1x KD of the probe, probe at 1 nM).

    • Add the 8-aminoquinolin-5-ol dilution series to the wells. Include controls for high signal (protein + probe, no competitor) and low signal (probe only, no protein).

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes at room temperature).[15]

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate polarization filters.

  • Data Analysis:

    • Plot the FP signal against the logarithm of the 8-aminoquinolin-5-ol concentration.

    • Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value (the concentration of competitor that reduces the signal by 50%).

    • Convert the IC50 to an inhibition constant (Ki), which represents the binding affinity of 8-aminoquinolin-5-ol, using the Cheng-Prusoff equation, which requires the known KD of the fluorescent probe and its concentration.[14]

Workflow for FP Competition Assay

FP_Workflow cluster_dev Assay Development cluster_assay Competition Assay cluster_analysis Data Analysis probe_kd Determine K_D of Fluorescent Probe optimize Optimize Protein & Probe Concentrations probe_kd->optimize prep_competitor Prepare Competitor Dilution Series (8-aminoquinolin-5-ol) optimize->prep_competitor plate Plate Fixed [Protein] & [Probe] with Competitor Series prep_competitor->plate incubate Incubate to Equilibrium plate->incubate read_plate Measure Fluorescence Polarization incubate->read_plate plot Plot FP Signal vs. [Competitor] read_plate->plot fit_ic50 Fit Curve to Determine IC_50 plot->fit_ic50 calc_ki Calculate K_i using Cheng-Prusoff Equation fit_ic50->calc_ki results Determine: K_i (Affinity) calc_ki->results caption Figure 3. Fluorescence Polarization (FP) Competition Assay Workflow.

Caption: Figure 3. Fluorescence Polarization (FP) Competition Assay Workflow.

Cross-Validation: Synthesizing the Data

After performing the experiments, the binding constants obtained from each orthogonal method must be compared. The goal is to assess the convergence of the data, which builds confidence in the measured affinity.

Comparative Data Summary

The results can be summarized in a table for direct comparison. The hypothetical data below illustrates what might be expected for a moderately potent small molecule binder.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Heat Change (Solution)Mass Change (Surface)Molecular Rotation (Solution)
KD (µM) 5.2 ± 0.44.5 ± 0.6-
Ki (µM) --6.1 ± 0.9
kon (104 M-1s-1) Not Measured8.1 ± 0.7Not Measured
koff (s-1) Not Measured0.36 ± 0.04Not Measured
Thermodynamics Full Profile (ΔH, ΔS)Can be derivedNot Measured
Label Required NoNoYes (for probe)

Table 1: Hypothetical cross-validation data for the binding of 8-aminoquinolin-5-ol to a target protein. KD is the dissociation constant, and Ki is the inhibition constant. Data are presented as mean ± standard deviation.

Interpreting the Results

In the example above, the binding affinities determined by ITC (5.2 µM), SPR (4.5 µM), and FP (6.1 µM) are in good agreement. This concordance strongly suggests that 8-aminoquinolin-5-ol is a genuine binder with an affinity in the low single-digit micromolar range.

  • ITC provides the most direct, in-solution measurement of affinity and delivers invaluable thermodynamic data, which can inform subsequent lead optimization efforts.

  • SPR corroborates the affinity and, crucially, provides kinetic context. The measured on- and off-rates show how the binding equilibrium is achieved.

  • FP confirms the binding in a different solution-based format and demonstrates that the compound can compete with another ligand at the binding site. Its compatibility with high-throughput formats makes it valuable for screening larger compound libraries.[14]

Significant discrepancies (e.g., >5-fold difference) between methods would warrant further investigation. Potential causes could include:

  • Protein Inactivation: The protein may be partially inactive when immobilized on the SPR chip, leading to an apparently weaker affinity.

  • Assay Artifacts: The fluorescent probe in the FP assay might not be a true competitor, or the compound could interfere with the fluorescence signal.

  • Oligomerization/Aggregation: Compounds that aggregate can produce misleading results, particularly in surface-based techniques like SPR.

Cross-Validation Logic

CrossValidation_Logic cluster_methods Orthogonal Methods start Hypothesis: 8-aminoquinolin-5-ol binds Target X itc ITC (Label-free, solution) Measures K_D, ΔH start->itc spr SPR (Label-free, surface) Measures K_D, k_on, k_off start->spr fp FP (Fluorescence, solution) Measures K_i start->fp compare Compare Binding Constants (K_D vs K_D vs K_i) itc->compare spr->compare fp->compare concordant Results are Concordant (<3-5 fold difference) compare->concordant Yes discrepant Results are Discrepant (>5 fold difference) compare->discrepant No conclusion High-Confidence Binder Affinity Validated concordant->conclusion investigate Investigate Cause: - Assay artifacts - Protein activity - Compound behavior discrepant->investigate caption Figure 4. Logical workflow for cross-validating binding constants.

Caption: Figure 4. Logical workflow for cross-validating binding constants.

Conclusion

The determination of a binding constant is not a single measurement but a process of building an evidence-based case. For a compound of interest like 8-aminoquinolin-5-ol, relying on a single technique provides a provisional answer, while cross-validation using orthogonal methods like ITC, SPR, and FP provides a robust, trustworthy, and validated one. By understanding the principles, strengths, and weaknesses of each method, researchers can design comprehensive validation strategies that yield high-confidence data, thereby enabling more informed decisions in the critical early stages of drug discovery and development.

References

  • Di, L. (2015). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Future Science. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech Application Note. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Di, L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]

  • Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design. [Link]

  • TTP Labtech. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. Journal of Visualized Experiments. [Link]

  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study. Emery Pharma. [Link]

  • Nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicronspheres. [Link]

  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. [Link]

  • Gochin, M., et al. (2006). A Fluorescence Assay for Rapid Detection of Ligand Binding Affinity to HIV-1 gp41. Journal of Biomolecular Screening. [Link]

  • Findlay, J. W. A. (2009). Some important considerations for validation of ligand-binding assays. Journal of Chromatography B. [Link]

  • Johnson, C. M. (2007). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology. [Link]

  • Le, T. T. H., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (2014). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. PMDA. [Link]

  • DeSilva, B., et al. (2003). Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). AAPS Journal. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Le, T. T. H., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. ResearchGate. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation guidelines for ligand binding assays. Slideshare. [Link]

  • Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Nanthachit, N., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline. PubChem. [Link]

  • Wang, Y., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Stolarczyk, K., et al. (2022). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Aminoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] 8-Aminoquinolin-5-ol, a derivative of this important class, requires meticulous handling and disposal protocols due to the inherent hazards associated with quinoline compounds.[2] While comprehensive toxicological data for this specific analogue may be limited, the known profile of related compounds, such as 8-aminoquinoline, necessitates treating it as a hazardous substance.[3][4] This guide is designed to instill deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Profile and Precautionary Principles

Understanding the "why" behind disposal procedures is fundamental to fostering a strong safety culture. Quinoline derivatives are often associated with skin and eye irritation, and some are suspected of causing genetic defects.[2][5] Therefore, the primary principle is to prevent environmental release and minimize personnel exposure through a systematic and contained disposal workflow.[6]

Table 1: Hazard Profile and Disposal Implications for 8-Aminoquinolin-5-ol

Hazard CategoryGHS Classification (based on related compounds)Implication for Disposal Protocol
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Prevent ingestion and contamination of common areas. Ensure waste is securely contained.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[4]Use of chemical-resistant gloves is mandatory.[7] All contaminated materials must be treated as hazardous waste.
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[3][4]Safety goggles or a face shield are required to prevent splashes.[8]
Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects)[3][5]Minimize exposure and handle in a controlled environment like a fume hood.[8] All waste must be incinerated by a licensed facility.
Aquatic Toxicity High toxicity to aquatic life with long-lasting effects[2][5]Absolutely no disposal down the drain.[6] All waste streams must be collected.
Personnel Protection: Your First Line of Defense

Before handling 8-Aminoquinolin-5-ol for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable standard for safety.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374) are required. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7]

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields are mandatory. A face shield should be used if there is a risk of splashing.[8][9]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities, chemical-resistant clothing should be considered.[8]

  • Respiratory Protection: All handling of solid 8-Aminoquinolin-5-ol that could generate dust, and all handling of its solutions, should be conducted in a certified chemical fume hood to prevent inhalation.[3][8]

Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to the collection and disposal of 8-Aminoquinolin-5-ol waste. The core logic is to segregate waste streams to ensure compatibility and proper final disposal.

Immediately upon generation, waste must be segregated into appropriate, clearly labeled containers. Do not mix quinoline-based waste with other chemical waste streams unless explicitly approved by your institution's safety office.

  • Solid Waste:

    • Place any solid 8-Aminoquinolin-5-ol, along with contaminated weighing boats, filter papers, and gloves, directly into a labeled, sealable hazardous solid waste container.[2]

    • Avoid generating dust during transfer.[2][3]

  • Liquid Waste:

    • For solutions containing 8-Aminoquinolin-5-ol, use a separate, compatible, and clearly labeled hazardous liquid waste container.[2]

    • Collect all rinsate from decontaminating glassware as hazardous liquid waste.[2]

  • Contaminated Sharps:

    • Any needles, syringes, or broken glassware contaminated with 8-Aminoquinolin-5-ol must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol).

  • Collect this first rinse as hazardous liquid waste.[2]

  • Subsequent washes with soap and water can then be performed.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "8-Aminoquinolin-5-ol," and any other information required by your institution.

  • Storage: Keep waste containers tightly closed when not in use.[7] Store them in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and strong acids.[3]

  • Coordination: The ultimate disposal of 8-Aminoquinolin-5-ol waste must be conducted through an approved and licensed hazardous waste disposal facility.[2][6]

  • Handover: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Caption: Disposal workflow for 8-Aminoquinolin-5-ol from point of generation to final disposal.

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a swift and informed response is critical.

  • Spill Response:

    • Evacuate personnel from the immediate area and eliminate all ignition sources.[10]

    • Wear appropriate PPE, including respiratory protection.[7]

    • Absorb liquid spills with an inert material like vermiculite or dry sand.[10]

    • Carefully sweep up solid material, avoiding dust generation.[3]

    • Place all cleanup materials into a sealed container for hazardous waste disposal.[10]

    • Do not wash spills into the sewer system.[10]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[7][9]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

By adhering to these rigorous, well-documented procedures, you are not only ensuring your own safety but also upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • 8-Aminoquinoline - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - 8-Aminoquinoline. Fisher Scientific.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich.
  • Quinoline - SAFETY DATA SHEET. PENTA.
  • SAFETY DATA SHEET - Revanol Liquid.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 8-Aminoquinoline SDS, 578-66-5 Safety Data Sheets. ECHEMI.
  • 8-Aminoquinoline | C9H8N2 | CID 11359. PubChem.
  • SAFETY DATA SHEET - 8-Aminoisoquinoline. Fisher Scientific.
  • SAFETY DATA SHEET - 8-Aminoquinoline. Tokyo Chemical Industry.
  • 8-Aminoquinoline. Wikipedia.
  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. MDPI.

Sources

Navigating the Handling of 8-Aminoquinolin-5-ol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: April 2026

For the researcher navigating the frontiers of drug development and chemical synthesis, the safe handling of novel compounds is paramount. 8-Aminoquinolin-5-ol, a member of the aminoquinoline class of compounds, presents a unique set of handling challenges that demand a rigorous and well-informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, evidence-based framework for establishing a self-validating safety protocol when working with this and similar research chemicals. Our objective is to build a foundation of trust through technical expertise, ensuring that your focus remains on innovation, underpinned by an unwavering commitment to safety.

The Hazard Profile: Understanding the "Why" Behind the "How"

Comprehensive toxicological data for 8-Aminoquinolin-5-ol is not extensively published. Therefore, in line with the principles of chemical safety and the precautionary principle, we must extrapolate a robust hazard profile from its structural analogs: 8-Aminoquinoline and 8-Hydroxyquinoline, as well as its dihydrochloride salt. This approach ensures we prepare for the highest reasonable level of risk.

The primary concerns stem from the compound's classification as an aromatic amine and a quinoline derivative. Aromatic amines as a class are known for their potential to be absorbed dermally and to act as systemic toxins or sensitizers.[1][2] The quinoline core is present in many bioactive and toxic compounds.[3] The parent compound, 8-Aminoquinoline, is classified as harmful if swallowed, in contact with skin, or inhaled, and is a suspected mutagen.[4][5] The related compound, 8-Hydroxyquinoline, is toxic if swallowed, causes serious eye damage, may provoke an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][6][7]

This composite profile dictates a multi-faceted PPE strategy focused on preventing all routes of exposure: dermal, ocular, and respiratory.

Table 1: Consolidated Hazard Summary of 8-Aminoquinolin-5-ol and Analogs
Hazard Classification5-Amino-8-hydroxyquinoline dihydrochloride[8]8-Aminoquinoline (Parent Compound)[4]8-Hydroxyquinoline (Analog)[6][7]Inferred Risk for 8-Aminoquinolin-5-ol
Acute Oral Toxicity Not ClassifiedCategory 4 (Harmful if swallowed)Category 3 (Toxic if swallowed)Assumed Harmful/Toxic if Swallowed
Acute Dermal Toxicity Not ClassifiedCategory 4 (Harmful in contact with skin)Not ClassifiedAssumed Harmful in Contact with Skin
Acute Inhalation Toxicity Not ClassifiedCategory 4 (Harmful if inhaled)Not ClassifiedAssumed Harmful if Inhaled
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Not Classified (but may cause allergic reaction)Causes Skin Irritation/Sensitization
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 2 (Causes serious eye irritation)Category 1 (Causes serious eye damage)Causes Serious Eye Damage/Irritation
Respiratory Irritation Category 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)Not ClassifiedMay Cause Respiratory Irritation
Germ Cell Mutagenicity Not ClassifiedCategory 2 (Suspected of causing genetic defects)Not ClassifiedAssumed Potential Mutagen
Reproductive Toxicity Not ClassifiedNot ClassifiedCategory 1B (May damage the unborn child)Assumed Potential Reproductive Toxin

The Core Protocol: A Multi-Layered Defense

Handling 8-Aminoquinolin-5-ol, which is typically a solid powder, requires a hierarchy of controls. All manipulations should, without exception, be performed within a certified chemical fume hood to contain dust and aerosols at the source. The following PPE is the mandatory minimum standard.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with even minute quantities of 8-Aminoquinolin-5-ol can cause serious, irreversible eye damage.

  • Primary Protection: Wear well-fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[5] These are essential to protect against fine dust particles that can easily bypass standard safety glasses.

  • Secondary Protection: When handling more than a few milligrams or when there is any risk of splashing (e.g., during solution preparation or transfer), a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier for the entire face.[1]

Hand Protection: Preventing Dermal Absorption

Aromatic amines can be readily absorbed through the skin. Therefore, glove selection and usage protocols are critical.

  • Glove Material: Use nitrile gloves as a minimum standard. Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which can induce allergies.[1][2]

  • Glove Inspection and Technique: Always inspect gloves for pinholes or tears before use. When handling the solid, consider double-gloving to reduce the risk of exposure during glove removal (doffing). Use proper glove removal techniques to avoid touching the outer, contaminated surface with bare skin.[5]

  • Frequent Changes: Contaminated gloves must be disposed of immediately.[5] For prolonged procedures, change gloves at regular intervals (e.g., every 30-60 minutes) even in the absence of visible contamination, as chemical permeation can occur without visible evidence.

Body Protection: Shielding from Contamination
  • Laboratory Coat: A clean, knee-length laboratory coat with full-length sleeves and a fully fastened front is required.

  • Disposable Gown/Apron: For procedures involving larger quantities (gram-scale or more) or with a significant risk of generating dust, wear a disposable, chemically resistant gown or apron over the lab coat.

  • Clothing: Wear long pants and closed-toe shoes. Shorts, skirts, and perforated shoes are not permitted in the laboratory.

Respiratory Protection: An Essential Safeguard

Given that 8-Aminoquinolin-5-ol is a fine powder and its analogs are harmful upon inhalation, respiratory protection is mandatory for all handling of the solid material.

  • Minimum Requirement: For handling small quantities (<1g) inside a certified chemical fume hood, a NIOSH-approved N95 respirator (or FFP2 equivalent) is the minimum requirement to protect against airborne particulates.[8]

  • Enhanced Protection: For larger quantities, spill cleanup, or when engineering controls are not optimal, a half-mask or full-face respirator with combination P100 (or P3) particulate and organic vapor cartridges is required. This provides protection against both dust and potential vapors.

  • Fit Testing: All users of tight-fitting respirators must be properly fit-tested and trained in their use, inspection, and maintenance as per OSHA 29 CFR 1910.134 or equivalent regulations.

Workflow and Procedure: Safe Handling in Practice

The following diagram and protocol illustrate the integration of PPE into a common laboratory workflow.

Diagram: PPE Selection and Decontamination Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inside Fume Hood) cluster_decon Decontamination & Disposal Phase A Assess Task: - Weighing Solid - Preparing Solution - Transferring Liquid B Consult Hazard Profile (See Table 1) A->B 1. Identify Hazards C Select PPE Based on Risk B->C 2. Match PPE to Hazard D Don PPE: 1. Gown/Lab Coat 2. Respirator 3. Goggles & Face Shield 4. Gloves (Double) C->D 3. Prepare for Work E Perform Chemical Handling D->E Work Safely F Clean Work Area E->F Post-Procedure G Doff PPE (Contaminated Area): 1. Outer Gloves 2. Gown/Apron 3. Face Shield F->G 4. Begin Decontamination H Exit Work Area G->H Move to Clean Area I Doff Remaining PPE (Clean Area): 1. Goggles 2. Inner Gloves 3. Respirator (last) H->I J Dispose of all PPE as Hazardous Waste I->J K Wash Hands Thoroughly I->K

Caption: Workflow for PPE selection, use, and decontamination when handling 8-Aminoquinolin-5-ol.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides step-by-step guidance for safely weighing the solid compound and preparing a stock solution.

1. Preparation and Pre-Donning:

  • Verify that the chemical fume hood is certified and functioning correctly.
  • Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent, and waste container.
  • Post a warning sign indicating that a hazardous compound is in use.

2. Donning Personal Protective Equipment:

  • Don a clean, fully-fastened lab coat.
  • Perform a fit check and don your NIOSH-approved respirator (N95 minimum).
  • Don chemical splash goggles, followed by a full-face shield.
  • Don two pairs of nitrile gloves.

3. Weighing the Compound (Inside Chemical Fume Hood):

  • Carefully open the container of 8-Aminoquinolin-5-ol inside the fume hood. Avoid creating airborne dust.
  • Using a clean spatula, carefully weigh the desired amount of powder (e.g., 1.60 mg for 1 mL of a 10 mM solution) onto a piece of weigh paper on the analytical balance.
  • Close the primary container securely.

4. Solution Preparation (Inside Chemical Fume Hood):

  • Carefully transfer the weighed powder into the calibrated volumetric flask.
  • Add a small amount of the desired solvent (e.g., DMSO) to the flask to dissolve the compound.
  • Once dissolved, add solvent to the calibration mark. Cap and invert several times to ensure homogeneity.

5. Post-Procedure and Decontamination:

  • Wipe down the spatula, balance, and any surfaces inside the fume hood with a suitable solvent to decontaminate them.
  • Place all disposable items that came into contact with the chemical (weigh paper, contaminated wipes, outer gloves) into a designated hazardous waste bag inside the fume hood.
  • Securely label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

6. Doffing PPE:

  • Follow the sequence outlined in the workflow diagram above, ensuring contaminated outer gloves and garments are removed first. The respirator should be the last item removed in a clean area.
  • Wash hands thoroughly with soap and water.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

  • Small Spills (Solid): Wearing full PPE (including enhanced respiratory protection), gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and wipes.

Disposal Plan: From Cradle to Grave

All materials contaminated with 8-Aminoquinolin-5-ol must be treated as hazardous chemical waste.

  • Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE and Materials: All disposable items, including gloves, respirators, weigh paper, wipes, and disposable gowns, must be placed in a sealed, labeled hazardous waste container. Do not mix with general laboratory trash.[6][7]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to this comprehensive guide, researchers can confidently handle 8-Aminoquinolin-5-ol, ensuring both personal safety and the integrity of their scientific work.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Techno PharmChem. (2023, November 16). 8 - HYDROXYQUINOLINE - MSDS. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. 8-Hydroxyquinoline p.a., ACS. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (n.d.). 8-HYDROXYQUINOLINE AR/ACS - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211947, 5-Amino-8-hydroxyquinoline dihydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Amino-5-quinolinol — Chemical Substance Information. Retrieved from [Link]

  • World Health Organization. (n.d.). Safety of 8-aminoquinoline antimalarial medicines. Retrieved from [Link]

  • ResearchGate. (2012, September 13). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aminoquinolin-5-ol
Reactant of Route 2
Reactant of Route 2
8-Aminoquinolin-5-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。